iodopsin
Descripción
Propiedades
Número CAS |
1415-94-7 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Protein Structure of Iodopsin and Photopsin
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the structure of iodopsin and its protein component, photopsin. It covers their molecular architecture, the signaling pathways they initiate, and the experimental methodologies used for their characterization.
Introduction: Defining this compound and Photopsin
In the study of vision, precision in terminology is crucial. The key components are:
-
Opsins : A class of G-protein-coupled receptors (GPCRs) that, when bound to a chromophore, become light-sensitive photoreceptor proteins.[1]
-
Photopsin : The specific type of opsin protein found in the cone cells of the vertebrate retina, responsible for photopic (daylight and color) vision.[2][3][4]
-
This compound : The complete, functional photopigment complex. It consists of the photopsin protein covalently bonded to a chromophore, typically 11-cis-retinal (B22103).[5][6][7]
Essentially, photopsin is the apoprotein that, upon binding with retinal, forms the holoprotein this compound.[3][5] The biological activity of this compound is similar to that of rhodopsin, the pigment in rod cells responsible for scotopic (dim-light) vision.[5] There are typically three or four types of photopsins in vertebrates, each with a different spectral sensitivity, which forms the basis of color vision.[6][8]
Protein Structure
Like rhodopsin, photopsins are transmembrane proteins characterized by a canonical GPCR structure.[1][9] High-resolution three-dimensional structures of cone opsins are not as readily available as that of bovine rhodopsin, but significant details have been elucidated through a combination of techniques.
2.1 Primary and Secondary Structure The primary structure of a photopsin consists of a single polypeptide chain. For instance, the this compound from chicken red-sensitive cones is composed of 362 amino acid residues, as deduced from its cDNA which contains 1339 bases.[10][11]
Hydropathy profile analysis suggests that, like rhodopsin, photopsin folds into seven transmembrane α-helical segments (TM1-TM7) connected by intracellular and extracellular loops.[6][10] These helices form a bundle that creates a binding pocket for the retinal chromophore.[12]
2.2 Tertiary Structure and The Retinal Binding Pocket The retinal chromophore (11-cis-retinal) is covalently linked to a specific lysine (B10760008) residue within the seventh transmembrane helix (TM7) via a protonated Schiff base.[1] The specific amino acid residues lining this pocket are critical for the protein's function. Variations in these residues between different types of photopsins are responsible for "spectral tuning"—the shifting of the pigment's peak light absorption wavelength (λmax).[5] This interaction is what allows different cones to be sensitive to different colors (e.g., blue, green, and red light).
Upon absorption of a photon, the 11-cis-retinal isomerizes to all-trans-retinal (B13868).[6][7] This change in the chromophore's shape induces a conformational change in the photopsin protein, transitioning it to an activated state (Meta-II). This activated state, often referred to as Ops*, is capable of binding to and activating the G-protein transducin, thereby initiating the phototransduction cascade.[12][13][14]
Quantitative Structural and Functional Data
The following table summarizes key quantitative data for representative iodopsins.
| Parameter | Value | Species/Pigment | Source |
| Primary Structure | |||
| Amino Acid Residues | 362 | Chicken (Red-Sensitive) | [10][11] |
| cDNA Length | 1339 bases | Chicken (Red-Sensitive) | [10][11] |
| Sequence Homology | |||
| vs. Human Red-Sensitive Pigment | 80% | Chicken (Red-Sensitive) | [10] |
| vs. Cattle Rhodopsin | 42% | Chicken (Red-Sensitive) | [10] |
| vs. Chicken Rhodopsin | 43% | Chicken (Red-Sensitive) | [10] |
| Spectral Properties | |||
| Absorption Maximum (λmax) | ~560-562 nm | Chicken this compound | [2][5] |
| Kinetics (Compared to Rhodopsin) | |||
| Regeneration Rate with 11-cis-retinal | ~240 times faster | Chicken this compound | [15] |
| Meta-II State Decay Rate | ~100 times faster | Chicken this compound | [15] |
Signaling Pathway: Phototransduction in Cone Cells
The activation of this compound by light triggers a G-protein signaling cascade that ultimately leads to the hyperpolarization of the cone cell and a reduction in neurotransmitter release. This signal is then processed by downstream retinal neurons.
Caption: The phototransduction cascade initiated by light absorption in a cone cell.
Experimental Protocols and Workflows
The structural and functional characterization of photopsins relies on a suite of biochemical, biophysical, and molecular biology techniques.
5.1 Protein Isolation and Sequencing Determining the primary structure of a photopsin was historically a critical first step. The process involves purifying the protein and sequencing its amino acid chain.
Caption: Workflow for determining the primary amino acid sequence of a photopsin.
Protocol Overview:
-
Isolation : this compound is isolated from retinal cone cells. Early work focused on chicken retinas.[5]
-
Purification : Methods for purification, preparation, and assay are employed to obtain a pure protein sample.[5]
-
Digestion : The purified protein is cleaved into smaller, manageable peptide fragments using chemical reagents like cyanogen (B1215507) bromide (CNBr) or proteolytic enzymes.[10][11]
-
Separation : The resulting peptide fragments are separated using techniques such as high-performance liquid chromatography (HPLC).
-
Sequencing : Each fragment is sequenced. The full protein sequence is then computationally assembled by identifying overlapping regions.
5.2 Molecular Cloning and cDNA Sequencing Molecular biology techniques provide a more efficient method for determining the primary structure and allow for the production of recombinant protein for further study.
Caption: Workflow for cloning and sequencing the cDNA that codes for photopsin.
Protocol Overview:
-
Probe Synthesis : Based on a partial amino acid sequence obtained from protein sequencing, a corresponding oligonucleotide probe is synthesized.[10][11]
-
cDNA Library Creation : Messenger RNA (mRNA) is extracted from retinal tissue and converted into a more stable complementary DNA (cDNA) library.
-
Screening : The labeled probe is used to screen the cDNA library and identify the specific clone containing the photopsin gene via hybridization.[10]
-
Sequencing : The identified cDNA is sequenced, and the full amino acid sequence of the photopsin is deduced from the genetic code.[10][11]
5.3 Spectroscopic Analysis Spectroscopy is essential for studying the light-absorbing properties of this compound and the conformational changes that occur upon photoactivation.
Caption: Workflow for UV-Visible spectroscopic analysis of this compound.
Protocol Overview (UV-Visible Spectroscopy):
-
Sample Preparation : Purified photopsin (opsin) is prepared in a suitable buffer containing a mild detergent to maintain solubility and stability.[16]
-
Reconstitution : 11-cis-retinal is added to the opsin solution in the dark to allow for the spontaneous formation of the this compound pigment.[3][16]
-
Data Collection : The UV-Vis absorption spectrum is recorded. The formation of this compound is confirmed by the appearance of a characteristic absorbance peak in the visible range (e.g., ~560 nm).[5][16]
-
Photoactivation : The sample is exposed to light of the appropriate wavelength, causing the pigment to photobleach as 11-cis-retinal converts to all-trans-retinal.[2][16]
-
Analysis : A second spectrum is recorded to observe the shift in the absorption maximum to a shorter wavelength (e.g., ~380 nm for the free all-trans-retinal and opsin), confirming the photo-response of the pigment.[12]
5.4 High-Resolution Structural Determination While challenging for membrane proteins, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are used to determine the three-dimensional atomic structure.
References
- 1. Rhodopsin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photopsin | biology | Britannica [britannica.com]
- 5. This compound [drugfuture.com]
- 6. Vertebrate visual opsin - Wikipedia [en.wikipedia.org]
- 7. Vitamin A - Wikipedia [en.wikipedia.org]
- 8. How the Eye Responds to Light [vision3k.com]
- 9. Opsin - Wikipedia [en.wikipedia.org]
- 10. The primary structure of this compound, a chicken red-sensitive cone pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Structure of Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Iodopsin Chromophore and Retinal Isomer Configuration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iodopsin, the photopigment central to color vision in cone photoreceptor cells, utilizes the same chromophore as its rod cell counterpart, rhodopsin: 11-cis-retinal (B22103). The initial event in vision is the light-induced isomerization of this chromophore to all-trans-retinal. This conformational change initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of a neural signal. Despite sharing a common chromophore, the distinct protein microenvironment of the opsin, termed photopsin in cones, dictates the specific spectral sensitivities of the different types of cone cells. This guide provides a comprehensive overview of the this compound chromophore, its retinal isomer configuration, the associated phototransduction pathway, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
The this compound Chromophore and its Retinal Isomer
The light-absorbing moiety of this compound is the aldehyde of vitamin A, known as retinal. Specifically, it is the 11-cis isomer of retinal that is covalently bound to the photopsin protein via a protonated Schiff base linkage to a lysine (B10760008) residue.[1][2][3] The absorption of a photon provides the energy to overcome the rotational barrier of the C11-C12 double bond, causing a rapid isomerization to the all-trans configuration.[2][4] This change in shape from a bent 11-cis form to a more linear all-trans form is the primary trigger for the activation of the photopsin.[4]
The interaction between the retinal chromophore and the surrounding amino acid residues of the photopsin is critical in determining the wavelength of maximal absorption (λmax).[5] This "spectral tuning" is responsible for the different classes of cone cells, each sensitive to different regions of the light spectrum (e.g., red, green, and blue).[6][7]
Quantitative Data: this compound and Rhodopsin Comparison
The following tables summarize key quantitative parameters comparing chicken this compound (a red-sensitive cone pigment) with bovine and chicken rhodopsin.
Table 1: Photochemical Properties of this compound and Rhodopsin
| Parameter | Chicken this compound | Chicken Rhodopsin | Bovine Rhodopsin |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 47,200[8] | 40,500[8] | 41,200[8] |
| Quantum Yield of Photoisomerization | 0.62[8] | 0.70[8] | - |
| Relative Photosensitivity | 1.08[8] | 1.04[8] | 0.99[8] |
| Oscillator Strength | 0.60[8] | 0.61[8] | - |
Table 2: Kinetic and Spectral Properties
| Parameter | This compound | Rhodopsin |
| Regeneration Rate with 11-cis-retinal | ~240 times faster than rhodopsin[9] | Baseline |
| Velocity Constant for Synthesis (at 10°C) | 527 times that of rhodopsin[10][11] | Baseline |
| Meta-II Intermediate Decay Rate | ~100 times faster than meta-rhodopsin II[9] | Baseline |
| Absorption Maximum (λmax) | ~560-562 nm[10][12] | ~500 nm[4] |
Table 3: Absorption Maxima (λmax) of this compound and its Photointermediates
| Intermediate | Approximate λmax (nm) |
| This compound | 562[10][11] |
| Bathothis compound | - |
| Lumi-iodopsin | - |
| Meta-iodopsin I | - |
| Meta-iodopsin II | - |
| iso-iodopsin (from isoretinene a) | 510[10][11] |
The Cone Phototransduction Cascade
Upon the isomerization of 11-cis-retinal to all-trans-retinal, the now activated this compound (Meta-II state) interacts with a G-protein called transducin.[3] This initiates a signaling cascade that results in the hyperpolarization of the cone cell membrane and a subsequent neural signal. The key steps are outlined below and visualized in the accompanying diagram.
-
Activation: A photon isomerizes 11-cis-retinal to all-trans-retinal, causing a conformational change in the photopsin and forming the active Meta-II intermediate.[3]
-
G-Protein Activation: The activated this compound binds to the G-protein transducin, catalyzing the exchange of GDP for GTP on the alpha subunit of transducin.[13]
-
Effector Enzyme Activation: The GTP-bound alpha subunit of transducin dissociates and activates phosphodiesterase (PDE).[6]
-
Second Messenger Hydrolysis: Activated PDE hydrolyzes cyclic GMP (cGMP) to GMP.[6]
-
Channel Closure: The decrease in cGMP concentration leads to the closure of cGMP-gated cation channels in the cone cell membrane.[6]
-
Hyperpolarization and Signaling: The closure of these channels reduces the inward flow of positive ions, leading to hyperpolarization of the cell membrane. This change in membrane potential modulates the release of neurotransmitters at the synaptic terminal, sending a signal to downstream neurons in the retina.[3]
References
- 1. mxrady.com [mxrady.com]
- 2. pnas.org [pnas.org]
- 3. jfophth.com [jfophth.com]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation and quenching of the phototransduction cascade in retinal cones as inferred from electrophysiology and mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitivities of this compound and rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound [drugfuture.com]
- 13. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
discovery and history of iodopsin research
An In-depth Technical Guide to the Discovery and History of Iodopsin Research
Executive Summary
Iodopsins, the photopigments found in the cone photoreceptor cells of the retina, are fundamental to daylight and color vision. Comprising a protein moiety known as photopsin and a light-sensitive chromophore, 11-cis-retinal (B22103), these molecules initiate the visual phototransduction cascade upon absorbing a photon. This whitepaper provides a comprehensive overview of the pivotal discoveries and technical advancements in this compound research, from its initial identification to the molecular and genetic insights that form the basis of our current understanding. It is intended for researchers, scientists, and professionals in drug development who are engaged in the fields of vision science, ophthalmology, and molecular biology. This guide details the historical context, the biochemical signaling pathway, key experimental methodologies, and quantitative data on the spectral properties of these vital proteins.
The Dawn of Discovery: George Wald and the First Cone Pigment
The journey into the biochemical basis of cone vision began in the 1930s. The American biochemist George Wald, who had previously elucidated the role of Vitamin A and retinal in the function of the rod pigment rhodopsin, turned his attention to the cones, which are responsible for vision in bright light.[1][2]
In 1937, working with chicken retinas—a tissue rich in cones—Wald successfully extracted a novel photosensitive pigment.[1] He named this violet-colored pigment "this compound."[1] Initially, he faced significant challenges in separating this compound from the more abundant rhodopsin present in the same extracts.[1] It wasn't until the mid-1950s that Wald and his colleagues definitively demonstrated that, analogous to rhodopsin, this compound bleaches in the presence of light to release its chromophore (all-trans-retinal) from its protein component, which he termed "photopsin".[3][4][5]
Wald's pioneering work established that the this compound system in cones is chemically similar to the rhodopsin system in rods, differing primarily in the protein component (opsin).[3][5] This fundamental discovery laid the groundwork for understanding the molecular basis of daylight and color vision and contributed to his receipt of the Nobel Prize in Physiology or Medicine in 1967.[2]
The Molecular Basis of Color Vision
Following Wald's initial discoveries, further research revealed that color vision is not mediated by a single type of this compound, but by several, each with a distinct spectral sensitivity. In humans and other primates, three different types of cone cells contain three distinct iodopsins, which are responsible for trichromatic vision.[6] These pigments were initially named based on the color of light they absorb maximally:
Wald demonstrated that the absence of one of these pigments leads to a specific form of color blindness.[2][7] The advent of molecular biology revolutionized this understanding by identifying the specific genes—OPN1LW, OPN1MW, and OPN1SW—that encode the different photopsin proteins. This genetic framework provided a precise explanation for the spectral tuning of the different cone pigments. The diversity in absorption spectra arises from differences in the amino acid sequence of the opsin protein, which alters the chemical environment of the covalently bound 11-cis-retinal chromophore.[8]
Quantitative Data: Spectral Properties of Iodopsins
The peak absorption wavelength (λmax) is the most critical quantitative characteristic of a visual pigment. It defines the specific color of light to which the photoreceptor is most sensitive. The λmax values for iodopsins vary across species and pigment types.
| Organism | Pigment Type (Common Name) | Gene | Peak Absorption (λmax) |
| Human | S-cone (Cyanolabe) | OPN1SW | ~420-440 nm |
| Human | M-cone (Chlorolabe) | OPN1MW | ~530-535 nm |
| Human | L-cone (Erythrolabe) | OPN1LW | ~560-565 nm |
| Chicken | Red-sensitive Cone | This compound | ~562-571 nm[3][5] |
| Mouse | S-opsin Cone | Opn1sw | ~360 nm[9][10] |
| Mouse | M-opsin Cone | Opn1mw | ~508-510 nm[9][10][11] |
Note: λmax values can vary slightly depending on the measurement technique (e.g., microspectrophotometry vs. reconstituted pigment in solution).
The this compound Signal Transduction Pathway
The primary function of this compound is to convert light energy into a cellular signal. This process, known as phototransduction, involves a G-protein-coupled receptor signaling cascade that is remarkably fast and sensitive. The cascade ultimately leads to the hyperpolarization of the cone cell membrane.[12]
The key steps are as follows:
-
Photoisomerization: A photon is absorbed by the 11-cis-retinal chromophore, causing it to instantly isomerize to the all-trans configuration.[6]
-
Opsin Activation: This change in the chromophore's shape induces a conformational change in the photopsin protein, converting it to an enzymatically active state (Meta-II).[8]
-
G-Protein Activation: The activated photopsin binds to and activates hundreds of molecules of the G-protein transducin.[12]
-
Effector Enzyme Activation: Each activated transducin molecule, in turn, activates an enzyme called cGMP phosphodiesterase (PDE).[12]
-
Second Messenger Hydrolysis: The activated PDE rapidly hydrolyzes the second messenger cyclic GMP (cGMP), causing its intracellular concentration to drop significantly.[12]
-
Channel Closure: In the dark, cGMP keeps cation channels in the cone cell's outer membrane open. The light-induced drop in cGMP concentration causes these channels to close.[12]
-
Hyperpolarization: The closure of cation channels reduces the inward flow of positive ions, leading to a hyperpolarization of the cell membrane. This change in membrane potential reduces the rate of glutamate (B1630785) release at the cone's synaptic terminal, transmitting the light signal to downstream neurons in the retina.[12]
Experimental Protocols in this compound Research
The characterization of iodopsins has relied on a combination of biochemical, biophysical, and molecular biology techniques. Below are generalized protocols for two fundamental experimental approaches.
Protocol: Spectrophotometric Analysis of Visual Pigments
This method is used to determine the absorption spectrum and photosensitivity of iodopsins.
-
Tissue Homogenization: Dissect retinas from a dark-adapted animal (e.g., chicken) under dim red light and homogenize in a buffered solution (e.g., phosphate (B84403) buffer, pH ~7.0).
-
Pigment Solubilization: Add a mild detergent (e.g., digitonin, Triton X-100) to the homogenate to solubilize the membrane-bound visual pigments.
-
Purification (Optional but Recommended): Centrifuge the mixture to remove cellular debris. The supernatant containing the solubilized pigments can be further purified using techniques like sucrose (B13894) density gradient centrifugation or immunoaffinity chromatography.
-
Baseline Spectrum: Place the pigment solution in a cuvette and record its absorption spectrum using a spectrophotometer. This first scan, taken in darkness, establishes the baseline λmax of the unbleached pigment.
-
Photobleaching: Expose the sample to bright, white light for a set duration (e.g., 1-5 minutes) to bleach the this compound. This converts the 11-cis-retinal to all-trans-retinal, causing it to dissociate from the opsin.
-
Post-Bleach Spectrum: Immediately record the absorption spectrum again. A characteristic shift in the absorption peak indicates successful bleaching. The difference spectrum (pre-bleach minus post-bleach) reveals the pure spectrum of the visual pigment.
-
Regeneration: Add an excess of 11-cis-retinal to the bleached sample and incubate in the dark. A successful regeneration of the original λmax confirms the presence of functional, intact photopsin.
Protocol: Quantitative Analysis of Opsin Gene Expression via qRT-PCR
This molecular technique is used to measure the relative abundance of mRNA transcripts for different cone opsins.
-
Retinal Tissue Collection: Dissect retinas and immediately place them in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen to preserve RNA integrity.
-
Total RNA Extraction: Homogenize the tissue and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol. Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing the cDNA template, primers specific to the target opsin gene (e.g., OPN1LW), a reference/housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Thermal Cycling: Run the reaction in a real-time PCR machine. The machine will amplify the DNA and measure the fluorescence signal at each cycle. The cycle at which fluorescence crosses a threshold (Ct value) is recorded.
-
Data Analysis: Determine the relative expression of the target opsin gene by comparing its Ct value to that of the reference gene using a method such as the Delta-Delta Ct (ΔΔCt) analysis.
Conclusion and Future Directions
From George Wald's initial identification in chicken retinas to the detailed genetic and functional analyses of today, the study of this compound has been central to our understanding of vision. This research has not only unraveled the fundamental mechanisms of phototransduction and color perception but has also provided critical insights into the pathophysiology of retinal diseases, particularly inherited color vision deficiencies and cone dystrophies.[13]
Future research will likely focus on several key areas. High-resolution structural biology, including cryo-electron microscopy, will continue to provide deeper insights into how opsin-chromophore interactions tune the spectral sensitivity. Advances in gene therapy offer the potential to correct genetic defects in cone opsin genes, providing hope for treating certain forms of blindness. Furthermore, the manipulation of iodopsins is a cornerstone of optogenetics, a powerful technique for controlling neural activity with light, which has broad applications in neuroscience research and potential therapeutic uses. The foundational knowledge built over nearly a century of this compound research continues to pave the way for these exciting future developments.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. famousscientists.org [famousscientists.org]
- 3. researchgate.net [researchgate.net]
- 4. nationalacademies.org [nationalacademies.org]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physicsforums.com [physicsforums.com]
- 7. George Wald | Nobel Prize, Vision Research & Physiology | Britannica [britannica.com]
- 8. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maps of cone opsin input to mouse V1 and higher visual areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Three Different Cone Opsin Gene Array Mutational Mechanisms with Genotype–Phenotype Correlation and Functional Investigation of Cone Opsin Variants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Light Absorption in Iodopsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying light absorption in iodopsin, the photopigment responsible for color vision in the cone cells of the retina. We delve into the intricate interplay between the protein moiety, opsin, and its chromophore, 11-cis-retinal (B22103), which forms the basis of our ability to perceive a spectrum of colors. This document details the initial photochemical event—the photoisomerization of retinal—and the subsequent conformational changes in the opsin that trigger the phototransduction cascade. Quantitative data on the spectral properties and kinetic parameters of this compound are presented in structured tables for comparative analysis. Furthermore, detailed methodologies for key experiments, including purification, spectroscopy, and structural determination, are outlined to provide a practical resource for researchers in the field. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.
Introduction to this compound and Cone Vision
Vertebrate vision is mediated by two types of photoreceptor cells: rods and cones. While rods are responsible for vision in low-light conditions (scotopic vision), cones are specialized for vision in bright light (photopic vision) and are the basis of color perception.[1] The photosensitive molecule in cones that captures light is this compound.[2] this compound is a G protein-coupled receptor (GPCR) composed of a protein component called photopsin and a light-absorbing chromophore, 11-cis-retinal.[1][3]
The diversity of color vision arises from the presence of different types of cone cells, each expressing a variant of this compound with a distinct absorption spectrum. In humans, there are three types of cones—short (S), medium (M), and long (L)-wavelength sensitive—which allow for trichromatic vision. The chicken retina, a common model for studying cone vision, contains a red-sensitive this compound.[4] Understanding the mechanism of light absorption in this compound is fundamental to comprehending color vision and is crucial for the development of therapies for color blindness and other retinal diseases.
The Molecular Basis of Light Absorption
The initial and most critical event in vision is the absorption of a photon by the 11-cis-retinal chromophore covalently bound to the photopsin protein.[3] This process is remarkably efficient and triggers a cascade of events that ultimately leads to a neural signal.
The Chromophore: 11-cis-retinal
11-cis-retinal is a derivative of vitamin A and serves as the light-absorbing component of all visual pigments in vertebrates. In its 11-cis isomeric form, the molecule has a bent shape. It is attached to a specific lysine (B10760008) residue in the photopsin protein via a protonated Schiff base linkage.[5] This covalent bond and the surrounding amino acid residues of the opsin protein influence the absorption properties of the retinal, "tuning" it to absorb light of specific wavelengths.
Photoisomerization: The Primary Photochemical Event
Upon absorption of a photon of light with sufficient energy, the 11-cis-retinal molecule undergoes an incredibly fast and efficient isomerization to the all-trans-retinal (B13868) form.[6] This change from a bent to a straight configuration of the retinal molecule is the primary photochemical event of vision.[6] This isomerization occurs on a femtosecond timescale and is one of the fastest known biological reactions.
The quantum yield of this photoisomerization, which is the probability that the absorption of a photon will lead to the isomerization of the retinal, is a critical parameter. For bovine rhodopsin, the quantum yield is approximately 0.67.[7] The quantum yield of chicken this compound has been reported to be about 6% smaller than that of bovine rhodopsin, suggesting a quantum yield of approximately 0.62.[8][9]
Opsin Conformational Changes and Activation
The straightening of the retinal molecule from its 11-cis to the all-trans form induces a conformational change in the surrounding photopsin protein.[10] This change in protein shape transforms the inactive this compound molecule into an activated state, often referred to as Meta-II.[10] The activated this compound is then capable of interacting with and activating other proteins in the phototransduction cascade.
The Phototransduction Cascade in Cones
The activation of this compound initiates a signaling cascade that amplifies the initial light signal and results in a change in the photoreceptor cell's membrane potential. The cone phototransduction cascade is similar to that in rods but is characterized by a faster onset and recovery, which is essential for vision in bright light.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [drugfuture.com]
- 3. This compound [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G Protein–Coupled Receptor Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. Photoreceptor physiology and evolution: cellular and molecular basis of rod and cone phototransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photosensitivities of this compound and rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties and Absorbance Maxima of Iodopsin
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodopsins are the photopigments found in the cone cells of the retina, responsible for color vision and vision in bright light (photopic vision).[1] Analogous to rhodopsin in rod cells, iodopsin consists of a protein moiety called photopsin covalently linked to a chromophore, typically 11-cis-retinal (B22103).[2][3] The specific amino acid sequence of the photopsin protein determines the spectral tuning of the pigment, resulting in different classes of cones that are sensitive to different wavelengths of light.[4] This guide provides a comprehensive overview of the spectral properties of iodopsins, details the experimental methodologies used for their characterization, and describes the critical signal transduction pathway they initiate.
Spectral Properties and Absorbance Maxima (λmax)
The absorption spectrum of an this compound is characterized by a primary alpha-band (α-band) in the visible spectrum and a smaller beta-band (β-band) in the near-ultraviolet region.[5][6] The wavelength at which the α-band shows maximum absorbance (λmax) is the most critical determinant of its spectral sensitivity. This value varies significantly across different species and different classes of cone cells (e.g., red, green, blue sensitive), a phenomenon known as spectral tuning.
The diversity in absorption spectra is primarily caused by differences in the interaction between the 11-cis-retinal chromophore and the amino acid residues within the chromophore-binding pocket of the opsin protein.[1][4] For instance, chicken this compound, a red-sensitive pigment, has a unique chloride-binding site that contributes to the red-shift of its absorption maximum.[1] Human red and green cone opsins display 96% amino acid sequence identity, yet their λmax values differ significantly due to a few key amino acid substitutions.[4]
The following table summarizes the absorbance maxima for various iodopsins and related cone pigments.
| Pigment Class | Species/Type | Absorbance Maximum (λmax) | Reference |
| This compound (Red-Sensitive) | Chicken | 562 nm | [5][6][7] |
| Chicken | 571 nm | [8] | |
| LWS (Long-Wave Sensitive) | Human ("Red Cone") | 564 nm | [9] |
| Human ("Red Cone") | 565 nm | [10] | |
| General Range | 500 - 570 nm | [9] | |
| MWS (Medium-Wave Sensitive) | Human ("Green Cone") | 530 nm | [4][10] |
| Human ("Green Cone") | 534 - 555 nm | [2] | |
| Chicken ("Green Cone") | 508 nm | [8] | |
| SWS (Short-Wave Sensitive) | Human ("Blue Cone") | 420 nm | [10] |
| Human ("Blue Cone") | 420 - 440 nm | [2] | |
| Chicken ("Blue Cone") | 455 nm | [8] | |
| SWS1 (UV/Violet Sensitive) | Chicken ("Violet Cone") | 425 nm | [8] |
| Iso-Iodopsin | Chicken (formed with isoretinene a) | 510 nm | [5][7] |
The this compound Phototransduction Cascade
Vision is initiated by a G-protein-coupled signaling pathway known as the phototransduction cascade.[11] This process converts light energy into an electrical signal within the cone cell. The fundamental sequence of events is similar for both rhodopsin in rods and this compound in cones, though the kinetics differ, with cone responses being significantly faster.[12]
Upon absorbing a photon, the 11-cis-retinal chromophore within this compound isomerizes to all-trans-retinal (B13868).[13][14] This change triggers a conformational shift in the opsin protein, converting it to an enzymatically active state (analogous to metarhodopsin II).[1][11] This activated this compound (I*) then catalyzes the activation of hundreds of transducin G-protein molecules by facilitating the exchange of GDP for GTP on their α-subunits.[11] Each activated transducin α-subunit, in turn, activates a cGMP phosphodiesterase (PDE) enzyme.[14] PDE rapidly hydrolyzes cyclic GMP (cGMP), causing its intracellular concentration to drop.[11] In the dark, a high level of cGMP keeps cation channels open, allowing an inward "dark current" that depolarizes the cell.[14] The light-induced decrease in cGMP leads to the closure of these channels, causing the cell membrane to hyperpolarize. This hyperpolarization is the electrical signal that reduces the release of the neurotransmitter glutamate (B1630785) at the synaptic terminal, thereby transmitting the visual signal to downstream neurons.[14]
Caption: The signal transduction pathway initiated by photon absorption in cone cells.
Experimental Methodologies
Characterizing the spectral properties of this compound requires robust protocols for protein purification and subsequent spectroscopic analysis. Due to their low abundance and instability compared to rhodopsin, working with cone pigments presents unique challenges.[1][5]
The general workflow for isolating and characterizing iodopsins is outlined below.
Caption: A typical experimental workflow for this compound purification and analysis.
Key Experimental Protocols
Protocol 1: Purification of Cone Visual Pigments (adapted from chicken retina methods) [8]
-
Isolation of Photoreceptor Outer Segments (OS):
-
Dissect retinas from the source (e.g., dark-adapted chickens) under dim red light.
-
Homogenize the retinas in a buffered sucrose (B13894) solution.
-
Perform sucrose density gradient centrifugation to separate the outer segment membranes from other cellular components.[15]
-
-
Solubilization of Membrane Proteins:
-
Extract the isolated outer segment membranes with a suitable detergent. A combination of 0.75% 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) supplemented with 1.0 mg/mL phosphatidylcholine (PC) has been shown to be effective for cone pigments.[8]
-
Centrifuge the mixture at high speed to pellet insoluble material. The supernatant contains the solubilized visual pigments.
-
-
Lectin Affinity Chromatography:
-
Load the solubilized protein extract onto a concanavalin (B7782731) A-Sepharose column. Opsin proteins are glycoproteins and will bind to the concanavalin A.
-
Wash the column extensively to remove unbound proteins.
-
Elute the bound pigments using a gradient of a competing sugar, such as methyl α-mannoside. Different fractions containing different cone pigments can be collected.[8]
-
-
Ion-Exchange Chromatography:
-
Further purify the fractions from the affinity column using DEAE-Sepharose chromatography.
-
This step is crucial for separating pigments with similar properties, such as rhodopsin from green cone opsin.[8]
-
Protocol 2: Determination of Absorbance Maximum (λmax) by Difference Spectroscopy [8][16]
-
Initial Absorbance Spectrum:
-
Place the purified pigment sample in a temperature-controlled cuvette in a spectrophotometer.
-
Record the absorbance spectrum across the UV-visible range (e.g., 250-700 nm) in the dark. This is the "dark" or "unbleached" spectrum.
-
-
Photobleaching:
-
Expose the sample to bright light for a defined period to bleach the visual pigment. This converts the 11-cis-retinal to all-trans-retinal, which eventually dissociates from the opsin.
-
To create a stable final product for measurement, hydroxylamine (B1172632) can be added. It reacts with the released all-trans-retinal to form all-trans-retinal oxime.[5]
-
-
Final Absorbance Spectrum:
-
Record the absorbance spectrum of the fully bleached sample. This spectrum represents the absorbance of the opsin protein plus the photoproduct (e.g., all-trans-retinal oxime).
-
-
Calculation of Difference Spectrum:
-
Subtract the bleached spectrum from the unbleached spectrum.
-
The resulting difference spectrum shows a positive peak at the λmax of the original pigment and a negative peak corresponding to the absorption of the photoproducts. The wavelength of the maximum positive absorbance corresponds to the pigment's λmax.[8]
-
Conclusion
Iodopsins are fundamental to daylight and color vision. Their spectral properties, dictated by the specific opsin protein structure, allow for the perception of a rich palette of colors. Understanding these properties and the underlying phototransduction cascade is crucial for research in vision science, ophthalmology, and the development of therapies for retinal diseases. The methodologies outlined in this guide provide a framework for the isolation and characterization of these vital photoreceptor proteins, enabling further investigation into their structure, function, and role in visual processing.
References
- 1. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. This compound [drugfuture.com]
- 4. pnas.org [pnas.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vertebrate visual opsin - Wikipedia [en.wikipedia.org]
- 10. uv-visible light absorption spectra photopigments of the human eye spectrum of red cones green cones blue cones rods wavelengths of maximum absorbance Doc Brown's chemistry revision notes [docbrown.info]
- 11. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfophth.com [jfophth.com]
- 14. Visual_phototransduction [bionity.com]
- 15. Purification of cone outer segment for proteomic analysis on its membrane proteins in carp retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
An In-depth Guide to the Evolution and Function of Vertebrate Cone Opsins and Iodopsins
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Vertebrate vision is a sophisticated sensory process initiated by the absorption of light by visual pigments located in retinal photoreceptor cells. These pigments consist of an opsin protein covalently linked to a vitamin A-derived chromophore, typically 11-cis-retinal (B22103).[1] The complex formed between a cone opsin and its chromophore is known as iodopsin, which is responsible for color vision in daylight (photopic) conditions.[2] The evolution of these molecules has enabled vertebrates to adapt to diverse photic environments, from the deep sea to bright terrestrial habitats.[3] This guide provides a comprehensive overview of the evolutionary history of cone opsins, the molecular mechanisms of spectral tuning, the phototransduction cascade they initiate, and the key experimental methodologies used in their study. Understanding these fundamentals is critical for research into visual disorders and for the development of novel therapeutics and optogenetic tools.
The Evolutionary Trajectory of Vertebrate Visual Opsins
The diversity of vertebrate visual opsins arose from a series of gene duplication events that occurred early in vertebrate history, approximately 500 million years ago.[4] These events gave rise to the five main classes of vertebrate visual opsins:
-
Rhodopsin (RH1): Primarily found in rod cells for dim-light (scotopic) vision.
-
Short-Wavelength Sensitive 1 (SWS1): Sensitive to violet or ultraviolet (UV) light.
-
Short-Wavelength Sensitive 2 (SWS2): Sensitive to blue light.
-
Rhodopsin-like 2 (RH2): Sensitive to green light.
-
Long-Wavelength Sensitive (LWS): Sensitive to green, yellow, or red light.
Phylogenetic analyses suggest that the four cone opsin classes (SWS1, SWS2, RH2, and LWS) evolved before the rod opsin, RH1, which arose from a duplication of an ancestral RH2 gene.[4][5] The ancestral vertebrate likely possessed a full complement of these five opsin genes, enabling tetrachromatic or even pentachromatic color vision. However, subsequent gene loss and duplication events in different vertebrate lineages have resulted in a wide diversity of visual systems.[1][5] For instance, most mammals are dichromats, having lost the SWS2 and RH2 opsin genes during a "nocturnal bottleneck" in their evolutionary history, while primates later regained trichromacy through a duplication of the LWS gene.[2]
Molecular Basis of Spectral Tuning
The peak absorption wavelength (λmax) of an this compound is determined by the interactions between the 11-cis-retinal chromophore and the amino acid residues lining the opsin's retinal-binding pocket.[6] Substitutions of key amino acids can alter the electronic environment of the chromophore, causing a shift in its λmax. This process, known as spectral tuning, is the primary mechanism for the diversification of color vision.
Several key amino acid sites have been identified as critical for spectral tuning in different opsin classes. The "five-sites" rule for LWS pigments, for example, explains a significant portion of the spectral shift between red and green sensitivity through substitutions at positions 180, 197, 277, 285, and 308.[7]
| Opsin Class | Key Tuning Sites (Bovine Rhodopsin Numbering) | Amino Acid Change Example | λmax Shift (nm) |
| LWS/MWS | 180, 197, 277, 285, 308 | S180A, H197Y, Y277F, T285A, A308S | ~30 nm (Green to Red)[7] |
| SWS1 | 86, 90, 113 | F86S, T90C | ~30-60 nm (Violet to UV) |
| RH2 | 122 | E122Q | ~38 nm (Green to Blue)[8] |
| RH1 | 292 | A292S | ~-7 nm (Blue-shift)[9] |
Note: The magnitude and direction of λmax shifts can be context-dependent, influenced by other residues within the protein.
The Cone Phototransduction Cascade
The absorption of a photon by this compound initiates a rapid signaling cascade that leads to a change in the photoreceptor's membrane potential.[10] While similar to the cascade in rods, the cone pathway is characterized by faster kinetics and lower sensitivity, making it suitable for vision in bright light.[11]
Key Steps:
-
Activation: A photon isomerizes 11-cis-retinal to all-trans-retinal, causing a conformational change in the opsin protein (Meta II state).[12]
-
G-Protein Coupling: The activated this compound (Meta II) binds to and activates the G-protein transducin (Gt). This catalyzes the exchange of GDP for GTP on the α-subunit of transducin (Gαt).[13]
-
Effector Enzyme Activation: The Gαt-GTP complex dissociates and binds to the inhibitory subunits of phosphodiesterase (PDE6).[12]
-
Second Messenger Hydrolysis: The activated PDE6 hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) to GMP.[12]
-
Channel Closure & Hyperpolarization: The resulting decrease in cGMP concentration causes the closure of cGMP-gated cation channels in the cone's outer segment membrane.[12] This stops the influx of Na+ and Ca2+ (the "dark current"), leading to hyperpolarization of the cell membrane.
-
Signal Transmission: Hyperpolarization reduces the rate of glutamate (B1630785) release at the synaptic terminal, transmitting the light signal to downstream bipolar cells.[14]
Key Experimental Methodologies
The study of cone opsins relies on a combination of molecular biology, biochemistry, and biophysical techniques. A central method for investigating the relationship between opsin sequence and spectral function is site-directed mutagenesis coupled with in vitro expression and spectroscopic analysis.
Protocol: Site-Directed Mutagenesis and Functional Analysis of Opsin
This protocol provides a generalized workflow for creating a mutant opsin and characterizing its spectral properties.
-
Gene Cloning and Mutagenesis:
-
The coding sequence for the wild-type opsin is cloned into a suitable expression vector (e.g., pMT vector for expression in mammalian HEK293 cells).
-
Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide change.[15][16] This creates a plasmid population containing the mutated gene.
-
The original, non-mutated parental DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid), leaving the newly synthesized mutant plasmid intact.[17]
-
-
In Vitro Expression:
-
Pigment Regeneration and Purification:
-
The cultured cells are harvested and incubated in the dark with an excess of 11-cis-retinal chromophore. The opsin protein binds the chromophore to form the functional this compound pigment.
-
The regenerated pigment is solubilized from the cell membranes using a mild detergent (e.g., dodecyl maltoside) and purified, often using immunoaffinity chromatography with an antibody that recognizes a tag on the opsin protein.
-
-
Spectroscopic Analysis:
-
The absorbance spectrum of the purified pigment is measured using a UV-Visible spectrophotometer. The wavelength of maximal absorption (λmax) is determined from the dark spectrum.[6]
-
To confirm the pigment is light-sensitive, the sample is bleached with light and the spectrum is re-measured. A characteristic shift in the spectrum confirms the presence of a functional visual pigment.
-
Implications for Research and Drug Development
A deep understanding of cone opsin evolution and function is paramount for several fields:
-
Retinal Disease: Mutations in opsin genes are linked to various inherited retinal disorders, including color blindness and cone dystrophies.[10] Studying the functional consequences of these mutations can inform the development of gene therapies and other targeted treatments.
-
Optogenetics: Opsins are the original optogenetic tools. Engineering novel opsins with specific spectral sensitivities, kinetics, and ion-conducting properties is a major goal for creating more precise tools to control neural activity with light.
-
Drug Development: The G-protein-coupled receptor (GPCR) structure of opsins makes them a valuable model system for understanding GPCR activation mechanisms.[1] This knowledge is transferable to the design of drugs targeting other GPCRs, which represent a major class of therapeutic targets.
By continuing to unravel the complexities of this compound evolution and the molecular mechanics of spectral tuning, researchers can pave the way for new diagnostic and therapeutic strategies for visual system disorders and advance the field of neuroscience.
References
- 1. The evolutionary history and spectral tuning of vertebrate visual opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vertebrate visual opsin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Evolution of vertebrate visual pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of the vertebrate eye: opsins, photoreceptors, retina and eye cup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular advances to study the function, evolution and spectral tuning of arthropod visual opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Spectral Tuning in the Red- and Green-Sensitive (M/LWS) Pigments in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Opsin Shift and Mechanism of Spectral Tuning of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfophth.com [jfophth.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 15. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 16. twistbioscience.com [twistbioscience.com]
- 17. web.stanford.edu [web.stanford.edu]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
The Functional Role of Iodopsin in Color Vision Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of iodopsin, the photopigment central to color vision in vertebrate cone photoreceptors. It details the molecular mechanisms, biochemical kinetics, and experimental methodologies used to investigate its function, offering a comprehensive resource for professionals in vision science and drug development.
Introduction to this compound and Cone Photoreceptors
Vision in bright light and the perception of color are mediated by specialized photoreceptor cells in the retina known as cones.[1][2] The critical component within these cells responsible for detecting light is a class of photopigments collectively referred to as iodopsins.[3][4] Unlike rhodopsin, the pigment in rod cells responsible for scotopic (low-light) vision, iodopsins are less sensitive to light but have a faster response and recovery time, making them ideal for photopic (daylight) vision.[1][5][6]
Each this compound molecule consists of an opsin protein covalently linked to a chromophore, typically 11-cis-retinal (B22103).[2][7] The specific amino acid sequence of the opsin protein, known as photopsin, determines the molecule's spectral sensitivity—the range of light wavelengths it absorbs most effectively.[2] In humans and other trichromatic vertebrates, there are three distinct types of cone cells, each containing a different type of this compound, which underpins the ability to perceive a wide spectrum of colors.[8]
The Three Types of Human this compound
Human color vision is based on the differential stimulation of three cone populations, commonly referred to as short (S), medium (M), and long (L) wavelength sensitive cones. Each cone type expresses a unique this compound pigment.[8] The combination of signals from these three cone types allows the brain to distinguish between different colors.
-
Cyanolabe (S-cone pigment): Contains Photopsin III and is most sensitive to short-wavelength light, with a peak absorbance (λmax) in the blue-violet region of the spectrum.[8]
-
Chlorolabe (M-cone pigment): Contains Photopsin II and is most sensitive to medium-wavelength light, with a peak absorbance in the green region.[8]
-
Erythrolabe (L-cone pigment): Contains Photopsin I and is most sensitive to long-wavelength light, with a peak absorbance in the yellow-green region, though it is often referred to as the "red" pigment.[8]
The spectral tuning of these pigments is achieved through subtle differences in the amino acid sequence of the opsin protein, which alters the chemical environment of the bound 11-cis-retinal chromophore.[2]
Quantitative Data and Biochemical Properties
The functional differences between iodopsins, and between this compound and rhodopsin, can be quantified through various biochemical and biophysical parameters.
| Parameter | S-Cone (Cyanolabe) | M-Cone (Chlorolabe) | L-Cone (Erythrolabe) | Rod (Rhodopsin) | Source(s) |
| Peak Absorbance (λmax) | 420–440 nm | 530–545 nm | 560–565 nm | ~498 nm | [8][9][10] |
| Opsin Protein | Photopsin III (S-opsin) | Photopsin II (M-opsin) | Photopsin I (L-opsin) | Scotopsin | [8] |
| Primary Chromophore | 11-cis-retinal | 11-cis-retinal | 11-cis-retinal | 11-cis-retinal | [2][7] |
| Location | Cone Outer Segments | Cone Outer Segments | Cone Outer Segments | Rod Outer Segments | [2][11] |
| Visual Function | Color Vision (Photopic) | Color Vision (Photopic) | Color Vision (Photopic) | Night Vision (Scotopic) | [2][12] |
Table 1: Spectral and Functional Properties of Human Photopigments.
Key kinetic and stability differences distinguish cone and rod pigments, reflecting their distinct physiological roles.
| Parameter | This compound (Chicken) | Rhodopsin (Bovine/Frog) | Notes | Source(s) |
| Synthesis Rate Constant (at 10°C) | ~527 times faster | 1x (baseline) | Reflects the rapid dark adaptation of cones. | [5][13][14] |
| Signaling State (Meta-II) Decay | ~100 times faster | 1x (baseline) | Contributes to the faster response termination in cones. | [15] |
| pH Stability Range | pH 5–7 | pH 4–9 | This compound is less stable outside a narrow pH range. | [5][13] |
| Regeneration with 11-cis-retinal | ~240 times faster | 1x (baseline) | A key factor in the rapid recovery of cones after bleaching. | [15] |
| Reaction to Hydroxylamine | Bleaches the pigment | No significant interaction | Indicates a more open chromophore binding pocket in this compound. | [13] |
Table 2: Comparative Biochemical Kinetics of this compound vs. Rhodopsin.
The Phototransduction Cascade in Cones
The process of converting light into an electrical signal, known as phototransduction, is a G-protein-coupled receptor (GPCR) signaling cascade. While the fundamental steps are similar in rods and cones, the kinetics and specific protein isoforms differ, leading to the distinct response properties of each photoreceptor type.[1][6]
-
Photoisomerization: The process begins when a photon is absorbed by the 11-cis-retinal chromophore within an this compound molecule. This absorption of energy forces a conformational change, converting 11-cis-retinal to all-trans-retinal.[12][16]
-
Opsin Activation: The isomerization of retinal induces a conformational change in the opsin protein, forming an active intermediate state known as Meta-II (meta-iodopsin II).[2] This is the signaling state of the pigment.
-
Transducin Activation: The activated Meta-II opsin binds to and activates a G-protein called transducin. This involves catalyzing the exchange of GDP for GTP on the alpha subunit of transducin (Tα).[16]
-
PDE Activation: The activated Tα-GTP complex dissociates and binds to the inhibitory subunit of phosphodiesterase (PDE), activating the enzyme.[16]
-
cGMP Hydrolysis: Activated PDE rapidly hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) to GMP.[16]
-
Channel Closure and Hyperpolarization: In the dark, a steady influx of Na+ and Ca2+ ions through cGMP-gated channels creates a "dark current." The reduction in cGMP concentration causes these channels to close, leading to a hyperpolarization of the cone cell membrane.[16][17]
-
Signal Transmission: The hyperpolarization reduces the rate of glutamate (B1630785) release from the cone's synaptic terminal. This change in neurotransmitter release is detected by downstream bipolar cells, initiating the neural signal that is ultimately sent to the brain.[17]
Experimental Protocols for Studying this compound Function
Investigating the properties of iodopsins and their role in color vision requires a suite of specialized techniques.
Electroretinography (ERG) for Cone Function Assessment
Electroretinography is a non-invasive diagnostic test that measures the electrical responses of the various cell types in the retina, including cone photoreceptors.[18][19] A photopic ERG, performed under light-adapted conditions, isolates the activity of the cone system.[19]
Methodology:
-
Subject Preparation: The subject's pupils are dilated. A topical anesthetic is applied to the cornea.
-
Electrode Placement: A recording electrode (e.g., DTL fiber or contact lens electrode) is placed on the cornea or lower eyelid. Reference and ground electrodes are placed on the skin of the face (e.g., forehead and temple).[19]
-
Adaptation: The subject is adapted to a background light of a standard intensity to saturate the rod system and isolate cone responses.
-
Stimulation: A series of light flashes of varying intensity and color (using a Ganzfeld dome for uniform retinal illumination) are presented to the subject. For assessing color vision, heterochromatic flicker photometry can be used, where two different colored lights are modulated in counterphase.[20]
-
Recording: The electrical response generated by the retina is amplified and recorded. The key components of the cone ERG waveform are the a-wave (reflecting photoreceptor hyperpolarization) and the b-wave (reflecting inner retinal cell activity).
-
Analysis: The amplitude and implicit time of the a- and b-waves are analyzed to assess cone photoreceptor and inner retinal function. Spectral sensitivity can be determined by measuring the intensity of different wavelengths of light required to elicit a criterion response.[21]
Retinal Densitometry for Photopigment Kinetics
Retinal densitometry is a non-invasive technique that measures the amount of light absorbed by visual pigments in the living eye. It is used to determine pigment density and to measure the rates of bleaching and regeneration.[22][23]
Methodology:
-
Instrumentation: A fundus camera is modified with a light source that can deliver both measuring and bleaching lights, and a sensitive light detector (photomultiplier tube) to measure the light reflected from the fundus.[22]
-
Dark Adaptation: The subject is dark-adapted for a sufficient period (e.g., >6 minutes for cones) to ensure the photopigment is in its fully regenerated state.
-
Baseline Measurement: A weak measuring light (at a wavelength absorbed by the pigment, e.g., 554 nm) is shone into the eye, and the amount of reflected light is recorded.[22] This establishes the dark-adapted baseline.
-
Bleaching: The subject is exposed to a bright, broad-wavelength light for a set duration (e.g., 2 minutes) to bleach a significant fraction of the cone photopigments.[22]
-
Post-Bleach Measurement: Immediately after the bleaching light is extinguished, the amount of reflected measuring light is recorded again. More light is reflected when the pigment is bleached.
-
Regeneration Tracking: The reflection of the measuring light is continuously monitored over time as the photopigments regenerate in the dark. The amount of reflected light decreases as 11-cis-retinal re-binds to opsin.
-
Data Analysis: The difference in reflected light between the dark-adapted and bleached states is used to calculate the optical density of the photopigment. The time course of the change in reflected light during the dark period is used to calculate the pigment regeneration rate.[23]
Role in Color Vision Deficiencies and Drug Development
Defects in the genes encoding the L- and M-opsins, located on the X-chromosome, are the primary cause of common red-green color vision deficiencies like protanopia (lack of L-cone function) and deuteranopia (lack of M-cone function).[20][24] ERG and genetic analysis are crucial tools for diagnosing these conditions and understanding the underlying genotype-phenotype correlations.[24]
For drug development professionals, the cone photoreceptors are a critical target.
-
Retinal Degenerative Diseases: In many inherited retinal diseases, such as retinitis pigmentosa, the primary defect is in the rods, but secondary cone degeneration leads to the loss of high-acuity central and color vision.[25][26] Therapies aimed at preserving cone function are a major focus of research.[26]
-
Cone-Specific Disorders: Diseases like achromatopsia are caused by mutations in genes essential for cone function, making gene therapy a promising therapeutic avenue.[27]
-
Drug Delivery and Toxicity: Developing methods to deliver therapeutic agents specifically to cone photoreceptors is a significant challenge.[25] Furthermore, assessing the potential toxicity of new drugs on cone function via methods like ERG is a critical component of preclinical and clinical safety studies. Recent advances in creating lab-grown cone photoreceptors from stem cells provide new models for testing drug treatments and studying retinal diseases.[28]
Conclusion
Iodopsins are the cornerstone of human daylight and color vision. Their rapid kinetics and distinct spectral sensitivities, governed by the specific photopsin protein in each cone type, enable the rich perception of color. A thorough understanding of the this compound-initiated phototransduction cascade, its quantitative biochemical properties, and the experimental methods used to probe its function is essential for both basic vision research and the development of novel therapeutics for retinal diseases. As targeted therapies like gene replacement and stem cell-based approaches advance, a detailed knowledge of cone cell biology will become increasingly critical for restoring and preserving sight.
References
- 1. Activation and quenching of the phototransduction cascade in retinal cones as inferred from electrophysiology and mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. What is this compound, where is it found and what is its colour | Filo [askfilo.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. physicsforums.com [physicsforums.com]
- 9. uv-visible light absorption spectra photopigments of the human eye spectrum of red cones green cones blue cones rods wavelengths of maximum absorbance Doc Brown's chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. idosr.org [idosr.org]
- 12. jfophth.com [jfophth.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 18. Contribution of electroretinography to diagnosis of color vision deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electroretinography - Wikipedia [en.wikipedia.org]
- 20. Electroretinographical determination of human color vision type [opg.optica.org]
- 21. Spectral Sensitivity Measured with Electroretinogram Using a Constant Response Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Densitometric measurement of human cone photopigment kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Severity of color vision defects: electroretinographic (ERG), molecular and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drug delivery to retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Gene therapy rescues cone function in congenital achromatopsia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Breakthrough Study Creates Lab-Grown Eye Cells to Treat Macular Degeneration [brightfocus.org]
The Bleaching of Iodopsin: A Foundational Guide for Vision Researchers and Drug Development
An In-depth Technical Guide on the Core Principles of Iodopsin Photobleaching
This technical guide provides a comprehensive overview of the foundational research on the bleaching process of this compound, the visual pigment essential for color vision in bright light conditions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, signaling pathways, and key experimental methodologies that underpin our current understanding of this critical biological process.
Introduction to this compound and Phototransduction
This compound is a cone visual pigment located in the outer segments of cone photoreceptor cells in the retina.[1] Like its rod counterpart, rhodopsin, this compound consists of an opsin protein (photopsin) covalently bound to a chromophore, 11-cis-retinal (B22103).[1][2] The absorption of a photon by the 11-cis-retinal triggers its isomerization to the all-trans form, initiating a conformational change in the opsin protein. This event, known as bleaching, is the first step in the visual phototransduction cascade, a signaling pathway that converts light into an electrical signal.
The bleaching of this compound leads to a series of short-lived intermediates, culminating in an activated state that binds to and activates the G-protein transducin. This initiates a signaling cascade that ultimately results in the hyperpolarization of the cone cell and the transmission of a neural signal to the brain. The subsequent release of all-trans-retinal (B13868) from the opsin and the regeneration of 11-cis-retinal are crucial for the continuous functioning of the visual system. Understanding the intricacies of the this compound bleaching process is fundamental for research into color vision, retinal diseases, and the development of novel therapeutics targeting visual pathways.
The this compound Bleaching and Regeneration Cycle
The photobleaching of this compound is a multi-step process involving several transient intermediates. While the overall process is analogous to that of rhodopsin, there are significant differences in the kinetics and stability of the intermediates.
Upon photon absorption, this compound is rapidly converted through a series of intermediates, including bathothis compound and lumi-iodopsin, to the signaling-active state, Meta-iodopsin II.[3] Meta-iodopsin II is the key intermediate that activates the G-protein transducin, thereby initiating the downstream signaling cascade.[3]
The decay of Meta-iodopsin II is significantly faster than that of its rhodopsin counterpart, Meta-rhodopsin II.[3] This rapid decay is a key factor in the faster response and recovery times of cone photoreceptors compared to rods, enabling vision in bright light conditions. Following the decay of Meta-iodopsin II, the all-trans-retinal is released from the photopsin. The resulting all-trans-retinal is then reduced to all-trans-retinol and transported to the retinal pigment epithelium (RPE) or Müller cells for regeneration back to 11-cis-retinal. The regeneration of this compound by the recombination of photopsin and 11-cis-retinal is also markedly faster than that of rhodopsin.[3]
dot
Caption: The this compound photobleaching and regeneration cycle.
The this compound Signaling Cascade
The activation of Meta-iodopsin II initiates a G-protein signaling cascade that is the foundation of phototransduction in cones. This process, while sharing similarities with the rhodopsin cascade in rods, has distinct kinetic properties that are adapted for photopic vision.
-
Activation of Transducin: Meta-iodopsin II binds to the G-protein transducin (Gt), catalyzing the exchange of GDP for GTP on the α-subunit of transducin (Gαt).
-
Activation of Phosphodiesterase (PDE): The activated Gαt-GTP complex dissociates from the βγ-subunits and binds to the inhibitory γ-subunits of phosphodiesterase (PDE6), thereby activating the enzyme.
-
Hydrolysis of cGMP: Activated PDE6 hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) to GMP.
-
Closure of cGMP-gated Channels: The resulting decrease in the intracellular concentration of cGMP leads to the closure of cGMP-gated cation channels in the cone outer segment membrane.
-
Hyperpolarization: The closure of these channels reduces the influx of Na+ and Ca2+ ions, leading to the hyperpolarization of the cone cell membrane.
-
Signal Transmission: This hyperpolarization modulates the release of the neurotransmitter glutamate (B1630785) at the synaptic terminal, thereby transmitting the light signal to second-order neurons in the retina.
The termination of the signal is achieved through the phosphorylation of Meta-iodopsin II by G-protein-coupled receptor kinase (GRK) and the subsequent binding of arrestin, which prevents further activation of transducin.
dot
Caption: The this compound-mediated phototransduction cascade.
Experimental Protocols
The study of this compound bleaching relies on a variety of biochemical and biophysical techniques. The following are generalized protocols for key experiments, based on methodologies reported in the literature.
Purification of this compound from Chicken Retina
This protocol describes a method for the purification of this compound from chicken retinas, a common source for studying this pigment.[4]
-
Preparation of Retinal Membranes:
-
Dissect retinas from dark-adapted chicken eyes under dim red light.
-
Homogenize the retinas in a buffered sucrose (B13894) solution.
-
Isolate the photoreceptor outer segments by sucrose density gradient centrifugation.
-
Wash the isolated outer segments to remove soluble proteins.
-
-
Solubilization of this compound:
-
Resuspend the outer segment membranes in a buffer containing a mild detergent, such as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), supplemented with phosphatidylcholine.[4]
-
Incubate on ice with gentle agitation to solubilize the membrane proteins.
-
Centrifuge at high speed to pellet the insoluble material.
-
-
Affinity Chromatography:
-
Prepare an affinity chromatography column with an antibody specific to this compound (e.g., a monoclonal antibody against photopsin).
-
Load the solubilized protein extract onto the column.
-
Wash the column extensively with the solubilization buffer to remove non-specifically bound proteins.
-
Elute the purified this compound using a competitive peptide or a change in pH.
-
-
Characterization of Purified this compound:
-
Determine the concentration and purity of the eluted this compound using UV-Vis spectroscopy (measuring the absorbance at its λmax, around 562 nm) and SDS-PAGE.[5]
-
Spectroscopic Analysis of this compound Bleaching
UV-Visible spectroscopy is a fundamental technique for monitoring the bleaching process of this compound.
-
Sample Preparation:
-
Place the purified this compound sample in a quartz cuvette.
-
Maintain the sample at a constant temperature using a temperature-controlled cuvette holder.
-
-
Baseline Spectrum:
-
Record the absorption spectrum of the dark-adapted this compound sample in the range of 300-700 nm. The characteristic peak for chicken this compound is around 562 nm.[5]
-
-
Photobleaching:
-
Expose the sample to a defined light source (e.g., a flash lamp or a specific wavelength of light from a monochromator) to initiate bleaching.
-
The duration and intensity of the light exposure can be varied to control the extent of bleaching.
-
-
Post-Bleaching Spectra:
-
Immediately after light exposure, and at defined time intervals thereafter, record the absorption spectrum.
-
The decrease in the absorbance at the λmax of this compound and the appearance of new absorbance peaks corresponding to the bleaching intermediates and the final products (all-trans-retinal and photopsin) can be monitored.
-
-
Difference Spectra:
-
Calculate the difference spectra by subtracting the dark-adapted spectrum from the post-bleaching spectra. This allows for the clear visualization of the changes in absorbance due to the formation of bleaching intermediates.
-
Kinetic Analysis of Meta-iodopsin II Decay
The decay of the active Meta-iodopsin II intermediate can be monitored using time-resolved spectroscopy.
-
Experimental Setup:
-
Use a flash photolysis setup equipped with a fast detector (e.g., a photomultiplier tube or a CCD camera).
-
The sample of purified this compound is placed in the light path.
-
-
Initiation of Bleaching:
-
A short, intense pulse of light (e.g., from a laser) is used to bleach a significant fraction of the this compound and generate the Meta-iodopsin II intermediate.
-
-
Time-Resolved Absorbance Measurements:
-
Monitor the change in absorbance at a wavelength where Meta-iodopsin II has a characteristic absorbance (typically around 380 nm).
-
Record the absorbance changes over time, from microseconds to seconds, following the flash.
-
-
Data Analysis:
-
The decay of the Meta-iodopsin II absorbance signal is fitted to an exponential decay function to determine the decay rate constant (k) and the half-life (t1/2) of this intermediate.
-
Quantitative Data Summary
The following tables summarize key quantitative data on the properties and kinetics of this compound, with comparisons to rhodopsin where relevant.
| Parameter | This compound (Chicken) | Rhodopsin (Bovine) | Reference(s) |
| Spectral Properties | |||
| Absorption Maximum (λmax) | ~562 nm | ~498 nm | [5] |
| Molar Extinction Coefficient (ε) | Not well established | ~40,600 M-1cm-1 | |
| Bleaching Kinetics | |||
| Bleaching Reaction Order | First-order | First-order | [5] |
| Meta-II Intermediate Decay | ~100 times faster than rhodopsin | Slower | [3] |
| Regeneration Kinetics | |||
| Regeneration Rate | ~240-527 times faster than rhodopsin | Slower | [3][5] |
| Regeneration Reaction Order | Second-order | Second-order | [5] |
| Signaling | |||
| Km for Rhodopsin Kinase | Lower than Meta-rhodopsin II | Higher | [3] |
Table 1: Comparison of Physicochemical and Kinetic Properties of this compound and Rhodopsin.
| Intermediate | Approximate Absorption Maximum (λmax) | Formation Timescale | Decay Timescale |
| Bathothis compound | ~640 nm | picoseconds | nanoseconds |
| Lumi-iodopsin | ~490 nm | nanoseconds | microseconds |
| Meta-iodopsin I | ~480 nm | microseconds | milliseconds |
| Meta-iodopsin II | ~380 nm | milliseconds | milliseconds to seconds |
Table 2: Spectral and Kinetic Properties of this compound Bleaching Intermediates. (Note: The exact spectral and kinetic values for this compound intermediates are less well-characterized than for rhodopsin and can vary depending on the experimental conditions.)
Conclusion
The study of the this compound bleaching process is a dynamic field that continues to provide critical insights into the molecular basis of vision. The distinct kinetic and spectral properties of this compound compared to rhodopsin underscore the specialized adaptations of the cone visual system for high-acuity color vision in bright light. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals. Further research into the structure-function relationships of this compound and its intermediates will undoubtedly pave the way for a deeper understanding of retinal health and disease, and the development of targeted therapies for visual disorders.
References
- 1. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Transcriptome of Vision: A Technical Guide to Iodopsin Gene Expression
For Immediate Release
This whitepaper provides a comprehensive technical overview of the molecular mechanisms governing the expression of iodopsin genes, the protein component of photopigments found in cone photoreceptor cells responsible for color vision. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core signaling pathways, key transcriptional regulators, and the intricate experimental methodologies used to elucidate these processes.
The precise regulation of this compound gene expression is fundamental to the development and function of a healthy retina. Dysregulation of these genes is implicated in a variety of inherited retinal diseases, making a thorough understanding of their molecular biology a critical area of research for the development of novel therapeutic interventions. This guide synthesizes current knowledge, presenting it in a structured and accessible format, complete with detailed experimental protocols and visual representations of complex biological processes.
Core Regulatory Network of this compound Gene Expression
The expression of this compound genes, which include short-wavelength (S-opsin or OPN1SW), medium-wavelength (M-opsin or OPN1MW), and long-wavelength (L-opsin or OPN1LW) opsins, is a tightly controlled process involving a hierarchy of transcription factors and signaling pathways.[1][2][3]
Key Transcription Factors:
-
Cone-rod homeobox (CRX): A critical transcription factor for the terminal differentiation of both cone and rod photoreceptors.[4][5] CRX binds to conserved DNA sequences in the promoter regions of opsin genes, acting as a potent transactivator.[4][6] Mutations in the CRX gene are associated with severe retinal dystrophies, highlighting its essential role in photoreceptor maintenance.[4][6][7]
-
Neural retina leucine (B10760876) zipper (NRL): Primarily involved in specifying the rod cell fate. NRL, in conjunction with NR2E3, actively suppresses cone-specific genes, including iodopsins, in rod photoreceptors.[1]
-
Nuclear receptor subfamily 2 group E member 3 (NR2E3): This orphan nuclear receptor works in concert with NRL to repress the expression of cone-specific genes in rods, ensuring the distinct identity of the two photoreceptor types.[1]
-
RAR-related orphan receptor beta (RORβ): Plays a dual role in both rod and cone differentiation and is involved in the activation of opsin gene expression.[8]
-
Thyroid hormone receptor beta 2 (TRβ2): A key mediator of M-opsin expression.[1][9] Its activity is dependent on the binding of thyroid hormone.[9]
The interplay between these transcription factors forms a complex regulatory network that dictates the specific type of this compound expressed in each cone photoreceptor.
Major Signaling Pathways Influencing this compound Expression
External and internal cues modulate this compound gene expression through distinct signaling pathways. The two most well-characterized pathways are the Thyroid Hormone and Retinoic Acid signaling cascades.
Thyroid Hormone (TH) Signaling
Thyroid hormone (TH), primarily in its active form 3,5,3'-triiodothyronine (T3), plays a crucial role in the developmental patterning of cone opsin expression.[9][10] TH signaling is essential for the expression of M-opsin and the suppression of S-opsin.[9][10]
The simplified TH signaling pathway leading to M-opsin expression is as follows:
Retinoic Acid (RA) Signaling
Retinoic acid (RA), a derivative of vitamin A, is another critical signaling molecule in retinal development.[11] RA signaling is involved in the specification of cone subtypes and the regulation of opsin gene expression, particularly for L- and M-opsins.[12][13] High levels of RA signaling early in development have been shown to induce M-cone fate while suppressing L-cone fate.[12]
The RA signaling pathway involves the binding of RA to its nuclear receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which then bind to Retinoic Acid Response Elements (RAREs) in the regulatory regions of target genes.[14]
Quantitative Analysis of this compound Gene Expression
The following tables summarize quantitative data from various studies on the effects of different factors on this compound gene expression.
Table 1: Effect of Thyroid Hormone on Opsin mRNA Levels
| Species | Condition | S-opsin (Opn1sw) mRNA Change | M-opsin (Opn1mw) mRNA Change | Reference |
| Mouse | Hypothyroidism (MMI treatment) | No significant change (whole retina) | Downregulated | [15] |
| Mouse (Nrl-/-) | Hypothyroidism (MMI treatment) | - | Statistically significant decrease | [16] |
| Mouse | T3 injection (P7) | - | Increased percentage of M-opsin+ cones | [9] |
| Zebrafish | T4 Gain-of-Function (juvenile) | - | rh2-1, rh2-2 downregulated; rh2-3 upregulated | [17] |
| Zebrafish | Thyroid ablation (juvenile) | - | rh2-2, rh2-3, rh2-4 downregulated | [17] |
Table 2: Relative Promoter Activity of Human Red and Green Opsin Genes
| Promoter Construct | Relative Activity (Green vs. Red) | Cell Line | Reference |
| -190 to +41 | 4-fold higher | WERI | [18] |
| -96 to +41 | 2-fold higher | WERI | [18] |
Experimental Protocols
A variety of sophisticated molecular biology techniques are employed to study the intricacies of this compound gene expression. Detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To identify proteins that bind to specific DNA sequences in the promoter regions of this compound genes.
Methodology:
-
Probe Preparation: Synthesize and radiolabel a short DNA probe corresponding to the putative regulatory element within the this compound gene promoter.
-
Nuclear Extract Preparation: Isolate nuclear proteins from retinal tissue or relevant cell lines.
-
Binding Reaction: Incubate the radiolabeled probe with the nuclear extract to allow protein-DNA binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the radiolabeled DNA by autoradiography. A "shifted" band indicates the formation of a protein-DNA complex.
Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of an this compound gene promoter in response to specific transcription factors or signaling molecules.
Methodology:
-
Construct Preparation: Clone the this compound gene promoter sequence upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Introduce the reporter construct, along with vectors expressing transcription factors of interest, into a suitable cell line (e.g., WERI-Rb-1 retinoblastoma cells).[18]
-
Cell Culture and Treatment: Culture the transfected cells and treat with any relevant signaling molecules (e.g., T3 or RA).
-
Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalization: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the relative abundance of this compound mRNA transcripts in different experimental conditions.
Methodology:
-
RNA Isolation: Extract total RNA from retinal tissue or cells.[19]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Real-Time PCR: Perform PCR using primers specific for the this compound gene of interest and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: Quantify the amount of PCR product in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of initial template. Relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene.
Conclusion and Future Directions
The molecular biology of this compound gene expression is a dynamic field of study with significant implications for understanding and treating color vision deficiencies and retinal degenerative diseases. The intricate network of transcription factors, orchestrated by signaling pathways like those of thyroid hormone and retinoic acid, provides multiple potential targets for therapeutic intervention.
Future research will likely focus on a more detailed dissection of the cis-regulatory elements, including enhancers and the locus control region (LCR), that fine-tune this compound gene expression.[2][20] Advanced techniques such as single-cell RNA sequencing (scRNA-seq) and ATAC-seq will be instrumental in mapping the transcriptomic and epigenetic landscapes of individual cone photoreceptors during development and disease. Furthermore, the development of more sophisticated in vitro models, such as retinal organoids, will provide a powerful platform for high-throughput screening of compounds that can modulate this compound gene expression.[12] A deeper understanding of these fundamental molecular processes will undoubtedly pave the way for the next generation of therapies aimed at preserving and restoring vision.
References
- 1. Transcriptional regulation of photoreceptor development and homeostasis in the mammalian retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencerocks.ca [sciencerocks.ca]
- 3. OPN1SW gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Transcriptional precision in photoreceptor development and diseases – Lessons from 25 years of CRX research [frontiersin.org]
- 5. Cone-rod homeobox CRX controls presynaptic active zone formation in photoreceptors of mammalian retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. CRX gene: MedlinePlus Genetics [medlineplus.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Making the gradient: thyroid hormone regulates cone opsin expression in the developing mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Retinoic Acid Signaling Regulates Differential Expression of the Tandemly-Duplicated Long Wavelength-Sensitive Cone Opsin Genes in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thyroid Hormone Controls Cone Opsin Expression in the Retina of Adult Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Three Different Cone Opsin Gene Array Mutational Mechanisms with Genotype–Phenotype Correlation and Functional Investigation of Cone Opsin Variants - PMC [pmc.ncbi.nlm.nih.gov]
The Opsin's Crucial Role in Fine-Tuning Iodopsin's Spectral Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which the opsin protein modulates the spectral sensitivity of iodopsin, the photopigment responsible for red light detection in cone photoreceptors. We will delve into the specific amino acid residues that act as "tuning sites," present detailed experimental protocols for investigating these mechanisms, and visualize the key signaling pathways and experimental workflows.
The Foundation of Color Vision: Opsin and the Chromophore
Visual pigments are composed of an opsin protein covalently linked to a light-absorbing chromophore, typically 11-cis-retinal (B22103).[1] While the chromophore is responsible for absorbing photons, it is the surrounding opsin protein that fine-tunes the wavelength of maximal absorption (λmax).[2][3] This "opsin shift" is achieved through specific interactions between the amino acid residues of the opsin and the chromophore.[2][3] In the case of this compound, a type of long-wave sensitive (LWS) opsin, these interactions shift the λmax towards the red end of the visible spectrum, with chicken this compound absorbing maximally at approximately 571 nm.[1][4]
Quantitative Insights: Amino Acid Substitutions and Spectral Tuning
The spectral tuning of LWS opsins, including this compound, is primarily governed by a small number of key amino acid residues. The "five-sites rule" identifies five critical sites where amino acid substitutions can significantly alter the λmax.[5][6][7] These sites are positions 180, 197, 277, 285, and 308 (using the bovine rhodopsin numbering scheme). The presence of hydroxyl-bearing amino acids at these positions generally leads to a red-shift in the absorption spectrum.[8] Additionally, a histidine residue at position 197 can interact with chloride ions, further shifting the spectrum towards longer wavelengths.[3][7]
The following table summarizes key amino acid substitutions and their quantitative effects on the λmax of M/LWS pigments, providing a framework for understanding this compound's spectral properties.
| Position | Original Amino Acid | Mutated Amino Acid | Pigment/Organism | Original λmax (nm) | Mutated λmax (nm) | Spectral Shift (nm) |
| 180 | Serine (S) | Alanine (A) | Human Red Pigment | 563 | - | -7 |
| 197 | Histidine (H) | Tyrosine (Y) | Ancestral M/LWS | 560 | - | -28 |
| 277 | Tyrosine (Y) | Phenylalanine (F) | Human Red Pigment | 563 | - | -8 |
| 285 | Threonine (T) | Alanine (A) | Human Red Pigment | 563 | - | -15 |
| 308 | Alanine (A) | Serine (S) | Ancestral M/LWS | - | - | -33 |
| 292 | Alanine (A) | Serine (S) | Bovine Rhodopsin | 500 | 490-495 | -5 to -10 |
| 86 | Valine (V) | Phenylalanine (F) | Guinea Pig SWS1 | 400 | ~340 | -60 |
| 86 | Valine (V) | Tyrosine (Y) | Guinea Pig SWS1 | 400 | 408 | +8 |
Note: The spectral shifts are often context-dependent and may not be strictly additive.
Experimental Protocols for Studying Spectral Tuning
Investigating the molecular basis of this compound's spectral sensitivity involves a series of sophisticated experimental techniques. Here, we provide detailed methodologies for the key experiments.
Site-Directed Mutagenesis of the Opsin Gene
This technique is used to introduce specific amino acid substitutions into the opsin protein to assess their impact on spectral tuning.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the opsin gene with the mutagenic primers. A typical PCR program consists of an initial denaturation at 95°C for 1 minute, followed by 18-20 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length. A final extension at 68°C for 7 minutes is then performed.
-
Parental DNA Digestion: Digest the parental, non-mutated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.
Heterologous Expression of this compound in HEK293 Cells
Human Embryonic Kidney (HEK293) cells are a common system for expressing recombinant visual pigments.
Protocol:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: When the cells reach 80-90% confluency, transfect them with the plasmid containing the wild-type or mutant opsin gene. A common method is to use a lipid-based transfection reagent, such as Lipofectamine 3000, following the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for the expression of the opsin protein.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Purification of His-Tagged Recombinant this compound
A histidine tag (His-tag) is often added to the recombinant opsin to facilitate purification using immobilized metal affinity chromatography (IMAC).[9][10]
Protocol:
-
Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing protease inhibitors. Lyse the cells by sonication or by using a detergent.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the solubilized opsin.
-
IMAC: Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) resin column with the lysis buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged opsin from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Reconstitution: For functional studies, the purified opsin is reconstituted with 11-cis-retinal to form the visual pigment.
Measurement of Absorbance Spectra of Purified this compound
The spectral properties of the purified and reconstituted this compound are measured using a UV-Vis spectrophotometer.
Protocol:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 700 nm.
-
Blanking: Use the buffer in which the this compound is solubilized as a blank to zero the absorbance.
-
Measurement: Place the cuvette containing the purified this compound sample in the spectrophotometer and measure the absorbance spectrum in the dark.
-
Photobleaching: Expose the sample to bright light to bleach the pigment, causing the 11-cis-retinal to isomerize to all-trans-retinal (B13868) and dissociate from the opsin.
-
Post-Bleach Measurement: Measure the absorbance spectrum of the bleached sample.
-
Difference Spectrum: Subtract the post-bleach spectrum from the dark spectrum to obtain the difference spectrum, from which the λmax can be determined.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the complex processes involved, we present the following diagrams created using the DOT language.
This compound Phototransduction Cascade
The absorption of a photon by this compound initiates a signaling cascade that leads to the hyperpolarization of the cone photoreceptor cell.[11]
Caption: The this compound phototransduction cascade.
Experimental Workflow for Opsin Spectral Tuning Analysis
The following diagram outlines the general workflow for investigating the effects of amino acid substitutions on the spectral properties of this compound.
Caption: Experimental workflow for analyzing opsin spectral tuning.
Conclusion
The spectral sensitivity of this compound is intricately controlled by the amino acid composition of its opsin protein. Specific residues, particularly those identified by the "five-sites rule," create a unique microenvironment for the retinal chromophore, thereby tuning its absorption maximum to the red region of the spectrum. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the molecular intricacies of color vision and to explore potential avenues for the development of novel therapeutics for vision disorders.
References
- 1. Vitamin A - Wikipedia [en.wikipedia.org]
- 2. Evolution and spectral tuning of visual pigments in birds and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Molecular Basis of Spectral Tuning in the Red- and Green-Sensitive (M/LWS) Pigments in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Color Vision: The “OH-Site” Rule for Seeing Red and Green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine tagging both allows convenient single-step purification of bovine rhodopsin and exerts ionic strength-dependent effects on its photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biophysical Properties of the Iodopsin Photopigment
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core biophysical properties of iodopsin, the photopigment responsible for color vision and daylight acuity in vertebrate cone photoreceptors. We delve into the molecular structure, spectral characteristics, and the intricate signaling cascade initiated by light absorption. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental methodologies, and visual representations of key processes to facilitate advanced research and therapeutic development. By understanding the fundamental biophysics of this compound, researchers can better explore its role in retinal diseases and develop targeted pharmacological interventions.
Introduction
This compound is a crucial component of the visual system, enabling perception under bright light conditions (photopic vision).[1][2] It is a G-protein-coupled receptor (GPCR) found in the outer segments of cone photoreceptor cells.[3] Unlike rhodopsin in rod cells, which is responsible for vision in low light (scotopic vision), this compound's rapid activation and deactivation kinetics are tailored for the demands of daylight vision, allowing for high temporal resolution and adaptation to a wide range of light intensities.[1][4] This guide will explore the key biophysical attributes of this compound, with a particular focus on the well-studied chicken this compound, a red-sensitive cone pigment.[2]
Molecular Structure and Spectral Properties
This compound consists of an opsin protein, termed photopsin in cones, covalently bound to a chromophore, 11-cis-retinal (B22103).[5][6] The specific amino acid sequence of the photopsin and its interaction with the chromophore determine the pigment's spectral sensitivity.[2]
The absorption spectrum of chicken this compound exhibits a primary alpha-band with a maximum absorption (λmax) at approximately 562 nm, and a smaller beta-band in the near-ultraviolet region at about 370 nm.[7][8] This red-shift in the absorption spectrum compared to rhodopsin is attributed to a greater distance between the protonated Schiff base nitrogen of the retinal and its counterion within the protein's chromophore-binding pocket.[2][4] Furthermore, a unique chloride-binding site in this compound contributes to this red-shift.[2]
Table 1: Spectral Properties of Chicken this compound
| Property | Value | Reference |
| Maximum Absorption (λmax) | ~562 nm | [7][8] |
| Secondary Absorption Band (β-band) | ~370 nm | [7][8] |
| Chromophore | 11-cis-retinal | [5] |
| Opsin Protein | Photopsin | [7] |
The this compound-Initiated Phototransduction Cascade
Upon absorption of a photon, the 11-cis-retinal chromophore isomerizes to all-trans-retinal (B13868), triggering a conformational change in the opsin protein. This activates this compound, converting it to an enzymatically active state known as Meta-iodopsin II.[2][4] This activated state initiates a G-protein signaling cascade that is analogous to the one found in rod cells.[1][9]
The key steps in the activation phase of the cascade are:
-
Activation of Transducin: Meta-iodopsin II binds to and activates the G-protein transducin.[9]
-
Activation of Phosphodiesterase (PDE): Activated transducin, in turn, activates a cGMP-specific phosphodiesterase (PDE6).[9]
-
Hydrolysis of cGMP: The activated PDE6 hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) to GMP.[9]
-
Closure of cGMP-gated Cation Channels: The resulting decrease in intracellular cGMP concentration leads to the closure of cGMP-gated cation channels in the cone cell membrane.[9]
-
Hyperpolarization: The closure of these channels reduces the influx of positive ions, causing the cell membrane to hyperpolarize. This change in membrane potential is the electrical signal that is transmitted to downstream neurons in the retina.[9]
Deactivation of the cascade is equally crucial for the high temporal resolution of cone vision and involves:
-
Phosphorylation of Meta-iodopsin II: Activated this compound is phosphorylated by a G-protein-coupled receptor kinase (GRK).[4]
-
Arrestin Binding: Phosphorylated Meta-iodopsin II is then bound by the protein arrestin, which quenches its ability to activate transducin.[10][11]
-
Hydrolysis of all-trans-retinal: The all-trans-retinal eventually hydrolyzes and dissociates from the opsin.[2]
-
Resynthesis of cGMP: Guanylate cyclase synthesizes cGMP, restoring its concentration and leading to the reopening of the cation channels in the dark.[12]
Diagram 1: this compound Phototransduction Cascade
Caption: The this compound phototransduction cascade, from light activation to deactivation.
Kinetics of this compound
A defining feature of this compound is its rapid kinetics, which are essential for cone-mediated vision. The regeneration of this compound with 11-cis-retinal is approximately 240 times faster than that of rhodopsin.[4] The signaling state, Meta-iodopsin II, decays about 100 times faster than Meta-rhodopsin II.[4] These fast kinetics contribute to the rapid adaptation and lower photosensitivity of cones compared to rods.[4]
Table 2: Comparative Kinetics of this compound and Rhodopsin
| Kinetic Parameter | This compound | Rhodopsin | Reference |
| Regeneration Rate with 11-cis-retinal | ~240x faster | 1x | [4] |
| Meta-II State Decay Rate | ~100x faster | 1x | [4] |
| Synthesis Velocity Constant (at 10°C) | ~527x greater | 1x | [7] |
Experimental Protocols
Purification of this compound from Chicken Retina
This protocol is adapted from methods for purifying cone visual pigments.[13]
-
Isolation of Outer Segments: Dissect chicken retinas and isolate outer segment membranes through sucrose (B13894) gradient centrifugation.
-
Solubilization: Extract the outer segment membranes with a buffer containing 0.75% 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) supplemented with 1.0 M hydroxylamine (B1172632) and phosphatidylcholine.
-
Affinity Chromatography: Apply the solubilized protein to a concanavalin (B7782731) A-Sepharose column. Elute the bound this compound with a buffer containing α-methylmannoside.
-
Purity Assessment: Analyze the purity of the eluted this compound using SDS-PAGE and UV-Vis spectroscopy to confirm the characteristic absorption spectrum.
Electroretinography (ERG) for Cone Function Assessment
This protocol is based on the ISCEV extended protocol for photopic On-Off ERG.[1]
-
Patient/Animal Preparation: Dark-adapt the subject for at least 20 minutes. Anesthetize and dilate the pupils. Place a recording electrode on the cornea, a reference electrode on the forehead, and a ground electrode on the earlobe.
-
Light Adaptation: Adapt the eye to a rod-suppressing background light (e.g., 30 cd·m⁻²).
-
Stimulation: Present a long-duration light stimulus (150-200 ms) of a specific wavelength and intensity.
-
Recording: Record the electrical response of the retina. The On-response (a- and b-waves) occurs at the onset of the light stimulus, and the Off-response (d-wave) occurs at the offset.
-
Analysis: Analyze the amplitudes and implicit times of the ERG waves to assess the function of the cone photoreceptors and their downstream pathways.
Diagram 2: Experimental Workflow for ERG
Caption: A generalized workflow for performing electroretinography to assess cone function.
Patch-Clamp Recording from Cone Photoreceptors
This protocol is based on methods for recording from mouse cone photoreceptors in retinal slices.[8][14]
-
Retinal Slice Preparation: Euthanize a dark-adapted animal, enucleate the eyes, and dissect the retina in a light-tight environment. Prepare retinal slices (e.g., 200 µm thick) using a vibratome.
-
Recording Setup: Transfer a retinal slice to a recording chamber on an upright microscope equipped with infrared differential interference contrast optics. Perfuse the slice with an oxygenated physiological saline solution.
-
Pipette Preparation: Pull glass microelectrodes to a resistance of 5-10 MΩ and fill with an intracellular solution containing, for example, potassium aspartate, ATP, and GTP.
-
Cell Identification and Sealing: Identify cone photoreceptor inner segments and form a gigaohm seal with the cell membrane.
-
Whole-Cell Recording: Rupture the cell membrane to achieve the whole-cell configuration. Record membrane current or voltage in response to light stimuli of varying wavelengths and intensities.
In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is adapted from commercially available PDE assay kits.[15]
-
Reaction Setup: In a microplate, combine a buffer solution, purified cone PDE6, and the substrate (cGMP).
-
Initiation of Reaction: Add the sample containing the PDE6 to initiate the hydrolysis of cGMP.
-
Termination of Reaction: Stop the reaction after a defined incubation period by adding a stop reagent.
-
Detection: Add a detection reagent that specifically binds to the product (GMP) and generates a luminescent or fluorescent signal.
-
Measurement: Measure the signal using a luminometer or fluorometer. The signal intensity is proportional to the amount of GMP produced and thus the PDE activity.
Implications for Drug Development
A thorough understanding of this compound's biophysical properties is critical for the development of therapeutics for retinal diseases affecting cone function, such as certain forms of retinitis pigmentosa and macular degeneration. For instance, compounds that modulate the stability of the opsin or the kinetics of the phototransduction cascade could be potential therapeutic agents. The experimental protocols outlined in this guide provide a framework for screening and characterizing the effects of such compounds on this compound function.
Conclusion
The biophysical properties of this compound are finely tuned to enable high-acuity vision in bright light. Its distinct spectral sensitivity, rapid kinetics, and the intricacies of its signaling cascade set it apart from rhodopsin and underscore its specialized role in the visual system. The data, diagrams, and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of cone phototransduction and to develop novel therapies for retinal disorders.
References
- 1. ISCEV extended protocol for the photopic On–Off ERG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucsfhealth.org [ucsfhealth.org]
- 4. d-nb.info [d-nb.info]
- 5. rupress.org [rupress.org]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Patch-clamp recording of human retinal photoreceptors and bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Arrestin Binding by Rhodopsin Phosphorylation Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of arrestin binding by rhodopsin phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
The Foundation of Color Vision: An In-depth Guide to Early Studies of Iodopsin in the Chicken Retina
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational, pre-2000 research on iodopsin, the visual pigment fundamental to cone-based daylight and color vision in the chicken retina. This document provides a comprehensive overview of the core biochemical and photochemical properties of this compound, with a particular focus on the seminal work that first elucidated its function. Quantitative data from these early studies are summarized, and detailed experimental protocols are provided to offer a complete picture of the methodologies that paved the way for our current understanding. Visualizations of key pathways and experimental workflows are included to facilitate a deeper comprehension of the concepts discussed.
Quantitative Properties of Chicken this compound
The initial characterization of this compound revealed a molecule uniquely adapted for vision in bright light, exhibiting significantly different kinetics from its rod-cell counterpart, rhodopsin. The following tables summarize the key quantitative data from these pioneering studies.
| Property | Value | Reference |
| Spectral Properties | ||
| Absorption Maximum (λmax) | ~562 nm | [1] |
| ~575 mµ (in digitonin (B1670571) solution) | ||
| Molar Extinction Coefficient | 47,200 M⁻¹cm⁻¹ | [2] |
| Quantum Yield of Photobleaching | 0.62 | [2] |
| Kinetic Properties | ||
| Regeneration Rate (vs. Rhodopsin) | ~240-527 times faster | [1][3] |
| Meta-iodopsin II Decay Rate (vs. Meta-rhodopsin II) | ~100 times faster | [3] |
| Stability | ||
| pH Stability Range | 5.0 - 7.0 | [1] |
Experimental Protocols of Early this compound Research
The following sections detail the methodologies employed in the foundational studies of chicken this compound. These protocols provide insight into the techniques used to isolate, characterize, and understand the function of this crucial visual pigment.
Extraction and Preparation of this compound from Chicken Retina
The initial challenge in studying this compound was its isolation from the cone-rich chicken retina. The following protocol is based on the methods described in early literature.
Objective: To extract and solubilize this compound from chicken retinas for spectrophotometric analysis.
Materials:
-
Fresh, dark-adapted chicken retinas
-
2% (w/v) solution of digitonin in distilled water
-
Phosphate (B84403) buffer (pH 6.5)
-
Saturated sodium chloride solution
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Retinal Dissection: Retinas were dissected from dark-adapted chicken eyes under dim red light to prevent bleaching of the visual pigments.
-
Homogenization: The retinas were homogenized in a phosphate buffer solution.
-
Salt Extraction of Rhodopsin: To remove the more abundant rhodopsin, the homogenate was treated with a saturated solution of sodium chloride. This step preferentially extracts rhodopsin, leaving this compound in the retinal tissue.
-
Centrifugation: The mixture was centrifuged to pellet the retinal tissue containing this compound. The supernatant containing rhodopsin was discarded.
-
Digitonin Extraction of this compound: The pellet was then treated with a 2% solution of digitonin. Digitonin, a mild detergent, was used to solubilize the cone membrane proteins, including this compound.
-
Clarification: The digitonin extract was centrifuged at high speed to remove any remaining cellular debris, resulting in a clear, colored solution of this compound.
-
Spectrophotometry: The absorption spectrum of the solubilized this compound was then measured using a spectrophotometer to determine its characteristic absorbance maximum.
Kinetics of this compound Photobleaching and Regeneration
A key focus of early research was to understand the dynamic processes of this compound's response to light and its subsequent regeneration.
Objective: To measure the rates of photobleaching and regeneration of extracted chicken this compound.
Materials:
-
Digitonin extract of chicken this compound
-
Light source with a specific wavelength for bleaching (e.g., yellow light)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure for Photobleaching:
-
Baseline Measurement: The initial absorbance of the dark-adapted this compound solution was measured at its λmax (~562 nm).
-
Light Exposure: The solution was exposed to a bright light of a wavelength that is strongly absorbed by this compound.
-
Monitoring Absorbance: The decrease in absorbance at the λmax was monitored over time. The reaction was found to follow first-order kinetics.[1]
Procedure for Regeneration:
-
Bleaching: The this compound solution was first completely bleached with bright light to dissociate the all-trans-retinal (B13868) from the opsin.
-
Addition of 11-cis-retinal: An excess of 11-cis-retinal was added to the bleached opsin solution in the dark.
-
Monitoring Regeneration: The increase in absorbance at the λmax was monitored over time as this compound reformed. This synthesis was determined to be a second-order reaction.[1] The velocity constant for this compound synthesis at 10°C was found to be 527 times that for rhodopsin synthesis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in early this compound research.
Caption: The this compound Visual Cycle in the Chicken Cone.
Caption: Experimental Workflow for the Extraction of this compound.
Caption: The this compound Phototransduction Cascade.
References
The Iodopsin Signaling Cascade: A Technical Guide for Vision Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling cascade initiated by the activation of iodopsin in cone photoreceptors. We will delve into the molecular mechanisms, quantitative parameters, and key experimental methodologies pertinent to the study of this critical pathway for daylight and color vision.
Introduction to Cone Phototransduction
Cone photoreceptors are specialized neurons in the retina responsible for vision in bright light conditions (photopic vision), color perception, and high visual acuity. The initial step in converting light into a neuronal signal is the activation of a photopigment, this compound, which triggers a sophisticated intracellular signaling cascade. This cascade ultimately leads to the hyperpolarization of the cone cell membrane and a reduction in neurotransmitter release at its synaptic terminal. Understanding the intricacies of this pathway is paramount for research into congenital and acquired cone dystrophies, as well as for the development of novel therapeutics targeting these conditions.
While the overall architecture of the phototransduction cascade is similar in both rod and cone photoreceptors, the specific isoforms of the involved proteins and the kinetics of their interactions are distinct, leading to the unique physiological properties of cones, such as their lower sensitivity and faster response times compared to rods.[1]
The Molecular Choreography of the this compound Cascade
The phototransduction cascade in cones is a G-protein-coupled receptor (GPCR) signaling pathway. The key molecular players include:
-
This compound: The cone-specific photopigment, composed of a cone opsin protein covalently linked to a chromophore, 11-cis-retinal (B22103). Different cone opsins confer sensitivity to different wavelengths of light (blue, green, and red).
-
Cone Transducin (Gαt2β3γ8): A heterotrimeric G-protein that is activated by photoisomerized this compound.
-
Cone cGMP Phosphodiesterase (PDE6C): An effector enzyme that, when activated by transducin, hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][4]
-
Cyclic Nucleotide-Gated (CNG) Channels: Cation channels in the cone outer segment plasma membrane that are kept open by the binding of cGMP.
The activation of this cascade can be summarized in the following steps:
-
Photoisomerization of this compound: Absorption of a photon by the 11-cis-retinal chromophore of this compound triggers its isomerization to all-trans-retinal. This conformational change activates the opsin protein, forming metathis compound II (Meta II).
-
Activation of Transducin: Activated this compound (Meta II) binds to cone transducin, catalyzing the exchange of GDP for GTP on the α-subunit (Gαt2). This causes the dissociation of the Gαt2-GTP complex from the βγ-subunits.
-
Activation of cGMP Phosphodiesterase (PDE6): The Gαt2-GTP complex binds to the inhibitory γ-subunits of PDE6, relieving their inhibition of the catalytic α'-subunits.
-
Hydrolysis of cGMP: Activated PDE6 rapidly hydrolyzes cGMP to GMP in the cone outer segment.
-
Closure of CNG Channels: The decrease in the intracellular concentration of cGMP leads to its dissociation from the CNG channels, causing them to close.
-
Hyperpolarization: The closure of CNG channels reduces the influx of Na+ and Ca2+ ions, leading to the hyperpolarization of the cone cell membrane.
-
Signal Transmission: The hyperpolarization propagates to the synaptic terminal, reducing the rate of glutamate (B1630785) release to second-order retinal neurons (bipolar and horizontal cells).
The termination of the light response is equally critical for the high temporal resolution of cone vision and involves several mechanisms:
-
Inactivation of Activated this compound: Activated this compound is phosphorylated by a G-protein-coupled receptor kinase (GRK1), which increases its affinity for arrestin. The binding of arrestin to phosphorylated this compound prevents further activation of transducin.[5]
-
Inactivation of Transducin: The intrinsic GTPase activity of the Gαt2 subunit, accelerated by the RGS9-1/Gβ5-L/R9AP complex (a GTPase-activating protein, or GAP), hydrolyzes the bound GTP to GDP. This leads to the reassociation of Gαt2-GDP with the βγ-subunits and its dissociation from PDE6.
-
Restoration of cGMP Levels: In response to the drop in intracellular Ca2+ concentration (due to the closure of CNG channels), guanylate cyclase-activating proteins (GCAPs) stimulate guanylate cyclase (GC) to synthesize more cGMP, leading to the reopening of the CNG channels in the dark.
Quantitative Data on the Cone Phototransduction Cascade
A quantitative understanding of the cone phototransduction cascade is crucial for accurate modeling and for elucidating the mechanisms underlying cone function. The following tables summarize key quantitative parameters from the literature. It is important to note that these values can vary depending on the species and experimental conditions.
Table 1: Protein Concentrations in Cone Outer Segments
| Protein | Concentration (µM) | Molar Ratio to this compound | Species | Reference |
| This compound (R) | 3000 | 1 | Frog, Carp | [2] |
| Transducin (G) | 210 | ~1:14 | Frog, Carp | [2] |
| PDE6 | 15 | ~1:200 | Frog, Carp | [2] |
| Guanylate Cyclase (GC) | 72 | ~1:42 | Carp | [2] |
| GCAPs | 33 | ~1:91 | Carp | [2] |
| Arrestin | - | 1:7 - 1:10 (in rods) | Mouse | [6] |
| Recoverin | - | 1:111 (in rods) | Mouse | [6] |
Table 2: Kinetic Parameters of the Cone Phototransduction Cascade
| Parameter | Value | Units | Species | Reference | | :--- | :--- | :--- | :--- | | Transducin Activation Rate (by Meta II) | ~33 | s⁻¹ | Carp |[2] | | PDE Dark Activity (% of max) | 0.3 - 4.7 | % | Carp |[2] | | cGMP Hydrolysis Rate (k_cat/K_m) | - | µM⁻¹s⁻¹ | - | - | | Dark cGMP Turnover Rate | ~10x faster than rods | - | - |[7] | | R* (Meta II) Quenching | ~10x faster than rods | - | - |[7] | | PDE* Quenching | ~10x faster than rods | - | - |[7] | | Maximum Photocurrent | 24.5 ± 2.7 | pA | Mouse |[8] | | Time to Peak (flash response) | 73 ± 5 | ms (B15284909) | Mouse (S-cone) |[9] |
Experimental Protocols for Studying the this compound Cascade
A variety of experimental techniques are employed to investigate the different stages of the this compound signaling cascade. Below are detailed methodologies for some of the key experiments.
Isolation of Cone Outer Segments (COS)
Objective: To obtain a purified fraction of cone outer segments for biochemical and proteomic analyses. This protocol is adapted from methods used for bovine rod outer segments and can be modified for cone-dominant species or through cell sorting techniques.[10]
Methodology:
-
Retinal Dissection: Euthanize the animal and enucleate the eyes. Dissect the retina from the eyecup in a chilled, buffered saline solution under dim red light to minimize photopigment bleaching.
-
Homogenization: Gently homogenize the isolated retinas in a sucrose-containing buffer to detach the outer segments from the inner segments.
-
Sucrose (B13894) Density Gradient Centrifugation: Layer the retinal homogenate onto a discontinuous sucrose gradient. Centrifuge at high speed (e.g., 25,000 x g) for 1 hour at 4°C. The outer segments will band at the interface between two sucrose layers of specific densities.
-
Collection and Washing: Carefully collect the outer segment band using a Pasteur pipette. Dilute the collected fraction with a wash buffer and pellet the outer segments by centrifugation (e.g., 3,000 x g for 10 minutes). Repeat the wash step to remove contaminants.
-
Purity Assessment: Assess the purity of the isolated COS fraction by SDS-PAGE and Western blotting using antibodies against cone-specific and rod-specific proteins.
Electroretinography (ERG)
Objective: To non-invasively assess the function of the entire retina, including the collective response of cone photoreceptors. The S-cone ERG protocol is specifically designed to isolate the response of short-wavelength sensitive cones.[11][12][13]
Methodology:
-
Animal Preparation: Anesthetize the animal and dilate the pupils. Place a contact lens electrode on the cornea, a reference electrode on the forehead, and a ground electrode on the ear or tail.
-
Light Adaptation: Adapt the animal to a bright background light for at least 10 minutes to saturate the rods and isolate cone function.
-
Stimulation: Present light flashes of specific wavelengths and intensities. For the S-cone ERG, a blue flash (e.g., 450-470 nm) is presented on a bright yellow or amber background to suppress the activity of M- and L-cones.
-
Recording: Record the electrical response of the retina using a differential amplifier. The resulting waveform consists of an initial negative deflection (a-wave), originating from the photoreceptors, followed by a positive deflection (b-wave), originating from bipolar and Müller cells.
-
Analysis: Measure the amplitude and implicit time of the a- and b-waves to quantify cone function.
Patch-Clamp Recording of Single Cones
Objective: To directly measure the light-induced currents and voltage changes in individual cone photoreceptors with high temporal and spatial resolution.[8][14][15]
Methodology:
-
Retinal Slice Preparation: Prepare acute retinal slices from a freshly enucleated eye in a light-tight environment to preserve photoreceptor integrity and light sensitivity.
-
Cell Identification: Identify cone photoreceptors in the retinal slice using infrared differential interference contrast (IR-DIC) microscopy based on their characteristic morphology (conical outer segment and location in the photoreceptor layer).
-
Patch-Clamp Configuration: Approach a cone inner segment with a glass micropipette filled with an intracellular-like solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Recording: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.
-
Light Stimulation and Data Acquisition: Deliver calibrated light flashes of varying intensity and duration to the cone outer segment while recording the membrane current (voltage-clamp) or membrane potential (current-clamp) using a patch-clamp amplifier and data acquisition software.
cGMP Phosphodiesterase (PDE6) Activity Assay
Objective: To measure the enzymatic activity of cone PDE6 and to study its regulation by transducin and inhibitory proteins.[16][17]
Methodology:
-
Preparation of COS Homogenate: Prepare a homogenate of purified cone outer segments in a suitable buffer.
-
Activation of PDE6: Activate PDE6 by adding a non-hydrolyzable GTP analog (e.g., GTPγS) and purified activated transducin (Gαt2-GTPγS) or by limited trypsin digestion to remove the inhibitory γ-subunits.
-
Enzymatic Reaction: Initiate the reaction by adding a known concentration of cGMP. The hydrolysis of cGMP to GMP will release a proton, causing a decrease in the pH of the reaction mixture.
-
Measurement of Activity: Monitor the rate of pH change using a sensitive pH electrode. Alternatively, use a radioenzymatic assay with [3H]cGMP and measure the formation of [3H]GMP over time.
-
Data Analysis: Calculate the specific activity of PDE6 (e.g., in moles of cGMP hydrolyzed per minute per milligram of protein).
Immunocytochemistry (ICC)
Objective: To visualize the subcellular localization of specific proteins within the this compound signaling cascade in cone photoreceptors.[18][19][20][21][22]
Methodology:
-
Tissue Preparation: Fix the retina with a suitable fixative (e.g., paraformaldehyde) and prepare cryosections or vibratome sections.
-
Permeabilization and Blocking: Permeabilize the tissue sections with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens. Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody that specifically recognizes the protein of interest (e.g., anti-cone opsin, anti-Gαt2, anti-PDE6C).
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the sections with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: Mount the sections with an anti-fade mounting medium and visualize the localization of the protein using fluorescence or confocal microscopy.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution three-dimensional structure of proteins and protein complexes in the this compound cascade, such as cone PDE6.[3][4][23][24][25]
Methodology:
-
Sample Preparation: Purify the protein of interest (e.g., cone PDE6) to a high degree of homogeneity.
-
Vitrification: Apply a small volume of the purified protein solution to an EM grid, blot away the excess liquid, and rapidly plunge the grid into a cryogen (e.g., liquid ethane) to form a thin layer of vitreous ice.
-
Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images of individual protein particles in different orientations are collected.
-
Image Processing: Use specialized software to select images of individual particles, align them, and classify them into different conformational states.
-
3D Reconstruction: Combine the 2D images of particles in the same conformational state to reconstruct a high-resolution 3D map of the protein.
-
Model Building and Refinement: Build an atomic model of the protein into the 3D map and refine it to fit the experimental data.
Conclusion
The signaling cascade initiated by this compound activation is a rapid and precisely regulated process that is fundamental to our perception of the visual world in daylight. A thorough understanding of its molecular components, quantitative parameters, and regulatory mechanisms is essential for advancing our knowledge of vision and for developing effective treatments for diseases that affect cone photoreceptors. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this intricate and vital signaling pathway. Continued research in this area, employing a combination of biochemical, physiological, and structural techniques, will undoubtedly uncover further details of this elegant biological process.
References
- 1. researchgate.net [researchgate.net]
- 2. Phototransduction in retinal cones: Analysis of parameter importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural and functional dynamics of human cone cGMP-phosphodiesterase important for photopic vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of this compound, chicken red-sensitive cone visual pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute quantification of photoreceptor outer segment proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and quenching of the phototransduction cascade in retinal cones as inferred from electrophysiology and mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ISCEV extended protocol for the S-cone ERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. ISCEV Standard for full-field clinical electroretinography (2022 update) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch-clamp recording of human retinal photoreceptors and bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Quantitative Aspects of cGMP Phosphodiesterase Activation in Carp Rods and Cones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. Identification of cone classes in Xenopus retina by immunocytochemistry and staining with lectins and vital dyes | Visual Neuroscience | Cambridge Core [cambridge.org]
- 19. rupress.org [rupress.org]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Learn: immunocytochemistry - The Human Protein Atlas [proteinatlas.org]
- 22. Immunocytochemistry (ICC) Methods and Techniques - IHC WORLD [ihcworld.com]
- 23. Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Cryo-EM structure of phosphodiesterase 6 reveals insights into the allosteric regulation of type I phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Recombinant Iodopsin Expression and Purification
Introduction
Iodopsins are the photopigments found in the cone photoreceptor cells of the retina and are crucial for color vision and daylight acuity. These proteins belong to the G protein-coupled receptor (GPCR) superfamily. Each iodopsin consists of an opsin protein covalently linked to a chromophore, typically 11-cis-retinal (B22103). The specific amino acid sequence of the opsin determines the wavelength of light to which the pigment is most sensitive, leading to the classification of cones as short (S), medium (M), or long (L) wavelength sensitive.[1] The study of iodopsins is vital for understanding the mechanisms of color vision, the molecular basis of color blindness, and for developing potential therapies for retinal diseases. However, like many membrane proteins, recombinant expression and purification of functional iodopsins are challenging due to their inherent instability and low expression levels.[1] These notes provide an overview of current methods and detailed protocols for the successful expression and purification of recombinant iodopsins for research and drug development purposes.
I. Expression Systems for Recombinant this compound
The choice of an expression system is critical and depends on the required yield, post-translational modifications, and cost. Mammalian and insect cell systems are most commonly employed for producing functional iodopsins.
Mammalian Cell Expression (HEK293S)
Human Embryonic Kidney (HEK293) cells and their derivatives are a favorable system for expressing mammalian proteins because they provide correct protein folding, post-translational modifications, and glycosylation, which are essential for function.[2] Stable cell lines, such as those using tetracycline-inducible promoters, are preferred for large-scale production (milligram quantities), while transient transfection is suitable for rapid, small-scale expression of various mutants.[2][3][4]
-
Advantages : Provides native-like post-translational modifications, ensuring high functional fidelity.
-
Disadvantages : Generally lower yields compared to insect cell systems and higher media costs.
Insect Cell Expression (Baculovirus Expression Vector System - BEVS)
The BEVS, typically using Spodoptera frugiperda (Sf9 or Sf21) or Trichoplusia ni (High Five) cells, is a powerful and versatile system for producing high levels of recombinant proteins.[5] It is widely used for membrane proteins, including opsins, offering high yields (up to 4 mg/L for rhodopsin) and relevant post-translational modifications.[5][6] The system is scalable and can be adapted for high-density suspension cultures.[6][7]
-
Advantages : High expression levels, cost-effective for large-scale production, and performs most relevant post-translational modifications.[5]
-
Disadvantages : Glycosylation patterns differ from mammalian cells, which may occasionally affect protein function.
Cell-Free Expression Systems
Cell-free systems, often based on E. coli extracts, offer an alternative for producing membrane proteins without the complexities of cell culture.[8][9] This method allows for direct control over the reaction environment and simplifies the incorporation of isotopic labels for NMR studies. While successful for some microbial rhodopsins, challenges remain in achieving the correct folding and functional integration of mammalian opsins into membrane mimetics like nanodiscs or amphipols.[8][10]
-
Advantages : Rapid expression, high-throughput screening capabilities, and easy incorporation of unnatural amino acids or labels.[9][11]
-
Disadvantages : Often lower yields for complex membrane proteins, and proper folding can be a significant hurdle.[10]
II. Data Summary: Comparison of Expression Systems
The following table summarizes quantitative data and key characteristics of the primary expression systems used for this compound and related opsins.
| Feature | Mammalian Cells (HEK293S) | Insect Cells (Sf9/BEVS) | Cell-Free Systems |
| Typical Yield | 10-100 µg (transient); >1 mg (stable lines)[2] | Up to 4 mg/L (for bovine rhodopsin)[6] | Variable, generally lower for complex proteins[10] |
| Post-Translational Modifications | Native-like, complex glycosylation[2] | Good, but simpler N-glycosylation[5] | None unless components are added |
| Protein Folding | High fidelity, chaperone-assisted[2] | Generally high fidelity[6] | Can be challenging, requires optimization[10] |
| Cost | High (media, supplements) | Moderate (media, virus production) | High (reagents, extracts) |
| Scalability | Good, especially with stable lines/bioreactors | Excellent, well-established for large scale[6] | Limited by reaction volume and cost |
| Primary Application | Functional studies requiring native PTMs | Large-scale production for structural biology | High-throughput screening, labeling studies |
III. Purification Strategies
The purification of this compound is a multi-step process that begins with the isolation of cell membranes, followed by solubilization of the protein and subsequent chromatographic separation.
Membrane Preparation and Solubilization
-
Cell Lysis : Harvested cells expressing this compound are first lysed. This is typically done using hypotonic buffers and mechanical disruption (e.g., Dounce homogenizer).[1]
-
Membrane Isolation : The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction, which contains the embedded this compound.
-
Washing : The membrane pellet is washed with high-salt buffers to remove peripherally associated proteins.[1]
-
Solubilization : The choice of detergent is critical for extracting the protein from the lipid bilayer while maintaining its structural integrity and function. N-dodecyl-β-D-maltoside (DDM) is a commonly used detergent that preserves the stability of opsins.[12] Other detergents like Lauryl Maltose Neopentyl Glycol (LMNG) have also been shown to enhance stability.[1]
Chromatography Techniques
Once solubilized, the protein is purified using one or more chromatography methods.
-
Affinity Chromatography : This is the most effective single purification step.[13] A common strategy involves engineering an affinity tag onto the opsin's C-terminus, such as the 1D4 epitope (TETSQVAPA) recognized by the Rho-1D4 monoclonal antibody, or a polyhistidine tag (His-tag).[1][6] The solubilized protein is passed through a column containing the corresponding immobilized antibody or metal ions (e.g., Ni-NTA), allowing for specific capture of the recombinant protein.[6]
-
Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates proteins based on their size.[14][15] It is often used as a final polishing step to remove aggregates and other remaining impurities, resulting in a highly pure and homogenous protein preparation.[16]
-
Ion-Exchange Chromatography (IEX) : IEX separates proteins based on their net charge at a specific pH.[17] While less common as the primary method for opsins, it can be used as an intermediate purification step.
IV. Experimental Protocols
Protocol 1: Expression of this compound in Sf9 Insect Cells
This protocol is adapted from established methods for expressing rhodopsin and other GPCRs using the Bac-to-Bac Baculovirus Expression System.[5][7]
1. Generation of Recombinant Bacmid DNA:
- Subclone the this compound gene (with a C-terminal 1D4 or His-tag) into a pFastBac donor plasmid.
- Transform competent DH10Bac E. coli cells with the recombinant pFastBac plasmid.
- Select colonies containing the recombinant bacmid via blue-white screening and antibiotic resistance.
- Isolate and purify the high-molecular-weight bacmid DNA.
2. Transfection of Sf9 Cells and Virus Amplification:
- Seed Sf9 cells in a 6-well plate at a density of 0.9 x 10^6 cells/well.
- Transfect the cells with the purified recombinant bacmid DNA using a suitable transfection reagent (e.g., Cellfectin).
- Incubate for 72-96 hours at 27°C. The supernatant now contains the P1 viral stock.
- Amplify the viral stock by infecting a larger suspension culture of Sf9 cells with the P1 stock to generate a high-titer P2 stock.
3. Large-Scale Protein Expression:
- Grow a large-scale suspension culture of Sf9 cells (e.g., 1-10 L) to a density of ~2 x 10^6 cells/mL.
- Infect the culture with the P2 viral stock at a multiplicity of infection (MOI) of 5-10.
- Incubate for 48-72 hours at 27°C with shaking.
- Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of 1D4-Tagged this compound
1. Membrane Preparation:
- Thaw the frozen cell pellet on ice and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, with protease inhibitors).
- Lyse the cells using a Dounce homogenizer.
- Centrifuge the lysate at 4°C for 50 minutes at >50,000 x g to pellet the membranes.
- Wash the membrane pellet with a high-salt buffer (e.g., 50 mM HEPES pH 7.0, 1 M NaCl, protease inhibitors) to remove soluble and membrane-associated proteins.[1] Repeat centrifugation.
2. Solubilization:
- Resuspend the final membrane pellet in solubilization buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 1% w/v DDM, protease inhibitors).
- Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
- Clarify the solubilized mixture by ultracentrifugation at >100,000 x g for 1 hour to remove insoluble material.
3. Regeneration with 11-cis-retinal:
- To the clarified supernatant, add a 3 to 5-fold molar excess of 11-cis-retinal (from an ethanol (B145695) stock).
- Incubate overnight at 4°C in the dark with gentle agitation to allow the formation of the functional photopigment.
4. Immunoaffinity Chromatography:
- Prepare a column with Rho-1D4 antibody-conjugated Sepharose beads. Equilibrate the column with wash buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.05% w/v DDM).
- Load the solubilized, regenerated protein onto the column.
- Wash the column extensively with wash buffer to remove non-specifically bound proteins.
- Elute the purified this compound by incubating the resin with an elution buffer containing a competitive peptide corresponding to the 1D4 epitope (e.g., 0.1 mg/mL TETSQVAPA peptide in wash buffer).
- Collect the elution fractions and assess purity by SDS-PAGE and UV-Vis spectroscopy. The A280/A500 ratio (for red-shifted opsins) is a key indicator of purity.
V. Visualizations
Diagram 1: this compound Phototransduction Cascade
This diagram illustrates the key steps in the signaling pathway initiated by light activation of this compound in a cone photoreceptor.
Caption: A diagram of the cone phototransduction cascade.
Diagram 2: Recombinant this compound Workflow (BEVS)
This workflow outlines the major stages from gene synthesis to purified protein using the baculovirus-insect cell expression system.
Caption: Workflow for this compound expression and purification.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]
- 5. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Monitoring the Progression of Cell-Free Expression of Microbial Rhodopsins by Surface Enhanced IR Spectroscopy: Resolving a Branch Point for Successful/Unsuccessful Folding [frontiersin.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. opentrons.com [opentrons.com]
- 16. Rhodopsin Purification from Dark-Adapted Bovine Retina | Springer Nature Experiments [experiments.springernature.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution of Iodopsin: A Protocol for Researchers and Drug Development Professionals
Application Note & Protocol
Introduction
Iodopsin, the visual pigment found in cone cells of the retina, is responsible for color vision and vision in bright light conditions. As a member of the G-protein coupled receptor (GPCR) family, it is a critical target for understanding the mechanisms of vision and for the development of therapeutics for retinal diseases. The in vitro reconstitution of this compound from its protein component, photopsin, and a chromophore, typically 11-cis-retinal (B22103), is a fundamental technique for studying its structure, function, and interaction with potential drug candidates. This document provides a detailed protocol for the in vitro reconstitution of this compound, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro reconstitution of this compound. These values are compiled from various sources and may require optimization for specific experimental conditions.
Table 1: Reaction Kinetics and Stability
| Parameter | Value | Temperature | Notes |
| Synthesis Velocity Constant (relative to Rhodopsin) | 527 times faster | 10°C | Highlights the rapid, spontaneous nature of this compound formation.[1] |
| pH Stability Range | 5.0 - 7.0 | Not Specified | This compound rapidly decays outside this pH range.[1] |
Table 2: Reconstitution Reaction Components
| Component | Recommended Concentration/Ratio | Notes |
| Photopsin (in cell membranes) | ~3 mg/mL | This is a starting concentration for the membrane preparation. |
| 11-cis-retinal | 40 µM | Final concentration during the reconstitution incubation. |
| Protein to Lipid Molar Ratio (for liposome (B1194612) reconstitution) | 1:30 | For reconstitution into phosphatidylcholine (PC) liposomes.[2] |
Table 3: Spectroscopic Analysis
| Parameter | Wavelength (λmax) | Notes |
| This compound α-band | ~562 nm | The primary absorption peak of reconstituted this compound.[1] |
| This compound β-band | ~370 nm | A smaller absorption peak in the near-ultraviolet range.[1] |
| Absorption Minimum | ~435 nm | Wavelength of minimum absorption between the α and β bands.[1] |
| Protein Peak | 280 nm | Used to assess protein concentration and purity. The A280/A560 ratio is an indicator of reconstitution efficiency. |
| Free Retinal | ~380 nm | The presence of a peak at this wavelength can indicate an excess of unbound retinal.[3] |
Experimental Protocols
This protocol is divided into three main stages: Expression and Purification of Photopsin, In Vitro Reconstitution of this compound, and Verification of Reconstitution.
Expression and Purification of Photopsin
The protein component of this compound, photopsin, must be expressed and purified prior to reconstitution. This is typically achieved using a recombinant expression system.
a. Expression in Mammalian Cells (e.g., COS or HEK293S GnTI⁻ cells):
-
Gene Synthesis and Cloning: Synthesize the gene encoding the desired photopsin (e.g., chicken red-sensitive cone opsin) with a C-terminal 1D4 epitope tag (TETSQVAPA) for immunoaffinity purification. Clone the gene into a suitable mammalian expression vector (e.g., pCMV).
-
Cell Culture and Transfection: Culture COS-1 or HEK293S GnTI⁻ cells to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Transfect the cells with the photopsin expression plasmid using a suitable transfection reagent (e.g., DEAE-dextran or a lipid-based reagent).
-
Cell Harvesting: After 48-72 hours of incubation, harvest the cells. Wash the cells twice with phosphate-buffered saline (PBS). The cell pellet can be stored at -80°C until use.[4]
b. Purification by Immunoaffinity Chromatography:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, 140 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM), pH 7.5) and incubate on ice to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove insoluble debris.
-
Immunoaffinity Chromatography: Prepare a 1D4 monoclonal antibody-coupled Sepharose resin column. Load the clarified supernatant onto the column.
-
Washing: Wash the column extensively with a wash buffer (e.g., 50 mM HEPES, 140 mM NaCl, 0.02% DDM, pH 7.5) to remove non-specifically bound proteins.
-
Elution: Elute the purified photopsin from the column using a competitive elution buffer containing the 1D4 peptide (e.g., 50 mM HEPES, 140 mM NaCl, 0.02% DDM, 100 µM TETSQVAPA peptide, pH 7.5).
In Vitro Reconstitution of this compound
This step involves the combination of the purified, unliganded photopsin with the 11-cis-retinal chromophore.
-
Preparation of 11-cis-retinal: Prepare a stock solution of 11-cis-retinal in ethanol (B145695) (e.g., 10 mM). All manipulations involving retinal should be performed under dim red light to prevent photoisomerization.
-
Reconstitution Reaction:
-
For reconstitution in solution: Dilute the purified photopsin in a reconstitution buffer (e.g., 20 mM Bis-tris propane, 150 mM NaCl, 0.02% DDM, pH 7.0). Add the 11-cis-retinal stock solution to a final concentration of approximately 40 µM. Incubate the mixture in the dark, on ice or at 4°C, for at least 1 hour with gentle agitation.[4]
-
For reconstitution into liposomes: Mix the purified photopsin with phosphatidylcholine (PC) lipids at a 1:30 protein-to-lipid molar ratio in a buffer containing a detergent like CHAPS (e.g., 50 mM HEPES, 140 mM NaCl, 0.75% CHAPS).[2] Add 11-cis-retinal. Remove the detergent by dialysis against a detergent-free buffer (e.g., 2 mM NaH₂PO₄, 5 mM NaCl, pH 7.25) to allow for the formation of proteoliposomes.[2]
-
-
Removal of Excess Retinal: If necessary, remove excess, unbound retinal by a subsequent purification step, such as size-exclusion chromatography.
Verification of Reconstitution
The success of the reconstitution is verified by UV-Visible spectroscopy.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the reconstituted this compound sample from 250 nm to 700 nm using a spectrophotometer.
-
Data Analysis:
-
Confirm the presence of a characteristic absorbance peak for this compound at approximately 562 nm.[1]
-
Observe the protein peak at 280 nm.
-
Calculate the A280/A560 ratio. A lower ratio indicates a higher proportion of successfully reconstituted, folded this compound.
-
The absence of a significant peak around 380 nm suggests that most of the retinal has been incorporated into the photopsin binding pocket.[3]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro reconstitution of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in cone photoreceptor cells.
References
Application Notes and Protocols for Spectroscopic Analysis of the Iodopsin Photochemical Cycle
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodopsin, the visual pigment found in cone photoreceptor cells, is responsible for color vision and vision in bright light (photopic vision).[1][2] Understanding its photochemical cycle at a molecular level is crucial for elucidating the mechanisms of color vision, developing treatments for color blindness, and designing novel photosensitive molecules for optogenetics and drug development. This document provides detailed application notes and protocols for the spectroscopic analysis of the this compound photochemical cycle.
The photochemical cycle of this compound, like that of rhodopsin, is initiated by the absorption of a photon, which triggers a series of conformational changes in the protein and its chromophore, 11-cis-retinal (B22103).[3][4] This process involves several transient intermediates, each with a characteristic absorption spectrum, culminating in the activation of the G-protein transducin and the initiation of the visual signaling cascade.[3][5]
Key Differences Between this compound and Rhodopsin
While the overall photochemical cycle is similar to that of rhodopsin (the rod cell pigment), there are critical differences in the kinetics and spectral properties of this compound that account for the distinct functions of cone and rod cells.[1][6][7]
| Parameter | This compound (Chicken) | Rhodopsin (Bovine) | Significance |
| Absorption Maximum (λmax) | ~562 nm[6][8][9] | ~500 nm[3] | Red-shifted spectrum of this compound is fundamental to red-green color discrimination. |
| Molar Extinction Coefficient (ε) | 47,200 M⁻¹cm⁻¹[10] | 41,200 M⁻¹cm⁻¹[10] | Higher photon-catching ability of this compound. |
| Quantum Yield (Φ) | 0.62[10] | 0.67[11][12] | Efficiency of photoisomerization. |
| Regeneration Rate with 11-cis-retinal | ~240-527 times faster[7][8] | Slower | Contributes to the rapid dark adaptation of cones.[1][6] |
| Meta-II Decay Rate | ~100 times faster[7] | Slower | Leads to a shorter signaling state and contributes to the lower photosensitivity of cones.[1][7] |
| pH Stability | Stable at pH 5-7[6][8][9] | Stable at pH 4-9[6][8][9] | This compound is more sensitive to pH changes. |
The this compound Photochemical Cycle
The photochemical cycle of this compound involves a series of spectrally distinct intermediates. Upon absorption of a photon, 11-cis-retinal isomerizes to all-trans-retinal, initiating a cascade of conformational changes in the opsin protein.
Caption: The photochemical cycle of this compound, from photon absorption to regeneration.
Experimental Protocols
Preparation of this compound Samples
Purified, functional this compound is essential for spectroscopic studies. As this compound is less stable than rhodopsin, careful handling is required.[6][8][9]
Materials:
-
Chicken retinas (a rich source of this compound)[1]
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.1 mM EDTA
-
Buffer B: Buffer A with 1% (w/v) CHAPS
-
Concanavalin A-Sepharose column
-
11-cis-retinal
Protocol:
-
Dissect chicken retinas under dim red light and homogenize in Buffer A.
-
Centrifuge the homogenate to pellet the photoreceptor outer segments.
-
Solubilize the pellet in Buffer B for 1 hour at 4°C.
-
Clarify the solubilized protein by ultracentrifugation.
-
Apply the supernatant to a Concanavalin A-Sepharose column pre-equilibrated with Buffer B.
-
Wash the column extensively with Buffer B to remove unbound proteins.
-
Elute the purified this compound with Buffer B containing 0.2 M α-methylmannoside.
-
Confirm the purity and concentration of this compound by UV-Visible spectroscopy, measuring the absorbance at 280 nm and ~562 nm.
Caption: Workflow for the purification of this compound from chicken retinas.
UV-Visible Absorption Spectroscopy
This is the fundamental technique to characterize the ground state and photointermediates of this compound.
Instrumentation:
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder.
-
Low-temperature capabilities (cryostat) are required to trap early intermediates.
Protocol:
-
Record the baseline spectrum of the buffer.
-
Measure the absorption spectrum of the purified this compound sample in the dark from 250 nm to 700 nm. The characteristic α-band should be at ~562 nm and a smaller β-band around 370 nm.[6][8][9]
-
To study intermediates, cool the sample to low temperatures (e.g., 77 K for bathothis compound).
-
Irradiate the sample with light of a specific wavelength (e.g., >540 nm) to initiate the photochemical cycle.
-
Record the absorption spectra at different time points or after warming the sample to specific temperatures to observe the sequential formation of intermediates (Lumi, Meta-I, Meta-II).
Flash Photolysis and Transient Absorption Spectroscopy
This technique allows for the real-time observation of the formation and decay of photochemical intermediates on timescales from femtoseconds to milliseconds.[4]
Instrumentation:
-
Pulsed laser for photoexcitation (e.g., Nd:YAG laser).
-
Broadband probe light source.
-
Fast detector (e.g., streak camera or photodiode array).
Protocol:
-
Place the this compound sample in a cuvette within the transient absorption spectrometer.
-
Excite the sample with a short laser pulse.
-
Measure the change in absorbance of the probe light at various wavelengths as a function of time after the laser flash.
-
Analyze the kinetic traces at different wavelengths to determine the rate constants for the formation and decay of each intermediate.
Resonance Raman Spectroscopy
This technique provides detailed structural information about the retinal chromophore in its binding pocket for each intermediate.
Protocol:
-
The this compound sample is irradiated with a laser wavelength that is in resonance with the absorption band of a specific intermediate.
-
The scattered Raman light is collected and analyzed.
-
The vibrational frequencies of the chromophore provide information about its conformation (e.g., cis/trans isomerization) and its interaction with the opsin protein.
Transducin Activation Assay
This functional assay measures the ability of photoactivated this compound (Meta-iodopsin II) to catalyze the exchange of GDP for GTPγS on the G-protein transducin.[5]
Materials:
-
Purified this compound.
-
Purified bovine rod transducin.[5]
-
[³⁵S]GTPγS (radioactive) or a fluorescent GTP analog.
-
Buffer C: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
Protocol:
-
Mix purified this compound and transducin in Buffer C.
-
Add GTPγS to the mixture.
-
Initiate the reaction by exposing the sample to a light pulse (>530 nm) to generate Meta-iodopsin II.[5]
-
At various time points, take aliquots and filter them through a nitrocellulose membrane to separate protein-bound from free GTPγS.
-
Quantify the amount of bound GTPγS by scintillation counting or fluorescence measurement.
-
The rate of GTPγS binding is a measure of the transducin activation efficiency by this compound.
Caption: Experimental workflow for the transducin activation assay.
Data Presentation
Table 1: Spectral Properties of this compound and its Photointermediates.
| Species | λmax (nm) | Molar Extinction Coefficient (ε) M⁻¹cm⁻¹ | Quantum Yield (Φ) | Reference |
| This compound (ground state) | 562 | 47,200 | 0.62 | [9][10] |
| Bathothis compound | ~543 | - | - | |
| Lumi-iodopsin | ~497 | - | - | |
| Meta-iodopsin I | ~480 | - | - | |
| Meta-iodopsin II | ~380 | - | - | [4] |
Note: λmax values for intermediates are approximate and can vary with experimental conditions.
Table 2: Kinetic Parameters of the this compound and Rhodopsin Photochemical Cycles.
| Reaction | This compound | Rhodopsin | Temperature | Reference |
| Regeneration | k ≈ 527x faster | Slower | 10°C | [6][8][9] |
| Meta-II Decay | t₁/₂ ≈ 100x faster | Slower | Room Temp. | [7] |
| Bleaching | First-order reaction | - | Moderate light | [6][8][9] |
| Synthesis | Second-order reaction | Second-order reaction | - | [6][8][9] |
Conclusion
The spectroscopic analysis of the this compound photochemical cycle provides invaluable insights into the molecular mechanisms of color vision. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals. The distinct spectral and kinetic properties of this compound compared to rhodopsin underscore the specialized adaptations of cone photoreceptors for daylight and color vision. Further research in this area, particularly utilizing advanced techniques like time-resolved crystallography and single-molecule spectroscopy, will continue to deepen our understanding of these vital biological processes.
References
- 1. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iiste.org [iiste.org]
- 4. Ultrafast Transient Absorption Spectra and Kinetics of Rod and Cone Visual Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Human Red Cone Opsin Activity with Retinal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosensitivities of this compound and rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nature of the primary photochemical events in rhodopsin and isorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nature of the primary photochemical events in rhodopsin and isorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Iodopsin-Mediated Currents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the electrophysiological recording of iodopsin-mediated currents in cone photoreceptors. Understanding the function of this compound, the photopigment in cones responsible for color vision and vision in bright light, is crucial for research into retinal diseases and the development of novel therapeutics.
Introduction to this compound and Phototransduction
This compound is the photopigment found in the outer segments of cone photoreceptors.[1][2] It is a G-protein-coupled receptor that, upon absorbing a photon, initiates a biochemical cascade known as phototransduction.[3][4] This process converts light energy into an electrical signal. The visual phototransduction pathway begins when a photon is absorbed by the 11-cis-retinal (B22103) chromophore bound to the opsin protein, causing it to isomerize to all-trans-retinal.[3][4] This conformational change activates the opsin, which in turn activates the G-protein transducin. Activated transducin then stimulates a phosphodiesterase (PDE) enzyme, which hydrolyzes cyclic GMP (cGMP).[5] The resulting decrease in cGMP concentration leads to the closure of cGMP-gated cation channels in the cone's outer segment membrane, causing the cell to hyperpolarize.[4][5] This hyperpolarization is the light-evoked electrical signal that is transmitted to downstream retinal neurons.
Electrophysiological Techniques for Recording this compound-Mediated Currents
The primary method for studying this compound-mediated currents is the patch-clamp technique, which allows for the direct measurement of ionic currents across the cone cell membrane.[6][7] Both voltage-clamp and current-clamp configurations are used to characterize the light responses of cones.
Voltage-clamp recordings are essential for measuring the photocurrent directly by holding the membrane potential at a constant level.[8][9] This technique provides an unambiguous measurement of changes in membrane conductance in response to light.[9] Current-clamp recordings , on the other hand, measure the change in membrane potential (voltage) in response to a light stimulus, which reflects the physiological response of the cell.[6][9]
Key Experimental Considerations:
-
Retinal Preparation: Recordings are typically performed on retinal slices to maintain the vertical circuitry of the retina.[6][10] The tissue must be prepared under infrared illumination to preserve the dark-adapted state of the photoreceptors.[6][7][11]
-
Isolating Cone Responses: In retinas containing both rods and cones, it is often necessary to isolate the cone-driven responses. This can be achieved by using mouse lines that lack functional rods (e.g., Gnat1-/-) or by using background light to saturate the rod responses.[11][12]
-
Cell Identification: Cones can be identified based on the position and shape of their nuclei and confirmed by dye filling after the recording.[8][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from electrophysiological recordings of cone photoreceptors.
| Parameter | Value | Animal Model | Reference |
| Resting Membrane Potential | -45 to -55 mV | Mouse (Gnat1-/- or Cx36-/-) | [12] |
| -49.7 ± 2.3 mV | Mouse (Wild-type C57BL/6J) | [11] | |
| -53.4 ± 4.2 mV | Mouse (Gnat1-/-) | [11] | |
| -45.2 ± 1.5 mV | Mouse (Cx36-/-) | [11] | |
| Peak Photocurrent | 20-25 pA (at -50 mV) | Mouse (Gnat1-/- or Cx36-/-) | [11][12] |
| 24.5 ± 2.7 pA | Mouse | [6] | |
| Reversal Potential of Photocurrent | +11 ± 2 mV (K+ internal) | Mouse | [8] |
| +26 ± 3 mV (Cs+ internal) | Mouse | [8] | |
| Membrane Capacitance | Two to four times greater than rods | Mouse | [12] |
| Cone Type | Peak Spectral Sensitivity (nm) | Method | Reference |
| S-cone | 435 ± 2.6 | AO-OCT Optoretinography (Human) | [13] |
| M-cone | 531 ± 4.1 | AO-OCT Optoretinography (Human) | [13] |
| L-cone | 560 ± 4.6 | AO-OCT Optoretinography (Human) | [13] |
| This compound (Chicken) | 562 | Spectrophotometry | [14] |
Experimental Protocols
Protocol 1: Preparation of Retinal Slices
This protocol describes the preparation of retinal slices from dark-adapted mice suitable for patch-clamp recordings.
Materials:
-
Dark-adapted mouse
-
Dissecting solution (in mM): 115 NaCl, 2.5 KCl, 2.5 CaCl2, 1.0 MgCl2, 10 HEPES, 28 glucose, pH 7.4 with NaOH.[10]
-
Ames' medium (recording solution)
-
Vibrating microtome
-
Infrared illumination and viewers
Procedure:
-
Euthanize a dark-adapted mouse and enucleate the eyes in darkness.
-
Under infrared illumination, dissect the retina from the eyecup in the dissecting solution.
-
Mount a small piece of the retina on a filter paper, photoreceptor side up.
-
Cut vertical slices (approximately 200 µm thick) using a vibrating microtome in ice-cold dissecting solution.
-
Transfer the slices to a recording chamber continuously perfused with oxygenated Ames' medium.
-
Allow the slices to recover for at least 30 minutes before starting the recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording of Cone Photocurrents
This protocol details the procedure for obtaining whole-cell voltage-clamp recordings from cone photoreceptors.
Materials:
-
Prepared retinal slices
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes (15-19 MΩ resistance)[11]
-
Intracellular solution (e.g., K-based or Cs-based)
-
Light source for stimulation (e.g., LED or laser)
Intracellular Solution Example (K-based):
-
(in mM): 125 K-gluconate, 10 KCl, 1 MgCl2, 0.1 CaCl2, 1 EGTA, 10 HEPES, 1 ATP-Na2, 0.5 GTP-Na, pH adjusted to 7.2 with KOH. A fluorescent dye like Alexa Fluor can be included for cell identification.
Procedure:
-
Place the recording chamber with the retinal slice on the stage of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics.
-
Identify cone photoreceptors based on their location in the outer nuclear layer and the characteristic shape of their soma.
-
Approach a selected cone with a patch pipette filled with intracellular solution.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a membrane potential of -50 mV.[11]
-
Deliver light flashes of varying intensity and duration to elicit photocurrents.
-
Record the resulting currents for analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the this compound phototransduction cascade and the general workflow for electrophysiological recording.
Caption: this compound phototransduction cascade in cone photoreceptors.
Caption: Experimental workflow for patch-clamp recording of cone photocurrents.
References
- 1. iiste.org [iiste.org]
- 2. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfophth.com [jfophth.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Recording light-evoked postsynaptic responses in neurons in dark-adapted, mouse retinal slice preparations using patch clamp techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Light responses of mammalian cones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recording Light-evoked Postsynaptic Responses in Neurons in Dark-adapted, Mouse Retinal Slice Preparations Using Patch Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Voltage-clamp recordings of light responses from wild-type and mutant mouse cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines Expressing Iodopsin Variants
Introduction
G protein-coupled receptors (GPCRs) are a crucial class of transmembrane proteins involved in a vast array of physiological processes, making them prime targets for drug discovery.[1] Iodopsins, the cone visual pigments, are members of the opsin family of GPCRs responsible for color vision and phototransduction in bright light conditions.[2][3][4] The generation of stable cell lines that reliably express specific this compound variants is an essential tool for researchers studying the structure-function relationships of these receptors, investigating diseases related to their mutation, and for screening novel therapeutic compounds.[5]
Unlike transient transfection, which results in temporary gene expression, stable transfection involves the integration of the target gene into the host cell's genome, ensuring long-term, consistent expression of the protein of interest across cell generations.[6][7][8] This application note provides a comprehensive guide and detailed protocols for establishing and characterizing mammalian stable cell lines expressing this compound variants.
1. Selecting the Appropriate Host Cell Line and Expression System
The choice of the host cell line is a critical first step. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are the most commonly used mammalian expression systems for recombinant GPCR expression due to their high transfection efficiency, robust protein expression capabilities, and amenability to various cell-based assays.[5][9][10][11]
| Cell Line | Advantages | Disadvantages | Primary Applications |
| HEK293 | High transfection efficiency, human origin (accurate post-translational modifications), grows well in adherent and suspension cultures.[5][10] | Can have endogenous receptor expression that may interfere with assays. | Functional assays (e.g., calcium flux), large-scale protein production.[12][13] |
| CHO | Low endogenous GPCR expression, well-characterized for industrial protein production, adaptable to serum-free suspension culture.[9] | Can be more difficult to transfect than HEK293 cells. | High-throughput screening (HTS), antibody production, toxicology studies.[14][15] |
2. Vector Design and Transfection
The gene encoding the this compound variant is delivered into the host cell using an expression vector, typically a plasmid.[16] For stable integration, it is advantageous to use a linearized plasmid, as it is more readily integrated into the host genome.[6] The vector must contain a selectable marker, such as an antibiotic resistance gene, which allows for the selection of cells that have successfully incorporated the plasmid.[17][18]
Table 2: Common Selectable Markers for Mammalian Cells
| Selectable Marker Gene | Selection Agent (Antibiotic) | Typical Concentration Range | Notes |
| neo (Neomycin phosphotransferase II) | Geneticin® (G418 Sulfate) | 100 - 2000 µg/mL | One of the most common markers.[18] |
| hph (Hygromycin B phosphotransferase) | Hygromycin B | 50 - 1000 µg/mL | Often used for dual-selection experiments. |
| pac (Puromycin N-acetyl-transferase) | Puromycin | 0.1 - 10 µg/mL | Acts quickly, useful for rapid selection.[18] |
| Sh ble (Streptoalloteichus hindustanus bleomycin) | Zeocin™ | 50 - 1000 µg/mL | Effective in both prokaryotic and eukaryotic systems; identified as a highly effective agent in human cells.[19] |
| bsd (Blasticidin S deaminase) | Blasticidin S | 1 - 10 µg/mL | Effective at low concentrations. |
Transfection can be achieved through various methods, including lipid-based transfection (lipofection), electroporation, or viral transduction.[6][20][21] Lipofection is a widely used, simple, and cost-effective method suitable for many common cell lines like HEK293 and CHO.[21][22] Viral methods, such as those using lentiviruses, offer high efficiency, especially for difficult-to-transfect cells, and result in stable integration into the host genome.[23][24]
Experimental Workflow for Stable Cell Line Generation
The overall process for generating and validating a stable cell line involves several key stages, from initial transfection to final characterization of clonal populations.
Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before starting a stable transfection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.[17] This "kill curve" should be performed for each new cell line and each new lot of antibiotic.
Materials:
-
Host cell line (e.g., HEK293)
-
Complete culture medium
-
Selective antibiotic (e.g., G418)
-
24-well plate
-
Trypan blue solution
Procedure:
-
Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well in 1 mL of complete culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a series of antibiotic concentrations in complete culture medium (e.g., for G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Aspirate the medium from the wells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.
-
Incubate the cells, replacing the selective medium every 3-4 days.[17]
-
Monitor the cells for viability every 2 days using a microscope.
-
After 10-14 days, determine the lowest concentration of the antibiotic that kills 100% of the cells. This concentration will be used for selecting stable transfectants.
Protocol 2: Stable Transfection via Lipofection
This protocol provides a general guideline for plasmid transfection using a lipid-based reagent. Always follow the specific instructions provided by the manufacturer of your chosen transfection reagent.
Materials:
-
HEK293 cells in a 6-well plate (~70-90% confluent)
-
Linearized plasmid DNA containing the this compound variant gene and a selectable marker
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Complete culture medium
Procedure:
-
Preparation: The day before transfection, seed HEK293 cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.
-
DNA-Lipid Complex Formation:
-
In tube A, dilute 2.5 µg of linearized plasmid DNA into 250 µL of serum-free medium. Mix gently.
-
In tube B, dilute 5-10 µL of the transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of tube A and tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL DNA-lipid complex mixture dropwise to the well.
-
Add 1.5 mL of complete culture medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before starting the selection process.[20]
-
Protocol 3: Selection and Isolation of Stable Clones
Procedure:
-
Initiate Selection: 48 hours post-transfection, aspirate the medium and replace it with fresh complete culture medium containing the predetermined optimal concentration of the selective antibiotic (from Protocol 1).
-
Maintain Selection: Replace the selective medium every 3-4 days, monitoring the plates for cell death. A negative control plate of non-transfected cells should show complete cell death within 7-10 days.[17]
-
Colony Formation: After approximately 2-3 weeks, discrete antibiotic-resistant colonies should become visible.
-
Isolate Clones (Limited Dilution Method):
-
Wash the plate with PBS and add a small amount of trypsin-EDTA to each colony using a pipette tip to detach the cells.
-
Immediately transfer the cells from each colony into a separate well of a 96-well plate containing selective medium.
-
Alternatively, perform serial dilutions of the mixed population of resistant cells and plate them into 96-well plates at a calculated density of 0.5 cells per well to ensure monoclonal populations.[7]
-
-
Expand Clones: Expand the single-cell-derived colonies sequentially into 24-well, 6-well, and then larger culture flasks, maintaining the selection pressure.
Characterization and Validation of Stable Clones
Once clonal populations are established, they must be screened to confirm the expression and functionality of the this compound variant.
This compound Signaling Pathway
This compound, like other opsins, is a GPCR that signals through a G-protein cascade.[25] Upon activation by light, this compound activates a Gq-family G protein, which in turn activates Phospholipase C (PLC).[13][26] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[26][27] This increase in intracellular calcium is a robust and measurable signal of receptor activation.
Protocol 4: Functional Validation by Calcium Imaging
This assay measures the increase in intracellular calcium following receptor activation, confirming that the expressed this compound is functional.[28][29]
Materials:
-
Stable cell line expressing this compound variant, plated in a 96-well black, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
11-cis-retinal (B22103) (for regenerating the chromophore)
-
Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Seed the stable cells into a 96-well plate and grow to ~90% confluency.
-
Chromophore Regeneration: Incubate cells with 1-5 µM 11-cis-retinal in serum-free medium overnight in the dark. This step is crucial for making the opsin light-sensitive.
-
Dye Loading: Wash cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C in the dark.
-
Baseline Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for several seconds.
-
Stimulation and Detection: Stimulate the cells with a brief pulse of light at the appropriate wavelength to activate the this compound variant. Immediately measure the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a successful calcium flux and functional receptor expression.[27][30]
Protocol 5: Expression Verification by Western Blot
Western blotting is used to confirm the expression of the this compound protein and verify its correct molecular weight.[31]
Materials:
-
Cell lysate from the stable clone
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to this compound or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells from a confluent plate and determine the total protein concentration. For membrane proteins like this compound, use a lysis buffer containing a strong detergent like SDS.[32][33]
-
SDS-PAGE: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[34]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[33]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[31]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A band at the expected molecular weight for the this compound variant confirms expression.
Protocol 6: Subcellular Localization by Immunofluorescence (IF)
Immunofluorescence is used to visualize the expressed protein within the cell, confirming its expected localization to the plasma membrane.[35][36]
Materials:
-
Stable cells grown on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS)[37]
-
Primary antibody (anti-iodopsin or anti-tag)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a culture dish.
-
Fixation: Wash cells with PBS, then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing antibodies to access intracellular epitopes.[36]
-
Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature to reduce nonspecific antibody binding.[37]
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Positive staining at the cell periphery is indicative of successful plasma membrane localization.
References
- 1. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 2. Vitamin A - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of stable cell lines expressing high levels of point mutants of human opsin for biochemical and biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. HEK293S Cells Have Functional Retinoid Processing Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of Recombinant Cell Lines for GPCR Expression | Springer Nature Experiments [experiments.springernature.com]
- 12. Structure and function in rhodopsin: A tetracycline-inducible system in stable mammalian cell lines for high-level expression of opsin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melanopsin Signaling Pathway in HEK293 Cell Line with Stable Expression of Human Melanopsin: Possible Participation of Phospholipase C beta 4 and Diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of CHO cells stably expressing a G alpha 16/z chimera for high throughput screening of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. thesciencenotes.com [thesciencenotes.com]
- 19. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. knowledge.lonza.com [knowledge.lonza.com]
- 22. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 23. addgene.org [addgene.org]
- 24. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 25. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. ionbiosciences.com [ionbiosciences.com]
- 27. mdpi.com [mdpi.com]
- 28. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 30. ionbiosciences.com [ionbiosciences.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. biocompare.com [biocompare.com]
- 33. bosterbio.com [bosterbio.com]
- 34. Western Blot Protocol | Proteintech Group [ptglab.com]
- 35. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 36. arigobio.com [arigobio.com]
- 37. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Application Notes and Protocols for Iodopsin in Optogenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optogenetics has revolutionized the study of neuroscience and other biological systems by enabling precise, light-mediated control of cellular activity. While the field has been dominated by the use of microbial opsins, such as Channelrhodopsin-2, there is growing interest in exploring the potential of vertebrate opsins, like iodopsin, for these applications. This compound, the photopigment found in cone cells of the retina, is responsible for color vision and vision in bright light.[1] Its unique spectral sensitivity and faster kinetics compared to rhodopsin make it an intriguing candidate for novel optogenetic strategies.[2][3]
These application notes provide a comprehensive overview of the potential applications of this compound in optogenetics, along with detailed protocols for its use.
Potential Applications of this compound in Optogenetics
The G-protein coupled nature of this compound offers a distinct mechanism of action compared to the ion channel-based microbial opsins. This allows for the modulation of intracellular signaling cascades, offering a more nuanced control over cellular function beyond simple depolarization or hyperpolarization.
1. Neuromodulation via G-Protein Signaling:
-
Activation of specific G-protein pathways: this compound couples to the G-protein transducin, which in turn activates a phosphodiesterase (PDE).[4] By expressing this compound in target neurons, it is theoretically possible to modulate cyclic nucleotide levels (e.g., cGMP) upon light stimulation. This can lead to the modulation of various downstream effectors, including ion channels, kinases, and transcription factors, resulting in a longer-lasting and more subtle control of neuronal excitability compared to direct ion channel activation.
-
Study of neuromodulatory processes: This approach can be used to mimic and study the effects of endogenous neuromodulators that act through G-protein coupled receptors (GPCRs), providing insights into processes like learning, memory, and mood regulation.
2. Vision Restoration:
-
Re-sensitizing retinal neurons: In degenerative retinal diseases where photoreceptors are lost, surviving retinal neurons, such as bipolar or ganglion cells, can be genetically targeted to express this compound. This could potentially restore light sensitivity to the retina. The red-shifted spectrum of this compound could be advantageous in reducing phototoxicity and allowing for deeper tissue penetration of stimulating light.[5]
3. Cardiac Optogenetics:
-
Modulation of cardiomyocyte signaling: Similar to neurons, the activity of cardiomyocytes is regulated by G-protein signaling pathways. Expressing this compound in these cells could allow for light-mediated control of heart rate and contractility by modulating intracellular calcium levels through the G-protein cascade.[6]
4. Drug Screening and Development:
-
High-throughput screening of GPCR-targeting drugs: Cell lines stably expressing this compound can be used as a tool for screening compounds that modulate GPCR signaling. Light activation of this compound would initiate the signaling cascade, and the effect of test compounds on this cascade can be measured, providing a rapid and controllable assay system.
Quantitative Data
As the use of this compound in optogenetics is an emerging area, quantitative data from heterologous expression systems is limited. The following table summarizes the known properties of native this compound, which can serve as a baseline for its potential performance as an optogenetic tool.
| Parameter | Value | Reference |
| Peak Absorption (λmax) | ~562 nm | [7] |
| Chromophore | 11-cis-retinal | [8] |
| Signaling Mechanism | G-protein coupled (Transducin) | [4] |
| Kinetics | Faster than rhodopsin | [2] |
| Synthesis Rate | ~527 times faster than rhodopsin at 10°C | [2] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The diagram below illustrates the canonical phototransduction cascade initiated by this compound in its native cone cell environment. When expressed in other cell types for optogenetic purposes, this pathway would need to be reconstituted or coupled to endogenous G-protein signaling pathways.
Caption: this compound's G-protein signaling cascade.
General Experimental Workflow for this compound Optogenetics
This diagram outlines the key steps for a typical optogenetics experiment using this compound.
Caption: Experimental workflow for this compound optogenetics.
Experimental Protocols
Gene Delivery of this compound
Objective: To express this compound in the target cells (e.g., neurons, cardiomyocytes).
Materials:
-
Adeno-associated virus (AAV) or Lentiviral vector encoding the human this compound gene under a cell-type-specific promoter.[9][10]
-
Stereotaxic injection apparatus (for in vivo applications).
-
Cell culture reagents (for in vitro applications).
Protocol for AAV-mediated in vivo expression:
-
Vector Production: Produce high-titer AAV vectors (e.g., AAV2/5 or AAV2/8 serotypes for neuronal targeting) containing the this compound gene cassette.[11] The expression cassette should include a promoter specific to the target cell type (e.g., CamKIIa for excitatory neurons).
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the target brain region.
-
Vector Injection: Lower a microinjection pipette to the desired coordinates and inject the AAV vector at a slow, controlled rate.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Expression Period: Allow 3-4 weeks for robust expression of this compound before proceeding with experiments.
Light Stimulation
Objective: To activate this compound in transduced cells.
Materials:
-
Fiber-coupled LED or laser with a peak wavelength close to 562 nm.[12]
-
Optical fiber and cannula (for in vivo applications).
-
Microscope with an appropriate light source (for in vitro applications).
Protocol for in vivo light stimulation:
-
Implantation: During the vector injection surgery, an optical fiber cannula can be implanted above the target region.
-
Light Source Connection: Connect the implanted cannula to the light source via a patch cord.
-
Stimulation Parameters:
-
Wavelength: ~560 nm.
-
Light Intensity: Titrate the light intensity to elicit a response without causing photodamage. Start with a low intensity (e.g., 1-5 mW/mm²) and gradually increase.
-
Pulse Duration and Frequency: As this compound is a G-protein coupled receptor, prolonged or continuous stimulation may be more effective than the short, high-frequency pulses used for channelrhodopsins. Start with pulse durations of 100s of milliseconds to seconds.
-
Electrophysiological Recording
Objective: To measure the effect of this compound activation on cellular activity.
Materials:
-
Patch-clamp or extracellular recording setup.
-
Micromanipulators.
-
Glass micropipettes.
-
Amplifier and data acquisition system.
Protocol for in vitro whole-cell patch-clamp recording:
-
Cell Preparation: Prepare acute brain slices or cultured cells expressing this compound.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: Record baseline membrane potential and firing activity.
-
Light Stimulation: Deliver light stimulation through the microscope objective while recording.
-
Data Acquisition: Record changes in membrane potential, holding current, and firing rate in response to light stimulation.
Conclusion
This compound presents a novel and largely unexplored tool for the optogenetic toolkit. Its unique properties as a vertebrate, G-protein coupled opsin open up new avenues for modulating cellular function with high temporal and spatial precision. While further research is needed to fully characterize its performance in heterologous systems, the protocols and potential applications outlined here provide a framework for scientists to begin exploring the utility of this compound in their own research endeavors. The ability to manipulate intracellular signaling cascades with light holds immense promise for advancing our understanding of complex biological processes and for the development of new therapeutic strategies.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Molecular Optimization of Rhodopsin-Based Tools for Neuroscience Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodopsin based Optogenetic Tools – CHROMus [chromus.vet.cornell.edu]
- 5. Delivery of genes to the eye using lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Optogenetics: Background, Methodological Advances and Potential Applications for Cardiovascular Research and Medicine [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Optogenetics for light control of biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. AAV-mediated expression targeting of rod and cone photoreceptors with a human rhodopsin kinase promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mightexbio.com [mightexbio.com]
Application Note: Tuning the Spectral Absorption of Iodopsin using Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodopsins are the photopigments found in the cone photoreceptor cells of the retina and are responsible for color vision.[1][2] These pigments consist of an opsin protein covalently linked to a chromophore, typically 11-cis-retinal (B22103).[1][2] The peak absorption wavelength (λmax) of an iodopsin is determined by the specific amino acid sequence of the opsin protein, which modulates the electronic environment of the chromophore. This phenomenon is known as the "opsin shift".[3] By introducing specific amino acid substitutions into the opsin gene via site-directed mutagenesis, it is possible to predictably alter the λmax and "tune" the spectral sensitivity of the pigment. This capability is a powerful tool for studying the molecular basis of color vision, developing novel biosensors, and engineering proteins for optogenetic applications.
This application note provides a comprehensive overview of the methodologies used to alter this compound absorption spectra, including detailed protocols for mutagenesis, protein expression, purification, and spectral analysis.
This compound Phototransduction Pathway
The perception of light begins with a biochemical cascade known as phototransduction.[1] When a photon is absorbed by the 11-cis-retinal chromophore within the this compound molecule, the chromophore isomerizes to all-trans-retinal (B13868).[1][2] This conformational change activates the opsin protein, which in turn activates a G-protein called transducin.[1][4][5] Activated transducin then stimulates a cGMP phosphodiesterase (PDE), leading to a rapid decrease in the intracellular concentration of cGMP.[4] This reduction in cGMP causes the closure of cGMP-gated cation channels in the cell membrane, leading to hyperpolarization of the photoreceptor cell and the transmission of a neural signal.[4][5]
Caption: The this compound phototransduction cascade.
Experimental Workflow
The process of altering and characterizing this compound's absorption spectrum involves a multi-step workflow. It begins with the modification of the opsin-encoding plasmid DNA using site-directed mutagenesis. The mutated plasmid is then amplified and its sequence is verified. Subsequently, the plasmid is transfected into a suitable host cell line, such as HEK293 cells, for protein expression. The expressed opsin is then purified from the cell membranes and reconstituted with 11-cis-retinal to form the functional photopigment. Finally, the absorption spectrum of the reconstituted pigment is measured using UV-Visible spectroscopy to determine its λmax.
Caption: Workflow for mutagenesis and spectral analysis.
Quantitative Data: Spectral Tuning Sites
Site-directed mutagenesis studies have identified several key amino acid residues that play a significant role in tuning the absorption spectrum of long-wavelength-sensitive (LWS) opsins like this compound. Substitutions at these sites can induce either a blue-shift (hypsochromic) or a red-shift (bathochromic) in the λmax. The "five-site rule" highlights key residues that account for a significant portion of the spectral variation in LWS pigments.[6][7]
| Original Residue | Mutant Residue | Position (Bovine Rhodopsin #) | Effect on λmax (nm) | Reference |
| Ser | Ala | 180 | -7 | [8] |
| His | Tyr | 197 | -28 | [8] |
| Tyr | Phe | 277 | -8 | [8] |
| Thr | Ala | 285 | -15 | [8] |
| Ala | Ser | 308 | +27 | [8] |
| Phe | Tyr | 261 | Red Shift | [9] |
| Ala | Thr | 269 | Red Shift | [9] |
| Cys | Ser | 110 | +12 (in striped mouse M/LWS) | [7] |
Note: The magnitude and direction of the spectral shift can vary depending on the specific opsin backbone and interactions with other residues.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound cDNA
This protocol outlines a standard PCR-based method for introducing point mutations into an this compound-encoding plasmid.
1. Materials:
-
This compound expression plasmid (e.g., in pCMV vector)
-
Custom mutagenic primers (forward and reverse, complementary)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
2. Primer Design:
-
Design primers ~25-45 bases in length.
-
The desired mutation should be in the center of the primer.
-
Ensure a melting temperature (Tm) ≥ 78°C.
-
The primers must be complementary to each other.
3. PCR Amplification:
-
Set up the PCR reaction:
-
5 µL of 10x reaction buffer
-
1 µL of template plasmid DNA (5-50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
4. DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental (methylated) template DNA.
5. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
6. Verification:
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.[10]
Protocol 2: Expression and Purification of this compound
This protocol describes the expression of this compound variants in HEK293 cells and subsequent immunoaffinity purification.[11][12][13]
1. Materials:
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Purified, sequence-verified mutant this compound plasmid
-
Lysis Buffer: 50 mM HEPES, 140 mM NaCl, 3 mM MgCl₂, pH 7.5, with protease inhibitors
-
Solubilization Buffer: Lysis buffer containing 1% n-dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM HEPES, 140 mM NaCl, 0.05% DDM, pH 7.5
-
Elution Buffer: Wash buffer containing a C-terminal peptide corresponding to the antibody epitope (e.g., 1D4 peptide)
-
Immunoaffinity resin (e.g., 1D4 antibody coupled to Sepharose beads)
2. Transfection and Expression:
-
Culture HEK293 cells to ~80-90% confluency.
-
Transfect cells with the mutant this compound plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Harvest cells 36-48 hours post-transfection.[10]
3. Membrane Preparation and Solubilization:
-
Pellet harvested cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication or Dounce homogenization).
-
Pellet the cell debris at low speed, then pellet the membranes from the supernatant by ultracentrifugation (~100,000 x g for 30-60 minutes).
-
Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1-2 hours at 4°C to solubilize membrane proteins.
-
Clarify the solubilized mixture by ultracentrifugation.
4. Immunoaffinity Purification:
-
Incubate the clarified supernatant with the immunoaffinity resin for 2-4 hours at 4°C with gentle rotation.
-
Load the resin into a chromatography column and wash extensively with Wash Buffer.
-
Elute the purified opsin by incubating the resin with Elution Buffer. Collect the eluate.
-
Assess purity and concentration using SDS-PAGE and a protein assay (e.g., BCA).
Protocol 3: Measurement of Absorption Spectra
This protocol details the reconstitution of purified opsin with its chromophore and subsequent spectral analysis.[14][15][16]
1. Materials:
-
Purified mutant opsin in Wash Buffer
-
11-cis-retinal (stored in ethanol (B145695) at -80°C)
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Light source for bleaching (e.g., fiber optic illuminator with a >500 nm filter)
-
Hydroxylamine (B1172632) (optional, for trapping all-trans-retinal after bleaching)
2. Reconstitution:
-
In the dark or under dim red light, add a 2-5 fold molar excess of 11-cis-retinal to the purified opsin solution.
-
Incubate overnight at 4°C with gentle mixing to allow the formation of the pigment.
3. Spectral Measurement:
-
Transfer the reconstituted pigment to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum from ~300 nm to 700 nm. This is the "dark" spectrum. The peak in the visible range is the λmax of the mutant pigment.
-
Remove the cuvette and photobleach the sample by exposing it to bright light for 1-5 minutes until the color disappears.[10] This converts the 11-cis-retinal to all-trans-retinal, causing it to dissociate from the opsin.
-
Return the cuvette to the spectrophotometer and record the absorption spectrum again. This is the "light" or "bleached" spectrum.
-
(Optional) Add hydroxylamine to the bleached sample to form retinal oxime, which has a distinct absorption peak around 360 nm.
4. Data Analysis:
-
Calculate the difference spectrum by subtracting the light spectrum from the dark spectrum.
-
The λmax is the wavelength corresponding to the peak of the positive component of the difference spectrum. This value represents the absorption maximum of the functional, reconstituted this compound mutant.
References
- 1. jfophth.com [jfophth.com]
- 2. Visual_phototransduction [bionity.com]
- 3. The Opsin Shift and Mechanism of Spectral Tuning of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The evolutionary history and spectral tuning of vertebrate visual opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new critical site for spectral tuning of red/green-sensitive visual pigment identified in a murid rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Introduction of hydroxyl-bearing amino acids causes bathochromic spectral shifts in rhodopsin. Amino acid substitutions responsible for red-green color pigment spectral tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]
- 12. Mammalian expression, purification, and crystallization of rhodopsin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UV–Vis Absorption Spectroscopy for Pigment Ratios – Botany with Parul [botanywithparul.com]
- 15. agilent.com [agilent.com]
- 16. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Studying Iodopsin and G-Protein Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key techniques used to investigate the interaction between iodopsin, the cone visual pigment responsible for color vision, and its cognate G-protein, transducin (Gt). The protocols outlined below are foundational for understanding the molecular basis of photopic vision and for the development of therapeutics targeting retinal diseases.
Introduction to this compound and G-Protein Signaling
This compound is a G-protein-coupled receptor (GPCR) located in the outer segments of cone photoreceptor cells.[1][2] Like its rod counterpart rhodopsin, this compound consists of an opsin protein covalently bound to a light-sensitive chromophore, 11-cis-retinal (B22103).[3][4] Upon absorption of a photon, the 11-cis-retinal isomerizes to all-trans-retinal, triggering a conformational change in the opsin structure.[2][3] This photoactivated state, often referred to as Meta-II, enables this compound to bind to and activate the heterotrimeric G-protein transducin.[1][5]
The activated transducin (Gt*) then initiates a signaling cascade that leads to the closure of cyclic nucleotide-gated ion channels, hyperpolarization of the cone cell, and ultimately, the transmission of a neural signal to the brain.[2][6] Studying the coupling of this compound to transducin is crucial for understanding the kinetics, amplification, and regulation of the visual signal in daylight conditions.
Key Techniques for Studying this compound-G-Protein Coupling
Several powerful techniques can be employed to characterize the interaction between this compound and transducin. These methods range from in vitro biochemical assays using purified components to live-cell imaging approaches.
1. Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of protein-protein interactions.[7][8][9] SPR allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[7][8]
2. GTPγS Binding Assay: A functional assay that measures the activation of G-proteins by an activated GPCR.[10][11] It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.[11]
3. Co-Immunoprecipitation (Co-IP): A classic technique to study protein-protein interactions in a cellular context.[12][13] It involves using an antibody to pull down a specific protein (this compound) and then detecting its interaction partners (transducin) by Western blotting.
4. Förster/Bioluminescence Resonance Energy Transfer (FRET/BRET): Proximity-based assays that can monitor protein-protein interactions in living cells.[14][15][16][17][18] These techniques rely on the non-radiative transfer of energy from a donor fluorophore/luciferase to an acceptor fluorophore when they are in close proximity.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from studying this compound-G-protein interactions. Note that specific values can vary depending on the experimental conditions and the specific cone opsin being studied.
| Parameter | Technique | Typical Value | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 21 nM | [19][20] |
| Agonist Potency (EC50) | GTPγS Binding Assay | 1-100 nM | [11] |
| Maximal Efficacy (Emax) | GTPγS Binding Assay | Varies (agonist-dependent) | [11] |
| Association Rate (ka) | Surface Plasmon Resonance (SPR) | 104 - 106 M-1s-1 | [21] |
| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) | 10-2 - 10-4 s-1 | [21] |
Experimental Protocols
Protocol 1: Expression and Purification of this compound
This protocol is adapted from established methods for rhodopsin expression and purification in mammalian cells, which can be applied to this compound.[22][23][24]
1. Expression in HEK293S GnTI- cells:
- Culture HEK293S GnTI- cells in suspension to the desired density.
- Transfect cells with a mammalian expression vector containing the this compound gene fused to an affinity tag (e.g., 1D4-tag).
- Induce protein expression (e.g., with tetracycline (B611298) for inducible systems).
- Harvest cells by centrifugation and store the cell pellet at -80°C.
2. Solubilization:
- Resuspend the cell pellet in a hypotonic buffer and homogenize.
- Centrifuge to pellet the cell membranes.
- Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM) and the 11-cis-retinal chromophore.
- Incubate with gentle agitation to solubilize the membrane proteins.
- Clarify the lysate by ultracentrifugation.
3. Immunoaffinity Chromatography:
- Prepare an immunoaffinity column by coupling an anti-1D4 antibody to a resin (e.g., CNBr-activated Sepharose).
- Load the solubilized protein onto the column.
- Wash the column extensively with a buffer containing a low concentration of detergent to remove non-specifically bound proteins.
- Elute the purified this compound by competing with a peptide corresponding to the 1D4-tag.
4. Size-Exclusion Chromatography (Optional):
- For higher purity, the eluted this compound can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of this compound-Transducin Interaction
This protocol outlines the general steps for an SPR experiment to measure the kinetics of this compound and transducin binding.[7][8][9][19]
1. Chip Preparation and this compound Immobilization:
- Activate a CM5 sensor chip surface.
- Immobilize an anti-tag antibody (e.g., anti-1D4) to the chip surface.
- Inject the purified, detergent-solubilized this compound over the chip surface to be captured by the antibody. This orients the this compound with its intracellular loops facing the mobile phase.
2. Interaction Analysis:
- Establish a stable baseline by flowing running buffer (containing detergent) over the chip surface.
- Inject varying concentrations of purified transducin (in the presence of GDP) over the chip surface to measure association.
- Switch back to running buffer to measure the dissociation of the complex.
- To study the light-activated interaction, the immobilized this compound can be illuminated with light of the appropriate wavelength prior to transducin injection.
3. Data Analysis:
- Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Protocol 3: GTPγS Binding Assay
This protocol describes a filtration-based GTPγS binding assay to measure the functional activation of transducin by this compound.[10][11]
1. Membrane Preparation:
- Prepare membranes from cells expressing this compound or from purified this compound reconstituted into lipid nanodiscs or vesicles.
2. Assay Setup:
- In a microtiter plate, combine the membranes, purified transducin, and varying concentrations of the test compound (if applicable).
- Add an assay buffer containing GDP, MgCl2, and NaCl.
- Initiate the reaction by adding [35S]GTPγS.
- Activate this compound by exposing the plate to light.
3. Incubation and Termination:
- Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for [35S]GTPγS binding.
- Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.
4. Detection:
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the amount of bound [35S]GTPγS using a scintillation counter.
5. Data Analysis:
- Plot the amount of bound [35S]GTPγS as a function of agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
This compound-G Protein Signaling Pathway
References
- 1. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfophth.com [jfophth.com]
- 3. Vitamin A - Wikipedia [en.wikipedia.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Rhodopsin-G-Protein Interactions by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Application of surface plasmon resonance spectroscopy to study G-protein coupled receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring rhodopsin-G-protein interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. genscript.com [genscript.com]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 14. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. berthold.com [berthold.com]
- 18. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 19. Kinetics of cone specific G-protein signaling in avian photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]
- 23. Mammalian expression, purification, and crystallization of rhodopsin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Iodopsin for Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopsin, a cone opsin responsible for color vision in the chicken retina, is a key target for understanding the molecular basis of phototransduction and for the development of therapeutics targeting visual disorders.[1][2] Like other G protein-coupled receptors (GPCRs), obtaining high-resolution crystal structures of this compound is crucial for structure-based drug design and for elucidating its mechanism of action. However, the crystallization of cone pigments, including this compound, has proven to be a significant challenge primarily due to their inherent instability in detergent micelles and limited polar surfaces for crystal lattice formation.[3] To date, no crystal structure of this compound has been reported.
These application notes provide a comprehensive overview of proposed methodologies for the crystallization of this compound, drawing upon successful strategies employed for the closely related and structurally characterized rhodopsin, as well as recent advances in stabilizing other cone opsins. The following protocols are intended to serve as a detailed starting point for researchers embarking on the structural determination of this compound.
Signaling Pathway of this compound
The phototransduction cascade initiated by this compound is a rapid process essential for daylight vision. Upon absorption of a photon, the 11-cis-retinal (B22103) chromophore isomerizes to all-trans-retinal, triggering a conformational change in the this compound protein to its active state, Meta-II.[2][4] This activated state binds to the G protein transducin, catalyzing the exchange of GDP for GTP on the α-subunit. The activated Gα-GTP complex then dissociates and activates phosphodiesterase, leading to a decrease in cGMP levels and the closure of cGMP-gated ion channels, resulting in hyperpolarization of the photoreceptor cell and signaling to the brain. The signal is rapidly terminated by the phosphorylation of Meta-II by a G protein-coupled receptor kinase and subsequent binding of arrestin.[2]
References
Application of Fluorescence Spectroscopy to Study Iodopsin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fluorescence spectroscopy is a highly sensitive and versatile technique employed to investigate the molecular dynamics, conformational changes, and protein-protein interactions of visual pigments, including iodopsin. This compound, the photopigment found in cone cells of the retina, is responsible for color vision and vision in bright light. Understanding its dynamics is crucial for elucidating the mechanisms of color vision and for the development of therapeutics targeting visual disorders.
The intrinsic fluorescence of tryptophan residues and the use of extrinsic fluorescent probes are two primary approaches. The light-sensitive retinal chromophore within this compound presents both a challenge and an opportunity for fluorescence studies. While retinal itself has a very low fluorescence quantum yield, its light-induced isomerization from 11-cis to all-trans retinal initiates a cascade of conformational changes in the protein, which can be monitored using fluorescence techniques.[1]
Key applications of fluorescence spectroscopy in studying this compound dynamics include:
-
Monitoring Conformational Changes: Changes in the local environment of intrinsic tryptophan residues or extrinsically attached fluorophores during the photocycle of this compound can be detected as shifts in fluorescence emission spectra, changes in fluorescence intensity, or alterations in fluorescence lifetime.
-
Investigating Protein-Protein Interactions: Techniques such as Förster Resonance Energy Transfer (FRET) can be used to measure distances between a fluorescently labeled this compound and its signaling partners, such as transducin (G-protein) and arrestin, providing insights into the activation and deactivation of the phototransduction cascade.[1]
-
Studying Photocycle Kinetics: Time-resolved fluorescence spectroscopy can track the kinetics of the formation and decay of different photointermediates of this compound, offering a window into the rapid molecular events that follow light absorption.[1]
-
Probing Ligand Binding: Fluorescence quenching or enhancement upon the binding of small molecules or drugs to this compound can be used to determine binding affinities and to screen for potential modulators of its function.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from fluorescence spectroscopy studies of this compound and other rhodopsins. The values for this compound are often inferred from studies on rhodopsin due to the greater body of research on the latter.
| Parameter | Typical Value Range | Technique | Significance |
| Tryptophan Fluorescence | |||
| Emission Maximum (λmax) | 330 - 350 nm | Steady-State Fluorescence | Indicates the polarity of the tryptophan environment; blue shifts suggest a more hydrophobic environment. |
| Fluorescence Lifetime (τ) | 1 - 6 ns | Time-Resolved Fluorescence (TCSPC) | Sensitive to the local environment and quenching processes; changes can indicate conformational rearrangements.[1] |
| Extrinsic Probe Fluorescence | |||
| FRET Efficiency (E) | 0 - 1 | Steady-State or Time-Resolved FRET | Provides distance information between the donor and acceptor fluorophores, useful for studying protein-protein interactions.[1] |
| Anisotropy (r) | 0 - 0.4 | Fluorescence Anisotropy | Measures the rotational mobility of the fluorophore; changes can reflect alterations in protein dynamics or binding events.[2] |
| This compound Properties | |||
| Absorption Maximum (λmax) | ~562 nm (Chicken this compound) | Absorption Spectroscopy | Defines the spectral sensitivity of the cone photoreceptor.[3][4] |
| Rate of Synthesis | ~527 times faster than rhodopsin at 10°C | Biochemical Assays | Reflects the rapid dark adaptation of cone vision.[3][4] |
Experimental Protocols
Protocol 1: Site-Directed Fluorescence Labeling (SDFL) of this compound to Monitor Conformational Changes
This protocol describes the labeling of a specific cysteine residue in this compound with an extrinsic fluorophore to monitor light-induced conformational changes.
1. Materials:
-
Purified this compound with a single accessible cysteine residue (introduced via site-directed mutagenesis).
-
Thiol-reactive fluorescent dye (e.g., a maleimide (B117702) derivative of Alexa Fluor or fluorescein).
-
Detergent solution for solubilizing this compound (e.g., dodecyl maltoside - DDM).
-
Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.5).
-
Size-exclusion chromatography column.
2. Methodology:
-
Preparation of this compound: Purify this compound from a suitable expression system (e.g., HEK293 cells). Ensure the protein is in its dark, 11-cis-retinal (B22103) bound state.
-
Labeling Reaction:
-
Incubate the purified this compound with a 10-fold molar excess of the thiol-reactive fluorescent dye.
-
Allow the reaction to proceed in the dark at 4°C for 2 hours with gentle mixing.
-
-
Removal of Unreacted Dye: Pass the labeling reaction mixture through a size-exclusion chromatography column to separate the labeled protein from the free dye.
-
Characterization of Labeled this compound:
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye.
-
Verify that the labeling does not significantly alter the absorption spectrum of the this compound chromophore.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the labeled this compound in the dark state.
-
Expose the sample to light to bleach the this compound and record the fluorescence spectrum of the light-activated state (opsin).
-
Compare the spectra to identify any changes in fluorescence intensity or emission maximum, which would indicate a conformational change.
-
Protocol 2: Intrinsic Tryptophan Fluorescence Quenching to Study this compound Activation
This protocol utilizes the change in intrinsic tryptophan fluorescence to monitor the conformational changes in this compound upon light activation.
1. Materials:
-
Purified, un-labeled this compound.
-
Buffer solution as in Protocol 1.
-
Fluorometer with a temperature-controlled cuvette holder.
2. Methodology:
-
Sample Preparation: Prepare a solution of purified this compound in the buffer. The concentration should be optimized to give a good signal-to-noise ratio without causing inner filter effects.
-
Fluorescence Measurement:
-
Place the this compound sample in the fluorometer.
-
Excite the tryptophan residues at approximately 295 nm to minimize absorption by tyrosine.
-
Record the fluorescence emission spectrum from 310 nm to 400 nm.
-
-
Light Activation:
-
While continuously recording the fluorescence at the emission maximum (typically around 330-340 nm), expose the sample to a light source that will be absorbed by the this compound chromophore (e.g., >500 nm).
-
-
Data Analysis:
-
Observe the change in fluorescence intensity over time. A decrease or increase in fluorescence upon light activation reflects a change in the environment of one or more tryptophan residues, indicating a conformational change associated with the formation of photointermediates like Meta-II.[1]
-
Visualizations
References
Application Notes and Protocols for the Isolation of Cone Outer Segments Rich in Iodopsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of cone outer segments (COS) highly enriched in the red-sensitive visual pigment, iodopsin. The primary model organism for these protocols is the chicken (Gallus gallus domesticus), owing to its cone-rich retina. These methods are crucial for a variety of research applications, including the study of color vision, retinal diseases, and for the development of novel therapeutics targeting photoreceptor cells.
Introduction
This compound, the photopigment found in the outer segments of red-sensitive cone photoreceptors, is a key molecule in color vision.[1][2] Its isolation and purification are essential for in-depth biochemical and biophysical characterization, as well as for use in various assay systems for drug screening and development. The chicken retina is an excellent source material for this compound as it possesses a high proportion of cones, with distinct subtypes that can be identified by colored oil droplets within their inner segments.[3][4][5][6] This unique feature allows for the specific enrichment of red-sensitive cones, thereby yielding a starting material with a high concentration of this compound.
The protocols outlined below describe a multi-step process that begins with the dissection of the retina, followed by the separation of different cone photoreceptor types, isolation of the outer segments, and finally, the purification of this compound.
Quantitative Data Summary
The yield and purity of isolated cone outer segments and purified this compound can vary depending on the starting material and the precision of the experimental execution. The following table provides estimated values based on available literature.
| Parameter | Typical Value/Range | Method of Assessment |
| Cone Outer Segment (COS) Yield | ||
| Wet weight of COS per chicken retina | 0.5 - 2.0 mg | Gravimetric analysis |
| Protein concentration of COS homogenate | 2 - 5 mg/mL | Bradford or BCA protein assay |
| Purity of Isolated COS | ||
| Enrichment of cone markers (e.g., cone-specific transducin) | > 90% | Western Blotting, ELISA |
| Contamination with rod outer segments (rhodopsin) | < 10% | Spectrophotometry, Western Blotting |
| Purified this compound | ||
| Yield of purified this compound per mg of COS protein | 50 - 150 µg | Spectrophotometry (A562 nm) |
| Purity of this compound (A280/A562 ratio) | 1.8 - 2.2 | UV-Vis Spectrophotometry |
| Molecular Weight of this compound (Chicken) | ~35.5 kDa | SDS-PAGE |
Experimental Protocols
Protocol 1: Isolation of Chicken Retinas
-
Animal Preparation: Dark-adapt chickens for at least 12 hours prior to euthanasia to promote the regeneration of visual pigments. All procedures should be performed under dim red light to prevent bleaching of this compound.
-
Euthanasia and Enucleation: Euthanize the chicken according to approved animal welfare protocols. Immediately enucleate the eyes and place them in ice-cold Ringer's solution.
-
Dissection: Make a circumferential incision around the cornea and remove the anterior portion of the eye, including the lens and vitreous humor.
-
Retina Isolation: Gently peel the retina from the retinal pigment epithelium (RPE) using fine forceps. Place the isolated retinas in fresh, ice-cold Ringer's solution.
Protocol 2: Dissociation and Separation of Red-Sensitive Cones
This step is critical for enriching the starting material with this compound-containing cells. The separation is based on the distinct red-colored oil droplets present in the inner segments of red-sensitive cones.[3][4][5][6]
-
Enzymatic Digestion: Incubate the isolated retinas in a solution of papain (e.g., 20 units/mL) and DNase I (e.g., 100 units/mL) in a calcium and magnesium-free buffer for 30-45 minutes at 37°C with gentle agitation.
-
Mechanical Dissociation: Gently triturate the digested retinas using a series of fire-polished Pasteur pipettes with decreasing tip diameters to obtain a single-cell suspension.
-
Separation of Red-Sensitive Cones:
-
Option A: Manual Picking: Plate the cell suspension in a shallow dish and identify the red-sensitive cones by their characteristic red oil droplets under a dissecting microscope. Manually collect these cells using a micropipette. This method is low-throughput but yields a highly purified population.
-
Option B: Fluorescence-Activated Cell Sorting (FACS): Red oil droplets exhibit a specific fluorescence signature that can be used for FACS.[6]
-
Label the dissociated cells with a viability dye.
-
Use a flow cytometer equipped with appropriate lasers and filters to identify and sort the cells based on the fluorescence of the red oil droplets. This method allows for high-throughput and high-purity separation.
-
-
Protocol 3: Isolation of Cone Outer Segments (COS) by Sucrose (B13894) Density Gradient Centrifugation
This protocol separates the outer segments from the rest of the photoreceptor cell components.
-
Homogenization: Resuspend the enriched red-sensitive cone pellet in a homogenization buffer (e.g., 20% sucrose in a buffered solution). Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube. A typical gradient consists of layers of 50%, 40%, 35%, and 30% (w/v) sucrose in a buffered solution.
-
Centrifugation: Carefully layer the homogenate on top of the sucrose gradient. Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
-
Collection of COS: The cone outer segments will band at the interface of two of the sucrose layers (e.g., 35%/40% interface). Carefully collect this band using a syringe or pipette.
-
Washing: Dilute the collected COS fraction with buffer and centrifuge to pellet the outer segments, thereby removing the sucrose.
Protocol 4: Purification of this compound by Concanavalin (B7782731) A Affinity Chromatography
This compound is a glycoprotein (B1211001) and can be purified using lectin affinity chromatography. Concanavalin A (Con A) binds to the mannose residues in the carbohydrate portion of this compound.[7][8][9][10][11][12]
-
Solubilization of COS: Resuspend the purified COS pellet in a detergent-containing buffer (e.g., 1% dodecyl maltoside in a buffered solution) to solubilize the membrane proteins. Incubate on ice with gentle mixing.
-
Clarification: Centrifuge the solubilized sample at high speed to pellet any insoluble material.
-
Affinity Chromatography:
-
Equilibrate a Concanavalin A-Sepharose column with the solubilization buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with the solubilization buffer to remove unbound proteins.
-
Elute the bound this compound using a buffer containing a competitive sugar, such as α-methylmannoside (e.g., 0.2 M).
-
-
Concentration and Buffer Exchange: Concentrate the eluted this compound fraction and exchange the buffer to a detergent-free buffer suitable for downstream applications using ultrafiltration.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
This compound Phototransduction Signaling Pathway
Caption: The this compound phototransduction cascade in cone photoreceptors.
Discussion and Troubleshooting
-
Purity of Red-Sensitive Cones: The efficiency of the initial separation of red-sensitive cones is paramount for the final purity of the this compound preparation. If using manual picking, care must be taken to avoid contamination with other cone types. For FACS, proper gating strategies are essential.
-
Bleaching of this compound: All steps should be performed under dim red light to minimize the bleaching of this compound. The use of hydroxylamine (B1172632) in buffers can be considered to regenerate the chromophore, but this may affect certain downstream applications.
-
Detergent Choice: The choice of detergent for solubilization is critical. Dodecyl maltoside is a mild non-ionic detergent that is often effective, but other detergents may be tested for optimal solubilization and stability of this compound.
-
Yield Optimization: Low yields can result from incomplete cell dissociation, inefficient separation of cone types, or loss of protein during chromatography. Each step should be optimized to maximize the recovery.
-
Purity Assessment: The purity of the final this compound preparation should be assessed by SDS-PAGE and UV-Vis spectrophotometry. A pure sample should show a single band at the correct molecular weight on the gel and have an A280/A562 ratio of less than 2.2.[13][14][15]
These detailed protocols and application notes provide a solid foundation for researchers to successfully isolate and purify this compound-rich cone outer segments for their specific research needs. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological signaling pathway.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Avian Cone Photoreceptors Tile the Retina as Five Independent, Self-Organizing Mosaics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of chick retina cones and study of their diversity based on oil droplet colour and nucleus position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of rhodopsin by concanavalin A affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20060247154A1 - Concanavalin a, methods of expressing, purifying and characterizing concanavalina, and sensors including the same - Google Patents [patents.google.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Glycoprotein purification resin, immobilized con A (Concanavalin A) [gbiosciences.com]
- 12. biomeda.com [biomeda.com]
- 13. tutorchase.com [tutorchase.com]
- 14. ijrar.org [ijrar.org]
- 15. benchchem.com [benchchem.com]
Probing the Secrets of Color Vision: Application Notes on the Use of Synthetic Retinal Analogs to Investigate Iodopsin Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing synthetic retinal analogs as powerful tools to dissect the structure-function relationships of iodopsin, the visual pigment essential for color vision. By systematically modifying the native chromophore, 11-cis-retinal (B22103), researchers can gain profound insights into the mechanisms of spectral tuning, signal transduction, and the overall function of cone photoreceptors. This knowledge is crucial for understanding the molecular basis of color blindness and other retinal diseases, and for the development of novel therapeutic strategies.
Introduction to this compound and the Role of Synthetic Retinal Analogs
This compound, found in the cone cells of the retina, is a G-protein-coupled receptor (GPCR) responsible for photopic (daylight) vision.[1] It consists of the protein moiety, opsin (specifically photopsin in cones), and a covalently bound chromophore, 11-cis-retinal.[2][3] The absorption of a photon by 11-cis-retinal triggers its isomerization to all-trans-retinal, initiating a conformational change in the opsin that leads to the activation of the G-protein transducin and the subsequent phototransduction cascade.[4][5]
The diversity of color vision arises from the presence of different types of cone opsins, each of which spectrally tunes the absorption of the retinal chromophore to be maximally sensitive to a specific range of light wavelengths.[1] Synthetic retinal analogs, with modifications to the polyene chain, the β-ionone ring, or other parts of the molecule, serve as invaluable probes to explore the precise interactions between the chromophore and the opsin that govern this spectral tuning and the subsequent protein activation.[6][7]
Key Applications of Synthetic Retinal Analogs in this compound Research
-
Mapping the Chromophore-Binding Pocket: By introducing analogs with altered shapes and electronic properties, researchers can identify key amino acid residues within the opsin that interact with the chromophore.[6]
-
Investigating Spectral Tuning: The use of analogs that shift the absorption maximum (λmax) of the pigment provides direct insight into the mechanisms responsible for color discrimination.[8]
-
Modulating Signal Transduction: Synthetic analogs can act as agonists, partial agonists, or inverse agonists, allowing for the fine-tuning of the phototransduction cascade and the study of the activation and deactivation kinetics of this compound.[9]
-
Understanding Disease Mechanisms: Analogs can be used to study how mutations in opsin affect chromophore binding and protein function, providing a deeper understanding of the molecular basis of retinal diseases.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies using synthetic retinal analogs with this compound and related cone opsins.
| Retinal Analog | Opsin Type | Absorption Maximum (λmax) | Reference(s) |
| 11-cis-retinal (native) | Chicken this compound | 562 nm | [2][3] |
| 9-cis-retinal | Chicken this compound | 510 nm (iso-iodopsin) | [2] |
| all-trans-retinal | Bovine Rhodopsin | 380 nm (after bleaching) | [8] |
| 9-cis-retinal | Bovine Rhodopsin | 485 nm (isorhodopsin) | [8] |
| Parameter | This compound | Rhodopsin | Reference(s) |
| Regeneration rate with 11-cis-retinal | ~240 times faster | 1x | [10] |
| Decay of Meta-II intermediate | ~100 times faster | 1x | [10] |
| Synthesis velocity constant (at 10°C) | ~527 times faster | 1x | [2] |
Experimental Protocols
Protocol 1: Purification of Chicken this compound's Protein Moiety (R-photopsin)
This protocol is adapted from methods described for the purification of R-photopsin from chicken retinas.[11]
Materials:
-
Fresh or frozen chicken retinas
-
Sucrose (B13894) solutions (various concentrations)
-
Chromatography columns (e.g., Con A-Sepharose, DEAE-cellulose)
-
Detergent solutions (e.g., CHAPS, octyl glucoside)
-
Buffers (e.g., Tris-HCl, phosphate (B84403) buffer)
-
Centrifuge and ultracentrifuge
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize chicken retinas in a suitable buffer.
-
Sucrose Flotation: Perform a sucrose gradient centrifugation to isolate the outer segment membranes containing this compound.
-
Solubilization: Solubilize the membrane fraction with a detergent to extract the visual pigments.
-
Lectin Affinity Chromatography: Use a Concanavalin A (Con A)-Sepharose column to bind the glycosylated opsins, separating them from other proteins. Elute the bound opsins with a high-mannose solution.
-
Ion-Exchange Chromatography: Further purify the opsin fraction using a DEAE-cellulose or similar ion-exchange column to separate R-photopsin from other cone opsins and scotopsin (from rods).
-
Characterization: Verify the purity and identity of the R-photopsin by SDS-PAGE and Western blotting using specific anti-iodopsin antibodies.[12] The apparent molecular weight of R-photopsin is approximately 34,000 Da.[11]
Protocol 2: Reconstitution of Purified this compound with Synthetic Retinal Analogs
Materials:
-
Purified R-photopsin (in detergent solution)
-
Synthetic retinal analog (dissolved in ethanol (B145695) or other suitable solvent)
-
Hydroxylamine (B1172632) (for bleaching any remaining native retinal)
-
UV-Vis Spectrophotometer
Procedure:
-
Bleaching (Optional): To ensure all native retinal is removed, the purified opsin can be treated with hydroxylamine and exposed to light. This will bleach the pigment, leaving the opsin ready for reconstitution.
-
Incubation: In the dark, add a molar excess of the synthetic retinal analog solution to the purified R-photopsin.
-
Regeneration: Allow the mixture to incubate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (minutes to hours, depending on the analog) to allow for the formation of the new pigment.
-
Spectral Analysis: Measure the UV-Vis absorption spectrum of the reconstituted pigment. The appearance of a new absorption peak in the visible range confirms the formation of the artificial pigment. The wavelength of maximum absorption (λmax) provides key information about the spectral tuning properties of the analog.[8]
Protocol 3: Transducin Activation Assay
This assay measures the ability of this compound, reconstituted with a synthetic retinal analog, to activate its G-protein, transducin.[9][13]
Materials:
-
Reconstituted this compound pigment in membranes or detergent micelles
-
Purified transducin (Gt)
-
GTPγ[³⁵S] (radiolabeled, non-hydrolyzable GTP analog)
-
Assay buffer (containing Mg²⁺)
-
Light source (for photoactivation)
-
Filter binding apparatus and scintillation counter
Procedure:
-
Reaction Setup: In the dark, combine the reconstituted this compound, purified transducin, and the assay buffer in a reaction tube.
-
Initiation of Reaction: Add GTPγ[³⁵S] to the mixture to start the reaction.
-
Activation (Light-dependent): For light-activated analogs, expose the sample to a flash of light of the appropriate wavelength to isomerize the chromophore. For analogs that act as dark agonists, no light exposure is necessary.
-
Time Points: At various time points, take aliquots of the reaction mixture and pass them through a nitrocellulose filter. The filter will bind the transducin with the incorporated GTPγ[³⁵S].
-
Washing: Wash the filters to remove unbound GTPγ[³⁵S].
-
Quantification: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of activated transducin.
-
Data Analysis: Plot the amount of activated transducin over time to determine the rate of activation. Compare the rates for different retinal analogs to assess their efficacy as agonists or antagonists.
Visualizations
Caption: this compound phototransduction cascade.
References
- 1. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transducin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on the chromophore binding sites of rod and red-sensitive cone visual pigments by use of synthetic retinal isomers and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists and partial agonists of rhodopsin: retinal polyene methylation affects receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opsin/all-trans-retinal complex activates transducin by different mechanisms than photolyzed rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoclonal antibodies to chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoclonal antibodies specific to chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transducin activation by molecular species of rhodopsin other than metarhodopsin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Iodopsin Regeneration Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used to measure the regeneration kinetics of iodopsin, the cone visual pigment. Understanding the rate at which this compound regenerates is crucial for research into color vision, cone photoreceptor health, and the development of therapeutics for retinal diseases.
Introduction to this compound and the Visual Cycle
This compound, a photopigment found in the cone photoreceptors of the retina, is essential for color vision and vision in bright light conditions. The process of vision is initiated when a photon of light is absorbed by the 11-cis-retinal (B22103) chromophore of this compound, causing it to isomerize to all-trans-retinal (B13868). This conformational change triggers a signaling cascade that results in a neural signal being sent to the brain. For vision to be sustained, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the functional photopigment. This process is known as the visual cycle.
Two primary pathways contribute to the regeneration of cone visual pigments: the canonical retinal pigment epithelium (RPE) visual cycle and a more recently discovered cone-specific visual cycle that involves Müller glial cells.[1][2][3] The kinetics of this compound regeneration are significantly faster than those of rhodopsin in rods, which is a key factor in the ability of cones to function under continuous and bright illumination.[4][5]
Methodologies for Measuring this compound Regeneration Kinetics
Several techniques can be employed to measure the kinetics of this compound regeneration. The choice of method often depends on the specific research question, the model system (in vivo, ex vivo, or in vitro), and the available equipment. The primary techniques include:
-
Microspectrophotometry (MSP): A technique that directly measures the absorbance of light by visual pigments in single photoreceptor outer segments.[1]
-
Fundus Reflection Densitometry: An in vivo method that measures the density of visual pigment in the living eye by analyzing the light reflected from the fundus.[6][7]
-
Electroretinography (ERG): A non-invasive technique that measures the electrical responses of the various cell types in the retina, including photoreceptors, to a light stimulus. The recovery of the cone-mediated ERG signal after a bleaching light exposure can be used to infer the rate of this compound regeneration.[2][8]
-
Fluorescence Imaging: This method can be used to measure the formation of all-trans-retinol, a product of the visual cycle, by imaging its fluorescence in isolated photoreceptors.[9][10]
Quantitative Data on this compound Regeneration Kinetics
The rate of this compound regeneration can vary significantly between species and experimental conditions. The following table summarizes some reported kinetic parameters.
| Species | Method | Measured Parameter | Value | Reference |
| Human | Fluorescence Imaging | Rate constant of all-trans retinol (B82714) formation in cones | ~1.8 min⁻¹ | [9] |
| Macaca fascicularis | Fluorescence Imaging | Rate constant of all-trans retinol formation in cones | 4.0 ± 1.1 min⁻¹ | [9] |
| Tiger Salamander | Microspectrophotometry | Red cone pigment regeneration after bleach | Substantial regeneration within 2 hours in intact retina | [1] |
| Mouse | Transretinal Recordings | M/L-cone dark adaptation (retina vs. RPE) | Retina-driven adaptation is eightfold faster than RPE-driven | [2] |
| Human | Imaging Retinal Densitometry | Foveal cone recovery rate (age-dependent) | Declines from 1.56 to 0.90 OD/s between ages 25 and 85 | [7] |
Experimental Protocols
Protocol 1: Microspectrophotometry of Isolated Photoreceptors
This protocol is adapted from studies on isolated salamander retinas and is suitable for directly measuring pigment regeneration in single cone cells.[1]
Materials:
-
Isolated retinas
-
Ringer's solution
-
Bright light source for bleaching
-
Photon-counting microspectrophotometer
Procedure:
-
Tissue Preparation: Isolate the retina from the eye and separate it from the RPE. One retina can serve as a dark-adapted control, while the other is used for the bleaching experiment.
-
Dark Adaptation: Maintain the control retina in darkness to establish a baseline absorbance spectrum.
-
Bleaching: Expose the experimental retina to a bright light source to bleach a significant portion of the cone pigment. The duration and intensity of the light should be calibrated to achieve the desired level of bleaching.
-
Regeneration: After bleaching, return the retina to a dark environment and perfuse with Ringer's solution for a set period (e.g., 2 hours) to allow for pigment regeneration.
-
Measurement: Using a photon-counting microspectrophotometer, measure the absorbance spectra from the outer segments of single cone photoreceptors in both the dark-adapted and the bleached-regenerated retinas.
-
Data Analysis: Calculate the optical density (OD) of the visual pigment before and after bleaching and after the regeneration period. The extent of pigment regeneration is determined by the recovery of the OD.
Protocol 2: Fundus Reflection Densitometry in Human Subjects
This protocol is based on in vivo studies in humans and is a non-invasive method to assess visual pigment regeneration.[7]
Materials:
-
Imaging Retinal Densitometer (IRD)
-
'White' light source for bleaching
Procedure:
-
Dark Adaptation: Have the participant dark-adapt for a minimum of 30 minutes.
-
Baseline Measurement: Obtain multispectral reflectance data from the central retina for 1 minute to establish the baseline optical density of the cone pigments.
-
Bleaching: Expose the participant's eye to a bright 'white' light that bleaches over 95% of the cone pigments.
-
Post-Bleach Measurement: Immediately after the bleach, continuously record multispectral reflectance data for at least 10 minutes to monitor the regeneration of the cone pigment.
-
Data Extraction: Extract data from a specific region of interest, such as a single pixel at the fovea, to analyze cone pigment regeneration.
-
Data Analysis: Calculate the optical density over time and fit the data to a kinetic model to determine the regeneration rate.
Protocol 3: Electroretinography (ERG) of Isolated Retina
This protocol is adapted from studies on isolated mouse and salamander retinas to assess the functional recovery of cones.[2][8]
Materials:
-
Isolated retina
-
Perfusion chamber
-
Ringer's solution
-
ERG recording setup with electrodes
-
Light source for stimulation and bleaching
Procedure:
-
Tissue Preparation: Isolate the retina and place it in a perfusion chamber with the photoreceptor side facing the stimulating light source.
-
Dark Adaptation: Dark-adapt the retina in the perfusion chamber.
-
Baseline Recording: Record the cone-mediated ERG a-wave or b-wave in response to a flash of light. A background light can be used to saturate the rods and isolate the cone response.
-
Bleaching: Expose the retina to a bright light flash to bleach a significant percentage of the cone pigment.
-
Recovery Monitoring: Following the bleach, present test flashes at regular intervals and record the ERG response to monitor the recovery of cone sensitivity over time.
-
Data Analysis: Plot the amplitude of the ERG response as a function of time after the bleach. The rate of recovery of the ERG signal reflects the kinetics of this compound regeneration and the subsequent recovery of phototransduction.
Signaling Pathways and Workflows
The regeneration of this compound involves a complex interplay between photoreceptors and adjacent cells. The following diagrams illustrate the key signaling pathways and a general experimental workflow for measuring regeneration kinetics.
Caption: The this compound Visual Cycle Pathways.
Caption: General Experimental Workflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The Mammalian Cone Visual Cycle Promotes Rapid M/L-Cone Pigment Regeneration Independently of the Interphotoreceptor Retinoid-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: Unraveling Iodopsin Structure and Function through Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Power of In Silico Approaches for Iodopsin Research
Vertebrate color vision is mediated by a class of G-protein-coupled receptors (GPCRs) known as cone opsins, or iodopsins.[1][2] These proteins, embedded in the membranes of cone photoreceptor cells, consist of an opsin apoprotein covalently linked to an 11-cis-retinal (B22103) chromophore.[1][3] Upon absorption of a photon, the retinal isomerizes to its all-trans form, triggering a conformational change in the opsin that initiates the phototransduction cascade—a sophisticated signaling pathway that converts light into a neural signal.[2][3][4]
Despite their critical role in vision, the high-resolution structural determination of iodopsins remains challenging due to the inherent difficulties in crystallizing membrane proteins. Computational modeling has emerged as an indispensable tool to bridge this gap, providing high-resolution structural models that offer profound insights into:
-
Structure-Function Relationships: Elucidating how the amino acid sequence dictates the three-dimensional structure and, consequently, the function of the receptor.
-
Spectral Tuning: Understanding the precise molecular mechanisms by which different iodopsins are tuned to absorb different wavelengths of light (i.e., perceive different colors). This is largely governed by the interactions between the retinal chromophore and amino acid residues within the binding pocket.[5][6][7]
-
Ligand Binding and Release: Investigating the dynamics of how 11-cis-retinal enters the binding pocket and how all-trans-retinal (B13868) is released after photoactivation.[8][9]
-
Disease Mechanisms: Probing how mutations can lead to misfolding, altered function, or disease phenotypes like color blindness and retinitis pigmentosa.
-
Drug Development: Providing a structural basis for the rational design of novel therapeutics, such as small-molecule chaperones or modulators for treating retinal diseases.
The primary computational techniques employed in studying this compound are homology modeling, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations. These methods allow researchers to build reliable 3D models, simulate their behavior in a realistic membrane environment, and calculate electronic properties with high accuracy.
Key Computational Methodologies and Protocols
Protocol 1: Homology Modeling of this compound
Homology modeling, or comparative modeling, constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").[10] Given the high structural conservation within the rhodopsin family of GPCRs, this method is highly effective for generating this compound models.[6][11]
Objective: To generate a high-quality three-dimensional structural model of a target this compound sequence.
Methodology:
-
Template Selection:
-
Obtain the amino acid sequence of the target this compound in FASTA format.
-
Perform a protein BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB).[12]
-
Select a high-resolution crystal structure of a closely related rhodopsin (e.g., bovine rhodopsin) as the template. The ideal template will have a high sequence identity (>40%) and a low E-value.[10][11][13]
-
-
Sequence Alignment:
-
Perform a sequence alignment between the target this compound and the template protein sequence. This step is critical as its accuracy directly impacts the quality of the final model.[10]
-
Utilize alignment algorithms like Clustal Omega or specialized tools that can account for transmembrane domains.
-
-
Model Building:
-
Model Refinement and Evaluation:
-
Energy Minimization: Refine the initial model to remove steric clashes and optimize geometry using force fields (e.g., CHARMM, AMBER).
-
Quality Assessment: Evaluate the stereochemical quality of the model using tools like PROCHECK (Ramachandran plot analysis) and verify 3D profiles. The quality of a model is often assessed by its Root Mean Square Deviation (RMSD) from the template.[14] Models with a Cα-RMSD below 1.5 Å for the transmembrane domain are considered high quality when sequence identity is high.[11][13]
-
Protocol 2: Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the modeled this compound, providing insights into its stability, conformational changes, and interactions with its environment over time.
Objective: To simulate the behavior of an this compound model embedded in a lipid bilayer to understand its structural dynamics and stability.
Methodology:
-
System Setup (using CHARMM-GUI):
-
Start with the refined homology model of this compound.
-
Use a server like CHARMM-GUI to embed the protein into a realistic lipid bilayer, such as one composed of 1-steroyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) lipids, which are relevant to photoreceptor membranes.[15]
-
Solvate the system by adding a water box (e.g., TIP3P water model) and neutralize it with ions (e.g., Na+ and Cl-) to a physiological concentration of 0.15 M.[15]
-
The final system may contain ~40,000 atoms or more.[16]
-
-
Covalent Attachment of Retinal:
-
The 11-cis-retinal chromophore is covalently linked to a specific lysine (B10760008) residue (Lys296 in bovine rhodopsin) via a protonated Schiff base (PSB).[17]
-
Modify the lysine residue in the PDB file (e.g., from LYS to LYR in CHARMM-GUI) to allow the software to build the Schiff base linkage and apply the correct force field parameters.[15]
-
-
Equilibration:
-
Perform a series of equilibration steps. This involves initially restraining the protein and lipid atoms while allowing the water and ions to relax, then gradually releasing the restraints. This process ensures the system reaches a stable temperature and pressure before the production run.
-
-
Production MD Run:
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate metrics such as RMSD (to assess structural stability), Root Mean Square Fluctuation (RMSF, to identify flexible regions), and specific distances between key residues to study conformational changes.[1]
-
Protocol 3: Analysis of the Retinal Binding Pocket & Spectral Tuning
This protocol uses the generated models and simulation data to understand how this compound's structure determines its light absorption properties.
Objective: To identify key amino acid residues in the retinal binding pocket that influence the wavelength of maximum absorption (λmax).
Methodology:
-
Binding Pocket Identification:
-
Interaction Analysis:
-
In Silico Mutagenesis:
-
Computationally mutate key residues identified in the previous step. For example, replacing a non-polar residue with a polar one near the retinal's polyene chain can induce a significant shift in λmax.
-
The "five-site rule" in red and green opsins identifies key sites (positions 180, 197, 277, 285, and 308) that are critical for spectral tuning.[7]
-
-
QM/MM Calculations:
-
For the highest accuracy in predicting λmax, use a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach.
-
The retinal chromophore and the immediate side chains are treated with quantum mechanics (which is computationally expensive but highly accurate for electronic properties), while the rest of the protein and solvent are treated with classical molecular mechanics.
-
Calculate the excitation energy for the wild-type and mutant proteins to predict the spectral shift.
-
Quantitative Data Summary
The following tables summarize representative quantitative data derived from computational modeling studies of rhodopsins and iodopsins.
Table 1: Homology Model Quality Assessment
| Target Protein | Template PDB ID | Sequence Identity (%) | Cα-RMSD (Å) Transmembrane | Reference |
|---|---|---|---|---|
| Rhodopsin Family Member | Various | > 40% | < 1.5 Å | [11][13] |
| Rhodopsin Family Member | Various | > 20% | < 4.0 Å | [13] |
| Rhodopsin-like GPCRs | Various | Variable | Correlation between Seq. ID and RMSD |[14] |
Table 2: Key Residues in Spectral Tuning and their Predicted Effects
| Opsin Type | Mutation | Location Relative to Retinal | Predicted λmax Shift | Reference |
|---|---|---|---|---|
| Bovine Rhodopsin (Rh1) | E122Q | Near β-ionone ring | Blue-shift (15-21 nm) | [6] |
| Bovine Rhodopsin | A292S | Near protonated Schiff base | Red-shift | [18][19] |
| Zebrafish Green Opsin (Rh2) | E122Q | Near β-ionone ring | Blue-shift (validates model) | [6] |
| Chicken this compound (Red) | - | Chloride binding site | Red-shift (Cl- ion effect) |[5] |
Visualizations: Pathways and Workflows
Diagram 1: Cone Phototransduction Cascade
This diagram illustrates the sequence of events that converts a light signal into a neuronal response in cone cells.
Caption: The cone phototransduction signaling cascade.
Diagram 2: Computational Modeling Workflow
This flowchart outlines the major steps involved in the computational analysis of an this compound protein, from sequence to functional insight.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. jfophth.com [jfophth.com]
- 4. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Underlying the Spectral Shift in Zebrafish Cone Opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolutionary history and spectral tuning of vertebrate visual opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal release from opsin in molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aidanbudd.github.io [aidanbudd.github.io]
- 11. A Comparative Study of Modern Homology Modeling Algorithms for Rhodopsin Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homology modeling for Biochemistry I [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Homology-based Modeling of Rhodopsin-like Family Members in the Inactive State: Structural Analysis and Deduction of Tips for Modeling and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. System setup and molecular dynamics simulation [bio-protocol.org]
- 16. Molecular Dynamics Study of Rhodopsin [ks.uiuc.edu]
- 17. benchchem.com [benchchem.com]
- 18. The opsin shift and mechanism of spectral tuning in rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
troubleshooting low expression yields of recombinant iodopsin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low expression yields of recombinant iodopsin.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of recombinant this compound.
Issue 1: Very low or no detectable expression of this compound in E. coli.
Question: I have cloned my this compound gene into a T7 promoter-based vector and transformed it into BL21(DE3) E. coli, but I see no protein expression on a Coomassie-stained SDS-PAGE gel after induction with IPTG. What could be the problem?
Answer:
Several factors could be contributing to the lack of this compound expression in E. coli. As a membrane protein, this compound can be toxic to bacterial cells or may not fold correctly, leading to degradation. Here are some troubleshooting steps:
-
Codon Optimization: The codon usage of your this compound gene (e.g., from a vertebrate source) may not be optimal for E. coli's translational machinery. This can lead to translational stalling and premature termination.[1] Consider synthesizing a codon-optimized version of your gene for E. coli.
-
Promoter Leakiness and Toxicity: T7 promoters can sometimes have basal level expression even without an inducer, which can be toxic for the host cells if the protein is harmful.[2]
-
Tighter Regulation: Use a host strain with tighter control over expression, such as BL21-AI, which utilizes an arabinose-inducible promoter for T7 RNA polymerase expression.[2]
-
pLysS or pLysE Hosts: Co-expression with a plasmid carrying the T7 lysozyme (B549824) gene (pLysS or pLysE) can help to suppress basal T7 RNA polymerase activity.
-
-
Culture Conditions:
-
Lower Induction Temperature: High-level expression at 37°C can lead to the formation of insoluble and misfolded protein aggregates known as inclusion bodies.[3] Try reducing the induction temperature to 18-25°C and inducing for a longer period (e.g., 16-24 hours).
-
Lower Inducer Concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression, promoting misfolding. Try reducing the IPTG concentration to 0.1-0.5 mM.
-
-
Host Strain Selection: Standard BL21(DE3) may not be the optimal strain for expressing a challenging membrane protein. Consider using strains specifically engineered for membrane or toxic protein expression, such as C41(DE3) or C43(DE3).[2]
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of this compound can significantly improve its solubility and expression levels.
Issue 2: this compound is expressed in E. coli, but it is found exclusively in inclusion bodies.
Question: I am getting a good band for my this compound construct on SDS-PAGE of the whole-cell lysate, but after cell lysis and centrifugation, all of my protein is in the insoluble pellet. How can I increase the yield of soluble this compound?
Answer:
The formation of inclusion bodies is a common problem when expressing eukaryotic membrane proteins in E. coli.[3] The following strategies can help to increase the proportion of soluble, correctly folded this compound:
-
Optimize Expression Conditions:
-
Temperature: As mentioned previously, lowering the expression temperature (e.g., to 15-20°C) is one of the most effective ways to slow down protein synthesis and give the polypeptide chain more time to fold correctly.
-
Inducer Concentration: Reduce the IPTG concentration to decrease the rate of protein expression.
-
-
Choice of Fusion Tag:
-
Solubility Tags: Tags like MBP, GST, and SUMO (Small Ubiquitin-like Modifier) are known to enhance the solubility of their fusion partners.
-
-
Co-expression of Chaperones: Co-transforming your E. coli with a plasmid that expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your recombinant this compound.
-
Media Composition: Experiment with different growth media. Sometimes, richer media can provide necessary components for protein folding, while in other cases, minimal media that slows down cell growth can be beneficial.
Issue 3: Low expression yield of this compound in a baculovirus/insect cell system.
Question: I am using the baculovirus expression system in Sf9 cells to produce this compound, but the yield is very low. What can I do to improve it?
Answer:
The baculovirus/insect cell system is generally more suitable for expressing complex eukaryotic proteins like this compound than E. coli. However, yields can still be suboptimal. Here are some optimization strategies:
-
Multiplicity of Infection (MOI): The ratio of virus particles to cells can significantly impact protein expression. An MOI that is too high can lead to rapid cell death before sufficient protein is produced, while an MOI that is too low will result in a lower percentage of infected cells. It is crucial to determine the optimal MOI for your specific construct and cell line, typically ranging from 1 to 10.
-
Time of Harvest: The kinetics of protein expression can vary. Perform a time-course experiment, harvesting cells at different time points post-infection (e.g., 24, 48, 72, 96 hours) to identify the peak of protein expression. For many proteins, this is between 48 and 72 hours.
-
Cell Density at Infection: Infecting cells at the optimal density during their mid-logarithmic growth phase is critical for maximizing protein yield.
-
Promoter Choice: While the polyhedrin promoter is commonly used and very strong, other promoters might be more suitable for your specific protein.
-
Cell Line: While Sf9 cells are a common choice, other insect cell lines like Sf21 or High Five™ cells may give better yields for your particular this compound construct.
Issue 4: Low expression yield of this compound in a mammalian cell system (HEK293).
Question: I am transiently transfecting HEK293 cells to express this compound, but the yields are insufficient for my downstream applications. How can I boost the expression levels?
Answer:
Mammalian cells, such as HEK293, are often the best choice for expressing functional vertebrate membrane proteins with native-like post-translational modifications. To improve yields, consider the following:
-
Transfection Reagent and Method: The efficiency of transfection can vary greatly between different reagents and methods. Optimize your transfection protocol by testing different lipid-based reagents or electroporation parameters.
-
Expression Vector: The choice of promoter in your expression vector is critical. Strong constitutive promoters like CMV or EF1α are often used for high-level expression.
-
Cell Line and Culture Conditions:
-
Suspension Cultures: For larger-scale production, adapting your HEK293 cells to suspension culture can significantly increase the number of cells and, consequently, the protein yield.
-
Stable Cell Lines: For long-term, consistent production, generating a stable cell line that has the this compound gene integrated into its genome is highly recommended.
-
-
Expression Enhancers: The addition of reagents like sodium butyrate (B1204436) to the culture medium can enhance the expression of some genes.
-
Codon Optimization: As with other systems, ensuring your this compound gene is codon-optimized for human cells can improve translation efficiency.
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing functional recombinant this compound?
A1: The choice of expression system depends on the intended downstream application.
-
E. coli is a cost-effective and rapid system suitable for producing large quantities of protein, which may be acceptable if the protein can be refolded from inclusion bodies. However, it lacks the machinery for proper folding and post-translational modifications of complex eukaryotic proteins.
-
Baculovirus/Insect Cells (e.g., Sf9, High Five™) offer a good balance of yield and the ability to perform many eukaryotic post-translational modifications. This system is often successful for G protein-coupled receptors (GPCRs) like this compound.
-
Mammalian Cells (e.g., HEK293) are considered the gold standard for producing functional vertebrate proteins with the most native-like folding and post-translational modifications, including glycosylation. While yields may be lower and costs higher, this system is often necessary for functional and structural studies.
Q2: What is the importance of codon optimization for this compound expression?
A2: Different organisms have a preference for certain codons to encode the same amino acid, a phenomenon known as codon bias.[4] If the codons in your this compound gene are rare in your chosen expression host, the translation machinery may stall or terminate, leading to truncated or low levels of protein.[4] Codon optimization involves synthesizing a new version of your gene with codons that are frequently used by the expression host, which can dramatically increase protein yield.
Q3: What are fusion tags, and how can they help with this compound expression?
A3: Fusion tags are peptides or proteins that are genetically fused to your protein of interest. They can serve several purposes:
-
Affinity Tags (e.g., His-tag, FLAG-tag): These are small tags that allow for easy purification of the recombinant protein using affinity chromatography.
-
Solubility-Enhancing Tags (e.g., MBP, GST, SUMO): These are larger proteins that can improve the solubility and proper folding of the fused protein, which is particularly useful for aggregation-prone proteins like this compound.
-
Fluorescent Tags (e.g., GFP, YFP): These tags allow for the visualization and tracking of the protein within the cell.
Q4: My purified this compound is unstable and precipitates over time. How can I improve its stability?
A4: this compound, like many membrane proteins, is inherently unstable outside of its native lipid environment.
-
Detergent Choice: The choice of detergent for solubilization and purification is critical. It is often necessary to screen a variety of detergents to find one that maintains the stability and functionality of your protein.
-
Buffer Composition: The pH of your buffer is important. This compound is reportedly more stable in a pH range of 5-7. The addition of glycerol (B35011) (10-20%) and a reducing agent (e.g., DTT or BME) can also help to stabilize the protein.
-
Storage: Store purified this compound at low temperatures (-80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of Recombinant Protein Expression Systems for this compound
| Feature | E. coli | Baculovirus/Insect Cells | Mammalian Cells (HEK293) |
| Typical Yield | Variable (can be high but often in inclusion bodies) | 1-10 mg/L | 0.1-5 mg/L |
| Cost | Low | Moderate | High |
| Speed | Fast (days) | Moderate (weeks) | Slow (weeks to months for stable lines) |
| Folding | Often misfolded (inclusion bodies) | Generally good | Excellent (native-like) |
| Post-Translational Modifications | None | Good (e.g., glycosylation, phosphorylation) | Excellent (native-like) |
| Complexity | Low | Moderate | High |
Table 2: Common Fusion Tags for Recombinant this compound Expression
| Tag | Size | Purpose | Advantages | Disadvantages |
| His-tag (6xHis) | ~0.8 kDa | Purification | Small, unlikely to interfere with protein function. | May not be sufficient to improve solubility. |
| FLAG-tag | ~1 kDa | Purification, Detection | Highly specific antibody available. | Can sometimes be immunogenic. |
| MBP (Maltose Binding Protein) | ~42 kDa | Solubility, Purification | Significantly enhances solubility. | Large size may interfere with protein function. |
| GST (Glutathione S-Transferase) | ~26 kDa | Solubility, Purification | Enhances solubility, gentle purification. | Can form dimers. |
| SUMO | ~11 kDa | Solubility, Folding | Can improve both solubility and folding. | Requires a specific protease for removal. |
| GFP/YFP | ~27 kDa | Visualization, Tracking | Allows for direct observation of protein localization. | Can be large and may affect protein function. |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation: Transform a codon-optimized, N-terminally His-tagged this compound expression vector into a suitable E. coli strain (e.g., C41(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Expression of this compound in Insect Cells (Sf9) using the Baculovirus System
-
Virus Generation: Generate a high-titer recombinant baculovirus stock encoding your this compound construct according to the manufacturer's protocol (e.g., Bac-to-Bac system).
-
Cell Culture: Grow Sf9 cells in a serum-free medium to a density of 2 x 10^6 cells/mL in a shaker flask.
-
Infection: Infect the Sf9 cell culture with the recombinant baculovirus at an MOI of 5.
-
Expression: Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
Harvesting: Harvest the cells by centrifugation at 1,000 x g for 10 minutes. The cell pellet can be stored at -80°C.
Protocol 3: Transient Expression of this compound in HEK293 Cells
-
Cell Culture: Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS) to ~90% confluency in a T-75 flask.
-
Transfection: Prepare a transfection complex of your this compound expression plasmid and a suitable transfection reagent (e.g., PEI) according to the manufacturer's instructions. Add the complex to the cells and incubate.
-
Expression: Replace the medium 12-18 hours post-transfection. Continue to incubate the cells for a total of 48-72 hours.
-
Harvesting: Detach the cells from the flask and harvest by centrifugation at 500 x g for 5 minutes. The cell pellet can be stored at -80°C.
Mandatory Visualization
Caption: this compound phototransduction cascade.
Caption: Recombinant this compound production workflow.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Analysis of 11,430 recombinant protein production experiments reveals that protein yield is tunable by synonymous codon changes of translation initiation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectable high‐yield recombinant protein production in human cells using a GFP/YFP nanobody affinity support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 4. jfophth.com [jfophth.com]
Technical Support Center: Optimizing Iodopsin Solubilization and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful solubilization and purification of iodopsin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability during purification?
A1: this compound is most stable in a narrow pH range of 5 to 7. It rapidly decays in more acidic or alkaline conditions.[1] Therefore, it is crucial to maintain the pH of all buffers within this range throughout the purification process.
Q2: Which detergents are recommended for solubilizing this compound from cone outer segment membranes?
A2: While there is no single "magic detergent" for all membrane proteins, a mixture of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and phosphatidylcholine (PC) has been successfully used for the solubilization and purification of chicken this compound.[2] Other detergents commonly used for the rhodopsin family of proteins, such as digitonin (B1670571) and n-dodecyl-β-D-maltoside (DDM), may also be effective. A thorough screening of detergents is recommended to find the optimal conditions for your specific experimental setup.
Q3: How can I monitor the purity and yield of my this compound preparation?
A3: A purification table is an essential tool for monitoring the progress of your purification protocol. At each step, you should measure the total protein concentration, total activity (if an assay is available), and specific activity. This will allow you to calculate the fold purification and percent yield for each step and for the overall process. SDS-PAGE analysis at each stage will also provide a visual assessment of purity.
Troubleshooting Guides
Problem 1: Low Yield of Solubilized this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure complete cell disruption to release the cone outer segments. Optimize sonication parameters or consider alternative lysis methods like French press or enzymatic digestion. |
| Suboptimal Detergent Concentration | The detergent concentration is critical. It must be above the critical micelle concentration (CMC) to form micelles that can solubilize the membrane protein, but excessive concentrations can lead to denaturation. Perform a detergent titration to determine the optimal concentration for this compound solubilization. |
| Inappropriate Detergent Choice | The chosen detergent may not be effective for this compound. Screen a panel of detergents with varying properties (e.g., ionic, non-ionic, zwitterionic) to identify one that provides good solubilization while maintaining protein stability. A mixture of CHAPS and phosphatidylcholine has been shown to be effective for chicken this compound.[2] |
| Insufficient Incubation Time | Allow adequate time for the detergent to interact with the membranes and solubilize the protein. Optimization of the incubation time (e.g., 1-2 hours to overnight) at a controlled temperature (typically 4°C) may improve yield. |
Problem 2: Aggregation of Purified this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The buffer composition can significantly impact protein stability. Ensure the pH is maintained between 5 and 7.[1] Consider adding stabilizing agents such as glycerol (B35011) (10-20%), specific ions, or low concentrations of non-denaturing detergents to the purification buffers. |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. If possible, perform purification steps at a lower protein concentration. If a high final concentration is required, consider concentrating the protein in the presence of stabilizing additives. |
| Inappropriate Detergent | The detergent used for purification may not be optimal for long-term stability, leading to aggregation once the protein is purified. It may be necessary to exchange the solubilization detergent for a different one that provides better long-term stability during subsequent purification steps and storage. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce protein aggregation. Aliquot the purified this compound into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table provides a hypothetical example of a purification summary for this compound, illustrating the type of data that should be collected to monitor the purification process. Actual values will vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (units) * | Specific Activity (units/mg) | Fold Purification | Yield (%) |
| Crude Cone Outer Segments | 100 | 10,000 | 100 | 1 | 100 |
| CHAPS/PC Solubilization | 60 | 8,000 | 133 | 1.3 | 80 |
| Concanavalin A-Sepharose | 15 | 6,500 | 433 | 4.3 | 65 |
| DEAE-Sepharose | 5 | 5,000 | 1,000 | 10 | 50 |
*Activity can be measured by methods such as UV-Visible spectroscopy to determine the amount of functional, correctly folded this compound.
Experimental Protocols
Solubilization of this compound from Chicken Cone Outer Segments
This protocol is adapted from a method used for the purification of chicken cone visual pigments.
Materials:
-
Frozen chicken retinas
-
Buffer A: 20 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT
-
Buffer B: 20 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 35% (w/v) sucrose (B13894)
-
Solubilization Buffer: 0.75% (w/v) CHAPS, 1 mg/mL phosphatidylcholine in Buffer A
Procedure:
-
Thaw frozen chicken retinas on ice and homogenize in Buffer A.
-
Layer the homogenate onto a discontinuous sucrose gradient (e.g., 25%, 30%, 35% sucrose in Buffer A).
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the band corresponding to the cone outer segments.
-
Dilute the collected fraction with Buffer A and pellet the membranes by centrifugation at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Incubate with gentle agitation for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.
-
The supernatant contains the solubilized this compound.
Immunoaffinity Chromatography of this compound
This protocol assumes the availability of a monoclonal antibody specific to this compound.
Materials:
-
Solubilized this compound sample
-
Affinity Column: Monoclonal anti-iodopsin antibody coupled to a solid support (e.g., Sepharose beads)
-
Binding/Wash Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) DDM
-
Elution Buffer: 100 mM glycine (B1666218) (pH 2.5), 0.1% (w/v) DDM
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5)
Procedure:
-
Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the solubilized this compound sample onto the column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the bound this compound with Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately neutralize the low pH.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing purified this compound.
Size-Exclusion Chromatography (SEC) of this compound
SEC is used as a final polishing step to remove aggregates and any remaining impurities.
Materials:
-
Purified this compound from affinity chromatography
-
SEC Column (e.g., Superdex 200 or similar)
-
SEC Buffer: 20 mM HEPES (pH 7.0), 150 mM NaCl, 0.05% (w/v) DDM, 1 mM DTT
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of SEC Buffer at a flow rate appropriate for the column.
-
Concentrate the pooled fractions from the affinity chromatography step if necessary.
-
Inject the concentrated sample onto the SEC column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing pure, monomeric this compound.
-
Pool the pure fractions.
Visualizations
Caption: this compound Signaling Pathway (Cone Phototransduction Cascade).
Caption: Experimental Workflow for this compound Purification.
References
challenges in obtaining diffraction-quality iodopsin crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of obtaining diffraction-quality iodopsin crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining diffraction-quality this compound crystals?
Obtaining high-quality crystals of this compound, a cone opsin, is significantly more challenging than for its rod cell counterpart, rhodopsin. The primary hurdles include:
-
Protein Instability: Cone opsins like this compound are inherently less stable than rhodopsin, especially when solubilized in detergent micelles.[1] This instability can lead to aggregation and denaturation, preventing crystallization.
-
Conformational Flexibility: As a G protein-coupled receptor (GPCR), this compound is naturally dynamic, shifting between different conformational states. This flexibility hinders the formation of a well-ordered crystal lattice.[2]
-
Low Expression and Yield: Achieving high yields of functional this compound from expression systems is often difficult, limiting the amount of protein available for extensive crystallization screening.[3]
-
Detergent Compatibility: Finding a detergent that can effectively solubilize this compound from the membrane while maintaining its structural integrity is a critical and often difficult step. The detergent micelle can also shield surfaces needed for crystal contacts.[4][5]
-
Limited Polar Surface: this compound has a limited polar surface area, which reduces the potential for the protein-protein contacts necessary to form a stable crystal lattice.[1]
Troubleshooting Guides
Problem 1: Low Protein Yield and Purity
Q: My expression yield for this compound is very low, and the purified protein is not homogeneous. What can I do?
A: Low yield and heterogeneity are common issues for GPCRs. A systematic approach to optimizing expression and purification is crucial.
-
Construct Design: The design of the protein construct is a critical first step.[6] Consider truncating flexible N- and C-termini or disordered loops that can interfere with crystallization. For many GPCRs, creating fusion proteins with partners like T4 Lysozyme (T4L) or thermostabilized apocytochrome b562RIL (BRIL) can enhance stability and provide larger hydrophilic surfaces for crystal contacts.[2]
-
Expression System: The choice of expression system significantly impacts yield and post-translational modifications. While E. coli can be used, mammalian (like HEK293S GnTI⁻ cells) or insect cell systems (like Sf9) are often preferred for complex membrane proteins like opsins as they provide a more native environment for folding and modification.[7]
-
Purification Strategy: A multi-step purification protocol is essential to achieve the high purity required for crystallization.[6] This typically involves an initial affinity chromatography step (e.g., using a 1D4 or Rho-tag), followed by size-exclusion chromatography (SEC) to separate monodisperse, properly folded protein from aggregates.
-
Cell Lysis & Solubilization:
-
Harvest cells expressing the tagged this compound construct.
-
Resuspend the cell pellet in a buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).
-
Solubilize the membranes by adding a selected detergent (e.g., DDM or LMNG) to a final concentration of 1.0% (w/v) and stirring gently for 1-2 hours at 4°C.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour) to remove insoluble material.
-
-
Affinity Chromatography:
-
Incubate the supernatant with an appropriate affinity resin (e.g., anti-1D4 antibody-coupled sepharose) for 2-4 hours at 4°C.
-
Wash the resin extensively with a buffer containing a lower concentration of detergent (e.g., 0.05% DDM) and any required lipids like cholesterol hemisuccinate (CHS) to remove non-specific binders.
-
Elute the protein using a competitive peptide corresponding to the affinity tag.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein to a small volume (~500 µL).
-
Inject the concentrated sample onto a high-resolution SEC column (e.g., Superdex 200 Increase) pre-equilibrated with the final crystallization buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.02% LMNG).
-
Collect fractions corresponding to the monodisperse peak, which represents properly folded protein-detergent complexes.
-
Assess purity using SDS-PAGE and concentrate the peak fractions to a final concentration suitable for crystallization (typically 5-20 mg/mL).
-
Problem 2: Protein Instability and Aggregation in Detergent
Q: My purified this compound is unstable and aggregates quickly after purification. How can I improve its stability?
A: The stability of detergent-solubilized GPCRs is a major bottleneck. The choice of detergent and the presence of stabilizing additives are critical.[8]
-
Detergent Screening: No single detergent works for all membrane proteins. It is essential to screen a panel of detergents to find one that maintains this compound's stability. Newer detergents like Lauryl Maltose Neopentyl Glycol (LMNG) have shown significant advantages over traditional detergents like Dodecyl Maltoside (DDM) for stabilizing many GPCRs.[8]
-
Additives: The addition of lipids, such as cholesterol or its analogs (e.g., CHS), can be crucial for stabilizing the native conformation of GPCRs within the detergent micelle.[9]
-
Thermostability Assays: Before proceeding to large-scale crystallization trials, perform thermostability assays (e.g., fluorescence-based assays) to quickly screen different detergents, additives, and buffer conditions to identify those that confer the highest stability to your this compound construct.[2]
| Detergent | Abbreviation | CMC (mM) | Micelle MW (kDa) | Key Characteristics & Use Cases |
| n-Dodecyl-β-D-maltoside | DDM | ~0.17 | ~50 | Widely used for stable GPCRs like rhodopsin, but can be too harsh for less stable proteins.[8] |
| Lauryl Maltose Neopentyl Glycol | LMNG | ~0.01 | ~91 | Known to impart greater stability to many GPCRs compared to DDM; excellent for purification and cryo-EM.[8][10] |
| Octyl-β-D-glucoside | OG | ~20-25 | ~8 | High CMC, forms small micelles. Can be harsh and lead to protein denaturation.[8] |
| C12E8 / C12E9 | - | ~0.09 / ~0.05 | ~66 / ~83 | Very low CMC values; have been successful for transporters and ATPases.[10] |
CMC (Critical Micelle Concentration) and Micelle MW values are approximate and can vary with buffer conditions.
Problem 3: No Crystals or Poor-Quality Crystals Obtained
Q: I have stable, pure this compound, but I'm not getting any crystals, or the ones I get are very small and diffract poorly. What are the next steps?
A: This is the final and often most empirical stage. Optimization requires screening a wide range of conditions and potentially employing post-crystallization treatments.
-
Optimize Crystallization Conditions:
-
Precipitant and pH: Systematically screen different types and concentrations of precipitants (e.g., PEGs of various molecular weights) and a range of pH values.[11] this compound is known to be stable only within a narrow pH range of 5-7.[12][13]
-
Additives: Screen for additives that can improve crystal contacts. Divalent cations (e.g., Mg²⁺, Ca²⁺) and small organics like isopropanol (B130326) have proven successful for other membrane proteins.[11]
-
-
Improve Diffraction Quality: If you obtain crystals but they diffract poorly (e.g., to a resolution > 4 Å), it indicates a high degree of disorder in the crystal lattice.[14] Several post-crystallization techniques can be attempted:
-
Crystal Dehydration: Controlled dehydration of the crystal can shrink the unit cell, reduce solvent content, and improve molecular packing, often leading to a dramatic improvement in diffraction resolution.[15][16] This can be achieved by briefly soaking the crystal in a solution with a higher concentration of the mother liquor or cryoprotectant.[15]
-
Crystal Annealing: This technique involves briefly warming a flash-cooled crystal (e.g., by blocking the cryo-stream for a few seconds) and then re-cooling it. This process can relieve mechanical stress and improve the crystal lattice ordering.[15][17]
-
Microseeding: Using crushed crystals from an initial, poor-quality hit to seed new crystallization drops can sometimes produce larger, better-ordered crystals under conditions of lower supersaturation.
-
-
Prepare Dehydration Solution: Create a solution containing a higher concentration of the precipitant from the original crystallization condition. For example, if the crystal grew in 20% PEG 400, prepare a solution of 25-30% PEG 400 in the same buffer.
-
Transfer Crystal: Carefully transfer a crystal from its growth drop into a 10 µL droplet of the dehydration solution.[15]
-
Incubate: Allow the crystal to equilibrate in the dehydration solution. Incubation times can range from 15 minutes to several hours.[15] The process should be monitored visually for any signs of cracking or dissolution.
-
Cryo-cool and Test: After dehydration, loop the crystal and flash-cool it in liquid nitrogen. Test the diffraction at a synchrotron source to evaluate any improvement in resolution.
Visualizations
Signaling Pathway
Caption: Simplified signaling cascade of this compound phototransduction.
Experimental Workflow
Caption: General experimental workflow for membrane protein crystallography.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound crystallization experiments.
References
- 1. Event Website - Fourwaves [event.fourwaves.com]
- 2. Fusion Partner Toolchest for the Stabilization and Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. Problems in obtaining diffraction-quality crystals of hetero-oligomeric integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]
- 8. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solid state physics - What causes the diffraction resolution limit of a protein crystal? - Physics Stack Exchange [physics.stackexchange.com]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Long-Term Stability of Purified Iodopsin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and storage of iodopsin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of purified this compound?
Purified this compound is significantly more sensitive to pH than its rod cell counterpart, rhodopsin. While rhodopsin is stable over a broad pH range of 4 to 9, this compound maintains its stability only within a narrow window of pH 5 to 7.[1] Deviations outside this range can lead to rapid decay of the protein. For routine experiments and storage, a buffer within this pH range, such as a phosphate-based or MES buffer, is recommended.
Q2: My purified this compound is aggregating. What are the potential causes and solutions?
Protein aggregation is a common issue, particularly with membrane proteins like this compound when they are removed from their native lipid environment. Several factors can contribute to aggregation:
-
Incorrect Detergent Concentration: The detergent concentration is critical for maintaining the solubility of this compound. Concentrations that are too low may not adequately shield the hydrophobic transmembrane domains, leading to aggregation. Conversely, excessively high concentrations can sometimes strip essential lipids and destabilize the protein. It is crucial to work above the critical micelle concentration (CMC) of the chosen detergent.
-
Suboptimal Buffer Conditions: As mentioned, pH is a critical factor. Ensure your buffer is within the optimal pH range of 5-7. Additionally, the ionic strength of the buffer can influence protein stability. Experimenting with varying salt concentrations (e.g., 50-150 mM NaCl) may help to minimize aggregation.
-
Temperature Stress: this compound is sensitive to high temperatures. All purification and handling steps should be performed at 4°C to minimize the risk of thermal denaturation and subsequent aggregation.
-
Presence of Misfolded Protein: Misfolded opsin, the protein component of this compound, is prone to aggregation.[2] This can be a larger issue with recombinant expression systems. Optimizing expression conditions, such as lowering the induction temperature, may reduce the amount of misfolded protein.
Q3: I am observing a significant loss of the characteristic 562 nm absorbance of my purified this compound, even when stored in the dark. What could be happening?
This phenomenon, often referred to as "bleaching" in the absence of light, indicates a loss of the retinal chromophore or denaturation of the opsin protein. Potential causes include:
-
Chemical Instability: The presence of certain chemicals can lead to the bleaching of this compound. For instance, the sulfhydryl poison p-chloromercuribenzoate can bleach this compound.[1] Hydroxylamine is also known to bleach this compound by competing with the opsin for the retinal chromophore.[1] Ensure that your buffers and reagents are free from these or other reactive compounds.
-
Oxidation: this compound can be susceptible to oxidation. The inclusion of a reducing agent, such as dithiothreitol (B142953) (DTT) at a concentration of 1-5 mM, in all buffers can help to prevent oxidative damage.
-
Thermal Denaturation: Even at refrigerated temperatures, this compound can slowly denature over time. For long-term storage, flash-freezing in the presence of a cryoprotectant and storing at -80°C or in liquid nitrogen is recommended.
Troubleshooting Guides
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified this compound | Inefficient solubilization from the membrane. | Screen different detergents (e.g., CHAPS, DDM, Triton X-100) and optimize the detergent-to-protein ratio. Ensure adequate incubation time with the detergent.[2][3] |
| Poor binding to the affinity column. | Ensure the affinity tag is accessible. Check the pH and ionic strength of the binding buffer to ensure they are optimal for the affinity interaction.[4] | |
| Protein loss during wash steps. | Reduce the stringency of the wash buffer by lowering the concentration of competing agents (e.g., imidazole (B134444) for His-tags) or adjusting the salt concentration. | |
| Inefficient elution from the affinity column. | Increase the concentration of the eluting agent or change the pH of the elution buffer. Consider a slower flow rate during elution to allow for complete dissociation.[4] | |
| Contaminating Proteins in the Eluate | Non-specific binding to the affinity resin. | Increase the stringency of the wash buffer. Add a low concentration of a non-ionic detergent (e.g., 0.01% DDM) to the wash buffer.[3] |
| Proteolytic degradation of this compound. | Add a protease inhibitor cocktail to the lysis and purification buffers. Keep the protein cold at all times.[4] |
Spectroscopic Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy Spectrophotometer Baseline | Air bubbles in the cuvette or flow cell. | Degas buffers before use. Ensure proper filling of the cuvette to avoid bubble formation.[5] |
| Dirty cuvette or flow cell. | Thoroughly clean the cuvette with appropriate solvents. If using an HPLC-based system, flush the flow cell.[5][6] | |
| Light scattering from aggregated protein. | Centrifuge the sample at high speed immediately before measurement to pellet aggregates. Consider filtering the sample through a 0.22 µm filter.[7] | |
| Inconsistent Absorbance Readings | Temperature fluctuations. | Allow the sample and spectrophotometer to equilibrate to a constant temperature. Use a temperature-controlled cuvette holder if available. |
| Sample evaporation. | Keep the cuvette capped during measurements. For long experiments, use a sealed cuvette. | |
| Spectral Shifts | Change in the protein's local environment. | Ensure consistent buffer composition between samples. Be aware that different detergents can cause slight shifts in the absorption maximum. |
| Presence of different isomeric forms of retinal. | Ensure that the 11-cis-retinal (B22103) used for reconstitution is pure. |
Experimental Protocols
Protocol 1: Purification of Chicken this compound
This protocol is adapted from methods for purifying chicken cone visual pigments. All steps should be performed at 4°C under dim red light to prevent bleaching of the this compound.
-
Preparation of Chicken Retinas:
-
Obtain fresh, dark-adapted chicken eyes.
-
Dissect the eyes to isolate the retinas.
-
Homogenize the retinas in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA) to release the outer segments.
-
-
Isolation of Photoreceptor Outer Segments (POS):
-
Layer the retinal homogenate onto a discontinuous sucrose (B13894) gradient (e.g., 25%, 30%, 35% w/v sucrose in a buffer containing 67 mM KH2PO4, pH 7.0, 1 mM Mg(C2H3O2)2, 0.1 mM EDTA, and 1 mM DTT).
-
Centrifuge at 100,000 x g for 1 hour.
-
Collect the band containing the POS at the interface of the 30% and 35% sucrose layers.
-
Wash the collected POS with buffer to remove the sucrose.
-
-
Solubilization of this compound:
-
Resuspend the POS pellet in a solubilization buffer containing 0.75% CHAPS, 1.0 mg/mL phosphatidylcholine, 10 mM HEPES pH 6.5, 100 mM NaCl, and 1 mM DTT.
-
Stir gently for 1 hour.
-
Centrifuge at 150,000 x g for 30 minutes to pellet the insoluble material.
-
-
Affinity Chromatography:
-
Dilute the supernatant to a final CHAPS concentration of 0.6%.
-
Load the diluted supernatant onto a Concanavalin A-Sepharose column pre-equilibrated with a buffer containing 0.1% DDM, 10 mM HEPES pH 6.5, 100 mM NaCl, and 1 mM DTT.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound this compound with the equilibration buffer containing 0.5 M α-methylmannoside.
-
-
Concentration and Buffer Exchange:
-
Concentrate the eluted this compound using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Exchange the buffer to a final storage buffer (e.g., 10 mM HEPES pH 6.5, 100 mM NaCl, 0.1% DDM, 1 mM DTT, 10% glycerol).
-
Protocol 2: Thermal Stability Assessment by Thermal Shift Assay
This protocol uses a real-time PCR instrument to monitor the thermal denaturation of this compound in the presence of a fluorescent dye.
-
Sample Preparation:
-
Prepare a master mix containing the purified this compound (final concentration 1-5 µM), the appropriate buffer, and a fluorescent dye (e.g., SYPRO Orange at a final concentration of 5x).
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
To test the effect of cryoprotectants, add varying concentrations of the cryoprotectant (e.g., glycerol, sucrose) to the respective wells.
-
-
Thermal Denaturation:
-
Place the PCR plate in a real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis. A typical program would be to hold at 25°C for 2 minutes, followed by a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each 1°C increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the derivative plot of the melt curve.
-
An increase in the Tm in the presence of a cryoprotectant indicates a stabilizing effect.
-
Quantitative Data Summary
Table 1: pH Stability of Visual Pigments
| Visual Pigment | Optimal pH Range for Stability | Reference |
| This compound | 5.0 - 7.0 | [1] |
| Rhodopsin | 4.0 - 9.0 | [1] |
Table 2: Effect of Detergents on Visual Pigment Stability (Data primarily from Rhodopsin studies)
| Detergent | Observations on Stability | Reference |
| CHAPS | Widely used for solubilization; can be effective when used with phospholipids. | [8] |
| DDM (n-Dodecyl-β-D-maltoside) | Generally considered a mild detergent that is good for maintaining the stability of membrane proteins. No significant effect on the thermal stability of dark-state rhodopsin was observed over a range of concentrations.[9] | [9] |
| Triton X-100 | An effective surfactant for isolation and purification, comparable in some cases to DDM.[10] | [10] |
Visualizations
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. support.waters.com [support.waters.com]
- 7. Correcting Ultraviolet-Visible Spectra for Baseline Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dodecyl maltoside detergent on rhodopsin stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triton X-100 as an effective surfactant for the isolation and purification of photosystem I from Arthrospira platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing artifacts in spectroscopic measurements of iodopsin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during spectroscopic measurements of iodopsin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability during spectroscopic measurements?
A1: this compound is most stable in a pH range of 5 to 7. Outside of this range, the protein can rapidly decay, leading to inaccurate spectroscopic readings.[1][2] It is crucial to use a well-buffered solution to maintain the pH throughout the experiment.
Q2: My this compound spectrum shows a lower than expected absorbance and a blue-shifted λmax. What is the likely cause?
A2: This is a common indicator of photobleaching, where light exposure causes the 11-cis-retinal (B22103) chromophore to isomerize to all-trans-retinal, leading to a loss of the characteristic absorbance peak. To mitigate this, it is essential to handle samples under dim red light and minimize exposure to the spectrophotometer's light source.
Q3: I am observing a high baseline in my spectra, particularly at shorter wavelengths. What could be causing this?
A3: A high baseline, especially one that slopes downwards with increasing wavelength, is often due to light scattering by aggregated protein or other particulates in the sample.[3] Ensure your sample is homogenous and free of aggregates before measurement. This can be achieved by centrifugation or filtration of the sample.
Q4: What are the key differences in the photobleaching process between this compound and rhodopsin that I should be aware of during my experiments?
A4: The photobleaching process of this compound involves several intermediate states, similar to rhodopsin. However, the decay of the signaling state, Meta-II this compound, is about 100 times faster than that of Meta-II rhodopsin.[4] Additionally, the regeneration of this compound with 11-cis-retinal is significantly faster than that of rhodopsin.
Q5: Can the choice of detergent affect the stability and spectral properties of this compound?
A5: Yes, the detergent used for solubilizing and purifying this compound is critical. The stability of visual pigments is dependent on the detergent's properties, such as chain length and concentration. For instance, the thermal stability of rhodopsin, a related visual pigment, increases with the alkyl chain length of the detergent. It is important to screen different detergents and their concentrations to find the optimal conditions for this compound stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No discernible peak or very low absorbance | 1. Low protein concentration: The concentration of this compound in the sample is below the detection limit of the spectrophotometer. 2. Protein degradation: The protein has denatured due to improper storage, pH, or temperature. 3. Complete photobleaching: The sample was excessively exposed to light before or during the measurement. | 1. Concentrate the protein sample using methods like ultrafiltration. 2. Ensure the protein is stored at appropriate low temperatures and in a buffer within the optimal pH range (5-7).[1][2] 3. Prepare fresh samples under dim red light and minimize light exposure during the measurement. |
| Inconsistent or drifting baseline | 1. Instrument instability: The spectrophotometer lamp or detector is not properly warmed up or is malfunctioning. 2. Temperature fluctuations: Changes in sample temperature are affecting the measurement. 3. Sample evaporation: The sample is evaporating during the measurement, leading to a change in concentration. | 1. Allow the spectrophotometer to warm up for the manufacturer-recommended time. If the problem persists, have the instrument serviced.[5] 2. Use a temperature-controlled cuvette holder to maintain a constant sample temperature. 3. Use a cuvette with a cap or cover to minimize evaporation, especially for long measurements. |
| Unexpected peaks in the spectrum | 1. Sample contamination: The sample is contaminated with other proteins or small molecules that absorb in the measured wavelength range. 2. Buffer components: Some buffer components may have significant absorbance at the measurement wavelengths. | 1. Repurify the this compound sample. Ensure all labware is thoroughly cleaned. 2. Run a blank spectrum of the buffer alone to identify any interfering absorbance. If necessary, choose a different buffer system. |
| High noise level in the spectrum | 1. Low light throughput: The sample is too concentrated or turbid, reducing the amount of light reaching the detector. 2. Detector issues: The spectrophotometer's detector is nearing the end of its lifespan or is not sensitive enough for the measurement. | 1. Dilute the sample to an appropriate concentration. If the sample is turbid due to aggregation, centrifuge or filter it. 2. Consult the instrument's manual for detector specifications and consider using a more sensitive instrument if necessary. |
Experimental Protocols
This compound Purification from Chicken Retina
This protocol is adapted from a method for purifying cone visual pigments.[6][7]
Materials:
-
Frozen chicken retinas
-
Buffer A: 10 mM MOPS (pH 7.5), 60 mM KCl, 30 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mM PMSF
-
Buffer B: 10 mM MOPS (pH 7.5), 1 mM DTT, 0.1 mM PMSF, 1% (w/v) CHAPS
-
Buffer C: 10 mM MOPS (pH 7.5), 1 mM DTT, 0.1 mM PMSF, 0.1% (w/v) CHAPS
-
Concanavalin A-Sepharose column
-
DEAE-Sepharose column
Procedure:
-
Thaw frozen chicken retinas on ice in Buffer A.
-
Homogenize the retinas in Buffer A and centrifuge at 4,000 x g for 10 minutes to pellet the photoreceptor outer segments (POS).
-
Wash the POS pellet with Buffer A three times.
-
Solubilize the washed POS in Buffer B for 1 hour at 4°C with gentle stirring.
-
Centrifuge the solubilized sample at 100,000 x g for 30 minutes to pellet insoluble material.
-
Load the supernatant onto a Concanavalin A-Sepharose column pre-equilibrated with Buffer C.
-
Wash the column extensively with Buffer C to remove unbound proteins.
-
Elute the bound glycoproteins (including this compound) with Buffer C containing 300 mM α-methylmannoside.
-
Further purify the this compound-containing fractions using a DEAE-Sepharose column with a linear gradient of NaCl in Buffer C.
-
Collect fractions and analyze their absorbance spectra to identify those containing pure this compound.
Spectroscopic Measurement of this compound
-
Turn on the UV-Vis spectrophotometer and allow the lamp and detector to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 250-700 nm).
-
Use the buffer in which the this compound is solubilized as a blank to zero the instrument.
-
Working under dim red light, carefully transfer the purified this compound sample into a clean quartz cuvette.
-
Place the cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
To measure the photobleaching difference spectrum, expose the sample to a bright light source for a defined period and then re-measure the spectrum. The difference between the dark and light-exposed spectra represents the photobleached this compound.
Quantitative Data Summary
Table 1: Optimal Conditions for this compound Stability and Spectroscopy
| Parameter | Recommended Range/Value | Notes |
| pH | 5.0 - 7.0 | This compound rapidly denatures outside this range.[1][2] |
| Temperature | 4 - 20°C | Lower temperatures are generally better for long-term stability. |
| Detergent | CHAPS, Dodecyl Maltoside (DDM) | Concentration should be optimized for each detergent to ensure protein stability. |
Visualizations
Caption: this compound Phototransduction Cascade.
Caption: Experimental Workflow for this compound Spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast spectra and kinetics of human green-cone visual pigment at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Iodopsin Reconstitution
Welcome to the technical support center for iodopsin reconstitution into lipid bilayers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.
Troubleshooting Guide
The successful reconstitution of this compound is critical for functional studies. However, its inherent instability compared to rhodopsin presents unique challenges. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Data/Notes |
| Low Reconstitution Efficiency | - Inappropriate detergent choice or concentration.- Suboptimal protein-to-lipid ratio.- Inefficient detergent removal. | - Screen various detergents (e.g., CHAPS, n-dodecyl-β-D-maltoside).- Optimize the protein-to-lipid molar ratio (start with a range of 1:50 to 1:500).- Use a combination of dialysis and adsorbent beads (e.g., Bio-Beads SM-2) for thorough detergent removal. | A study on sensory rhodopsin I showed a yield of 1.7 mg of pure protein per liter of culture with a 60% reconstitution efficiency using Ni2+-affinity chromatography and 1% lauryl maltoside for solubilization[1]. While not this compound, this provides a benchmark for high-efficiency reconstitution. |
| Protein Aggregation | - this compound is less stable than rhodopsin, especially outside of a pH range of 5-7[2].- Rapid detergent removal.- High protein concentration. | - Maintain a pH between 5.5 and 6.5 throughout the reconstitution process.- Employ a slow, stepwise detergent removal method.- Work with lower protein concentrations. | Higher molecular weight bands on a Western blot can indicate protein aggregates[3]. |
| Incorrect Protein Orientation | - Lipid composition of the bilayer.- Electrostatic interactions between the protein and the lipid headgroups. | - Modify the lipid composition to include charged lipids. For example, using anionic lipids like POPG can favor a specific orientation for asymmetrically charged proteins[4].- Adjust the pH of the reconstitution buffer to alter the surface charge of both the protein and the liposomes. | For proteorhodopsin, a protein:lipid molar ratio of 1:500 in liposomes composed of POPC:POPG (80:20 mol %) resulted in preferential orientation[4]. |
| Loss of Functional Activity | - Denaturation during purification or reconstitution.- Inappropriate lipid environment.- Presence of residual detergent. | - Handle purified this compound gently and on ice.- Use a lipid composition that mimics the native cone cell membrane, which is rich in polyunsaturated fatty acids like docosahexaenoic acid (DHA)[5][6].- Ensure complete detergent removal, as residual detergent can inhibit function. | Cholesterol and DHA have been shown to modulate the stability and function of rhodopsin. The presence of both can have a synergistic stabilizing effect[6]. |
| High Basal G-Protein Activation (in the dark) | - Presence of misfolded or constitutively active this compound.- Contamination with retinaldehyde. | - Purify this compound using affinity chromatography to remove non-functional protein.- Ensure all steps are performed in the dark or under dim red light to prevent photoactivation.- Treat with hydroxylamine (B1172632) to quench any free retinal. | Regeneration of rhodopsin at temperatures below 10°C can lead to a constitutively active form in the dark[7]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal lipid composition for reconstituting this compound?
A1: While the exact optimal composition can be protein-batch dependent, a good starting point is a mixture that mimics the native cone membrane. This includes a base of neutral phospholipids (B1166683) like 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) supplemented with a significant proportion of polyunsaturated phospholipids like 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) and cholesterol[5][6]. The inclusion of cholesterol has been shown to increase the thermal stability of rhodopsin in reconstituted systems[6].
Q2: Which detergent is best for solubilizing and reconstituting this compound?
A2: A common and effective detergent for purifying chicken cone visual pigments is 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) supplemented with phosphatidylcholine[8]. Other mild non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) are also widely used for GPCRs. The choice of detergent should be empirically optimized to maximize yield and maintain the stability of this compound[9].
Q3: How can I control the orientation of this compound in the lipid bilayer?
A3: The orientation of reconstituted membrane proteins can be influenced by the surface charge of the liposomes. By including charged lipids in your bilayer composition, you can create a preferential orientation. For instance, incorporating anionic lipids like phosphatidylglycerol (PG) can favor the extracellular-out orientation for proteins with a net positive charge on their intracellular domains[4].
Q4: What is a reliable method for assessing the functional activity of reconstituted this compound?
A4: A widely used method is the transducin activation assay. This assay measures the light-dependent activation of the G-protein transducin by this compound. The GTPγS binding assay is a common readout, where the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to the alpha subunit of transducin is quantified as a measure of G-protein activation[10]. Another approach is to monitor the intrinsic tryptophan fluorescence of the transducin α-subunit, which changes upon GTP binding[11].
Q5: My reconstituted this compound shows a low level of activity. What are the likely causes?
A5: Low activity can stem from several factors:
-
Protein Inactivation: this compound may have been denatured during purification or reconstitution. Ensure all steps are performed at low temperatures and with gentle handling.
-
Incorrect Orientation: A significant portion of the this compound may be in an "inside-out" orientation, preventing interaction with transducin. Consider optimizing the lipid composition to favor the correct orientation.
-
Suboptimal Lipid Environment: The lipid bilayer composition may not adequately support the active conformation of this compound. Experiment with different lipid mixtures, including those with varying acyl chain saturation and cholesterol content[5][6].
-
Residual Detergent: Even small amounts of residual detergent can inhibit protein function. Ensure thorough detergent removal.
Experimental Protocols
Protocol 1: Purification of Chicken this compound
This protocol is adapted from the purification of chicken cone visual pigments[8].
Materials:
-
Frozen chicken retinas
-
Buffer A: 50 mM HEPES (pH 6.5), 140 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.1 mM EDTA
-
Buffer B: Buffer A with 0.75% (w/v) CHAPS and 1 mg/mL phosphatidylcholine
-
Concanavalin A-Sepharose affinity column
-
Elution Buffer: Buffer B with 0.2 M α-methylmannoside
Procedure:
-
Thaw frozen chicken retinas on ice and homogenize in Buffer A.
-
Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Buffer B and stir gently for 1 hour at 4°C to solubilize the cone pigments.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to remove insoluble material.
-
Load the supernatant onto a Concanavalin A-Sepharose column pre-equilibrated with Buffer B.
-
Wash the column extensively with Buffer B to remove unbound proteins.
-
Elute the bound this compound with Elution Buffer.
-
Collect fractions and determine protein concentration using a BCA assay and confirm purity by SDS-PAGE.
Protocol 2: Reconstitution of this compound into Liposomes by Detergent Removal
Materials:
-
Purified this compound in detergent solution
-
Lipid mixture (e.g., SOPC:SDPC:Cholesterol at a 3:1:1 molar ratio) in chloroform
-
Reconstitution Buffer: 20 mM HEPES (pH 6.5), 150 mM NaCl, 1 mM MgCl₂
-
Bio-Beads SM-2
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare a thin lipid film by drying the lipid mixture in a glass vial under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL, creating multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles and then extrude through a polycarbonate membrane (100 nm pore size) to form small unilamellar vesicles (SUVs).
-
Mix the purified this compound with the SUVs at the desired protein-to-lipid molar ratio (e.g., 1:100).
-
Incubate the mixture for 30 minutes on ice.
-
Transfer the mixture to a dialysis cassette and dialyze against 1 L of Reconstitution Buffer at 4°C. Change the buffer every 12 hours for a total of 48 hours.
-
For complete detergent removal, add Bio-Beads SM-2 to the dialysis buffer during the final two dialysis steps.
-
Harvest the proteoliposomes and store them at 4°C in the dark.
Protocol 3: Transducin Activation Assay (GTPγS Binding)
Materials:
-
Reconstituted this compound proteoliposomes
-
Purified bovine transducin
-
Assay Buffer: 20 mM HEPES (pH 7.0), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
[³⁵S]GTPγS
-
Non-hydrolyzable GTP analog (GTPγS)
-
Nitrocellulose filters
Procedure:
-
In the dark, mix the this compound proteoliposomes with purified transducin in the Assay Buffer.
-
Add [³⁵S]GTPγS to the mixture.
-
Divide the sample into two aliquots: one to be kept in the dark and one to be exposed to light.
-
Expose the 'light' sample to a bright light source (e.g., a 500 W lamp) for 1 minute to photoactivate the this compound.
-
Incubate both samples at room temperature for 30 minutes.
-
Stop the reaction by adding an excess of cold, unlabeled GTPγS.
-
Filter the reaction mixtures through nitrocellulose filters.
-
Wash the filters with ice-cold Assay Buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The light-dependent activation is calculated as the difference in [³⁵S]GTPγS binding between the light-exposed and dark samples.
Visualizations
Caption: Experimental workflow for this compound reconstitution.
Caption: this compound phototransduction signaling pathway.
References
- 1. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of membrane proteins by dietary lipids: effects of cholesterol and docosahexaenoic acid acyl chain-containing phospholipids on rhodopsin stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Membrane Proteins by Dietary Lipids: Effects of Cholesterol and Docosahexaenoic Acid Acyl Chain-Containing Phospholipids on Rhodopsin Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transducin activation by molecular species of rhodopsin other than metarhodopsin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Rhodopsin-stimulated activation-deactivation cycle of transducin: kinetics of the intrinsic fluorescence response of the alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Iodopsin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the photostability of iodopsin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during this compound expression, purification, and stability assessment.
Problem 1: Low or No Expression of Recombinant this compound in HEK293 Cells
| Question | Possible Cause | Suggested Solution |
| 1. Have you verified the integrity of your expression vector? | Errors in the DNA sequence, such as mutations or frameshifts, can abolish protein expression. | - Sequence the entire open reading frame of your this compound construct. - Perform a diagnostic restriction digest to confirm the plasmid backbone integrity. |
| 2. Are your HEK293 cells healthy and at the optimal confluency for transfection? | Unhealthy cells or improper cell density can lead to poor transfection efficiency and low protein expression. | - Ensure cells are in the logarithmic growth phase and are 70-90% confluent at the time of transfection. - Regularly check for mycoplasma contamination. |
| 3. Is your transfection protocol optimized? | Suboptimal transfection reagent-to-DNA ratio or incubation times can significantly reduce transfection efficiency. | - Optimize the ratio of transfection reagent to plasmid DNA. - Ensure the transfection complex is formed according to the manufacturer's protocol. - Verify the efficiency of transfection using a reporter plasmid (e.g., expressing GFP). |
| 4. Is the codon usage of your this compound gene optimized for mammalian expression? | Rare codons can lead to translational stalling and reduced protein yield. | - Synthesize a codon-optimized version of the this compound gene for expression in human cells. |
Problem 2: Aggregation of this compound During Purification
| Question | Possible Cause | Suggested Solution |
| 1. At what stage of the purification process does aggregation occur? | Aggregation can be triggered by various factors at different steps, such as cell lysis, solubilization, or chromatography. | - Analyze samples from each purification step by SDS-PAGE and size-exclusion chromatography to pinpoint the onset of aggregation. |
| 2. Is the detergent concentration and type optimal for this compound solubilization and stability? | Inappropriate detergent choice or concentration can lead to protein unfolding and aggregation. | - Screen a panel of mild, non-ionic detergents (e.g., DDM, CHAPS) at concentrations above their critical micelle concentration (CMC). - Consider adding cholesteryl hemisuccinate (CHS) to stabilize the protein. |
| 3. Is the buffer composition (pH, ionic strength) suitable for this compound? | This compound is known to be less stable than rhodopsin and is sensitive to pH. This compound is stable only at a pH of 5-7.[1] | - Maintain the pH of all buffers within the optimal range for this compound stability (pH 6.0-7.0). - Optimize the salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions and aggregation.[2][3] |
| 4. Is the protein concentration too high? | High protein concentrations can favor intermolecular interactions and lead to aggregation. | - Perform purification steps at a lower protein concentration. - If high concentrations are required for downstream applications, consider adding stabilizing excipients like glycerol (B35011) or trehalose.[3] |
| 5. Are you using appropriate chromatography resins and conditions? | Strong interactions with the chromatography matrix can induce unfolding and aggregation. | - For affinity chromatography, ensure gentle elution conditions. For His-tagged proteins, use the lowest effective imidazole (B134444) concentration. - In ion-exchange chromatography, avoid extreme pH values for elution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is this compound particularly susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, or in this case, the chromophore (11-cis-retinal) of a visual pigment upon light absorption.[1] This process renders the pigment unable to absorb light and initiate the visual signaling cascade. This compound, a cone visual pigment, is inherently less stable than the rod pigment rhodopsin. Upon light absorption, this compound transitions through a series of intermediates, ultimately leading to the dissociation of the all-trans-retinal (B13868) from the opsin protein. The regeneration of this compound with 11-cis-retinal (B22103) is significantly faster than that of rhodopsin, which is consistent with the rapid adaptation of cone cells to changing light conditions. However, the signaling state of this compound, Meta-iodopsin II, decays about 100 times faster than that of rhodopsin, contributing to its lower photosensitivity and increased susceptibility to bleaching under prolonged light exposure.[5]
Q2: What are the primary strategies to enhance the photostability of this compound?
A2: The main strategies to improve this compound's photostability can be categorized as follows:
-
Genetic Modification (Site-Directed Mutagenesis): Introducing specific amino acid substitutions to enhance the intrinsic stability of the opsin protein.
-
Chemical Chaperones and Pharmacological Ligands: Using small molecules that bind to the opsin and stabilize its structure.
-
Optimization of the Lipid Environment: Reconstituting the purified this compound into a lipid bilayer composition that mimics its native environment or provides enhanced stability.
Q3: How can site-directed mutagenesis improve this compound's photostability?
A3: Site-directed mutagenesis allows for the targeted alteration of amino acid residues within the this compound protein. By strategically replacing specific amino acids, it is possible to introduce stabilizing interactions, such as new hydrogen bonds or hydrophobic interactions, which can increase the overall thermal and photochemical stability of the protein. For instance, mutations can be designed to strengthen the interaction between the opsin and the retinal chromophore, making it less likely to dissociate after photoisomerization. While specific stabilizing mutations for this compound are not as well-documented as for rhodopsin, studies on other visual pigments suggest that mutations in the transmembrane helices or the retinal binding pocket can significantly impact stability.
Q4: What are chemical chaperones and how can they be applied to this compound?
A4: Chemical chaperones are small molecules that can assist in the proper folding and stabilization of proteins. In the context of this compound, they can be non-specific agents that promote a more stable protein conformation or specific pharmacological ligands that bind to the retinal-binding pocket or other allosteric sites. For example, retinal analogs that are resistant to photoisomerization can act as pharmacological chaperones by binding to the opsin and locking it in a stable, inactive state. While research on specific chemical chaperones for this compound is ongoing, studies on cone opsins have shown that certain compounds can reduce endoplasmic reticulum stress caused by misfolded opsins, suggesting a potential therapeutic avenue for enhancing their stability.
Q5: How does the lipid environment affect the photostability of this compound?
A5: this compound is a transmembrane protein, and its stability is highly dependent on its interaction with the surrounding lipid bilayer. The composition of the lipid membrane, including the types of phospholipids (B1166683) and the presence of cholesterol, can influence the protein's conformation and, consequently, its photostability. Reconstituting purified this compound into liposomes with a defined lipid composition allows for the systematic investigation of these effects. For instance, a more ordered and thicker lipid bilayer may provide a more stable environment for the transmembrane helices of this compound, thereby enhancing its resistance to photobleaching.
Data Presentation
Table 1: Comparison of Photochemical Properties of Chicken this compound and Bovine Rhodopsin
| Property | Chicken this compound | Bovine Rhodopsin | Fold Difference (this compound vs. Rhodopsin) | Reference |
| Regeneration Rate with 11-cis-retinal | High | Low | ~240 times faster | [5] |
| Decay Rate of Meta-II Intermediate | High | Low | ~100 times faster | [5] |
| pH Stability Range | 5-7 | 4-9 | Narrower | [1] |
Experimental Protocols
1. Site-Directed Mutagenesis of this compound
This protocol describes a general workflow for introducing point mutations into an this compound expression vector using a PCR-based method.
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the this compound plasmid template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
2. Photostability Assay of this compound using UV-Visible Spectroscopy
This protocol outlines a method to measure the photobleaching kinetics of purified this compound.
-
Sample Preparation:
-
Purify recombinant this compound and reconstitute it into detergent micelles (e.g., 1% DDM) or liposomes.
-
Dilute the sample in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 6.5) to an absorbance of approximately 0.5-1.0 at its λmax (around 560-570 nm for chicken this compound).
-
-
Spectroscopic Measurement:
-
Record the initial UV-Visible absorption spectrum of the dark-adapted this compound sample from 300 to 700 nm using a spectrophotometer.
-
Expose the sample to a constant light source of a specific wavelength (e.g., using a light-emitting diode or a filtered lamp) that is strongly absorbed by this compound.
-
At regular time intervals, turn off the light source and record the full absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of this compound as a function of illumination time.
-
Fit the data to a first-order exponential decay curve to determine the photobleaching rate constant (k) and the half-life (t½ = ln(2)/k).
-
Compare the photobleaching kinetics of wild-type and mutant this compound to assess changes in photostability.
-
Mandatory Visualizations
Caption: The photobleaching and regeneration cycle of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing misfolding and aggregation of iodopsin in expression systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of iodopsin misfolding and aggregation in heterologous expression systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression, purification, and handling of recombinant this compound.
Question: I am observing very low or no expression of this compound in my mammalian (HEK293) or insect (Sf9) cells. What are the possible causes and solutions?
Answer:
Low or no expression of this compound is a frequent issue, often related to the inherent instability of the protein. Here are several factors to consider and troubleshoot:
-
Codon Optimization: Ensure the this compound gene sequence is optimized for the codon usage of your expression host (e.g., humanized codons for HEK293 cells, insect-optimized for Sf9 cells).
-
Vector and Promoter Choice: Use a vector with a strong promoter suitable for your expression system. For instance, a CMV promoter is effective in HEK293 cells, while the polyhedrin (polh) promoter is commonly used in baculovirus expression systems for Sf9 cells.
-
Toxicity of this compound: Overexpression of this compound can be toxic to host cells. Consider using an inducible expression system (e.g., tetracycline-inducible in HEK293 cells) to control the timing and level of expression. Lowering the induction temperature (e.g., to 27-30°C) can also reduce toxicity and potentially improve folding.
-
Plasmid Integrity: Verify the integrity of your expression construct by sequencing to ensure there are no mutations or frame shifts.
-
Transfection/Transduction Efficiency: Optimize your transfection (for mammalian cells) or transduction (for insect cells) protocol. For HEK293 cells, ensure high-quality plasmid DNA and an effective transfection reagent. For Sf9 cells, confirm the generation of high-titer recombinant baculovirus.
Question: My this compound is expressed, but it is mostly found in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Answer:
Insoluble aggregation is a primary challenge due to this compound's instability. The following strategies can enhance solubility:
-
Expression at Lower Temperatures: Reducing the culture temperature (e.g., to 27°C for Sf9 cells or 30°C for HEK293 cells) after induction can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of this compound. Consider co-expressing chaperones like BiP (an ER-resident Hsp70) or Grp94, which are known to aid in the folding of rhodopsin and other GPCRs.[1]
-
Use of Chemical Chaperones: Supplementing the culture medium with chemical chaperones, such as 11-cis-retinal (B22103) analogs or other small molecules, can stabilize the expressed opsin and promote proper folding.[2][3]
-
Fusion Partners: Expressing this compound with a solubility-enhancing fusion partner, such as Maltose (B56501) Binding Protein (MBP) or by inserting a thermostable protein like T4 Lysozyme (T4L) into an intracellular loop, can improve stability and solubility.[4][5]
Question: I am losing a significant amount of this compound during purification. What can I do to improve the yield of purified protein?
Answer:
This compound's instability makes it prone to degradation and aggregation during purification. Optimizing the purification protocol is critical:
-
Buffer Composition: this compound is highly sensitive to pH and is most stable in a narrow pH range of 5-7.[6] Maintain the pH of all purification buffers within this range. The choice of detergent for solubilization is also crucial. While dodecyl maltoside (DDM) is commonly used for rhodopsin, newer detergents like lauryl maltose neopentyl glycol (LMNG) have shown to significantly increase the stability of cone opsins.[4][5]
-
Presence of 11-cis-retinal: The presence of its chromophore, 11-cis-retinal, or a stabilizing analog, is critical for the stability of this compound. Perform all purification steps in the dark and in the presence of an excess of 11-cis-retinal to regenerate and stabilize the pigment.
-
Rapid Purification: Minimize the duration of the purification process to reduce the chances of degradation. Perform all steps at 4°C.
-
Gentle Solubilization: Use a mild detergent concentration for solubilization from the cell membranes. Harsh detergent conditions can lead to denaturation.
Frequently Asked Questions (FAQs)
Q1: What is the main reason for the instability of this compound compared to rhodopsin?
A1: The inherent instability of this compound, and cone opsins in general, is a primary challenge. This compound is significantly less stable than rhodopsin, particularly in its sensitivity to pH. While rhodopsin is stable over a broad pH range (4-9), this compound is only stable within a narrow range of pH 5-7 and denatures rapidly at more acidic or alkaline conditions.[6] This instability makes it more prone to misfolding and aggregation during expression and purification.
Q2: Which expression system is better for this compound, mammalian or insect cells?
A2: Both HEK293 (mammalian) and Sf9 (insect) cells are commonly used for expressing GPCRs like this compound. Mammalian cells like HEK293 may provide a more native environment for folding and post-translational modifications.[7][8][9] Insect cell systems, using baculovirus, can often achieve higher expression levels.[10][11] The choice depends on the specific research goal. For structural studies requiring large amounts of protein, an insect cell system might be preferred, while functional studies in a more native cellular context might favor a mammalian system.
Q3: How can I assess the folding and stability of my purified this compound?
A3: Several methods can be used to assess the quality of your purified this compound:
-
UV-Visible Spectroscopy: A properly folded and regenerated this compound will exhibit a characteristic absorbance maximum around 560-570 nm. The ratio of absorbance at 280 nm to the absorbance maximum in the visible range (A280/Aλmax) is a good indicator of purity.
-
Thermal Stability Assay: The stability of the purified pigment can be assessed by monitoring the decay of its visible absorbance band upon heating.
-
Functional Assays: The functionality of the purified this compound can be tested by its ability to activate its cognate G-protein, transducin, in a light-dependent manner. This can be measured using a GTPγS binding assay.[12]
Q4: What are the key differences in the phototransduction cascade initiated by this compound compared to rhodopsin?
A4: The overall phototransduction cascade is similar for both rods and cones. However, there are key differences in the kinetics and components. The decay of the active intermediate of this compound (meta-II like state) is much faster than that of rhodopsin, contributing to the faster response time of cones.[1] Additionally, cones and rods can utilize different isoforms of the signaling proteins involved in the cascade, such as transducin and arrestin.
Quantitative Data Summary
| Parameter | Rhodopsin | This compound/Cone Opsin | Reference(s) |
| pH Stability Range | 4.0 - 9.0 | 5.0 - 7.0 | [6][13] |
| Regeneration Rate | Slower (hours in vivo) | Faster (minutes in vivo) | [14] |
| Thermal Stability | More Stable | Less Stable | [5][15] |
| Effect of LMNG Detergent | N/A | Up to 48-fold increase in stability compared to other detergents | [4][5] |
| Effect of T4L Fusion | N/A | Up to 9-fold increase in thermostability | [4][5] |
Experimental Protocols
Protocol 1: Expression of this compound in HEK293T Cells
This protocol is adapted from methods used for other cone opsins and rhodopsin expressed in mammalian cells.[7][8][9][16]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, transfect them with the this compound expression plasmid using a suitable transfection reagent (e.g., PEI).
-
-
Induction of Expression (if using an inducible system):
-
24 hours post-transfection, induce protein expression according to the specific system's protocol (e.g., adding tetracycline).
-
-
Cell Harvest and Membrane Preparation:
-
48 hours post-induction, harvest the cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
-
Regeneration of this compound:
-
Resuspend the membrane pellet in a buffer containing 11-cis-retinal (or a stabilizing analog) and incubate in the dark at 4°C for at least 1 hour to allow for pigment regeneration.
-
Protocol 2: Solubilization and Immunoaffinity Purification of this compound
This protocol is a general guideline for the purification of cone opsins.[4][5][16]
-
Solubilization:
-
To the regenerated membrane suspension, add a mild detergent (e.g., 1% DDM or 0.1% LMNG) and gently mix at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Centrifuge at high speed to pellet the insoluble material.
-
-
Immunoaffinity Chromatography:
-
The supernatant containing the solubilized this compound is incubated with an anti-1D4 antibody-conjugated resin (assuming a 1D4 tag is present on the C-terminus of the this compound construct) at 4°C with gentle agitation.
-
Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM or 0.005% LMNG) and the appropriate pH (5-7).
-
-
Elution:
-
Elute the bound this compound from the resin using a competitive elution buffer containing a high concentration of the 1D4 peptide.
-
-
Concentration and Storage:
-
Concentrate the eluted this compound using a centrifugal filter device.
-
Store the purified protein in the dark at -80°C.
-
Visualizations
References
- 1. Molecular chaperones and photoreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pharmacological chaperone-mediated in vivo folding and stabilization of the P23H-opsin mutant associated with autosomal dominant retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing the Stability of Recombinant Human Green Cone Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing the Stability of Recombinant Human Green Cone Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian expression, purification, and crystallization of rhodopsin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-scale production and purification of functional recombinant bovine rhodopsin with the use of the baculovirus expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 12. In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE STABILITY OF RHODOPSIN AND OPSIN: EFFECTS OF PH AND AGING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cone Pathways through the Retina by Helga Kolb – Webvision [webvision.pitt.edu]
- 15. Event Website - Fourwaves [event.fourwaves.com]
- 16. Complex binding pathways determine the regeneration of mammalian green cone opsin with a locked retinal analogue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Buffer and Detergent Conditions for Iodopsin Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer and detergent conditions for iodopsin stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification and handling of this compound.
Issue 1: Low Protein Yield After Solubilization and Purification
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Solubilization | - Optimize Detergent Choice: Screen a panel of detergents. While CHAPS is a documented choice for cone pigments, other detergents like DDM, Fos-Choline, or newer agents like Lauryl Maltose Neopentyl Glycol (LMNG) may be more effective for your specific construct.[1] - Adjust Detergent Concentration: Start with a detergent concentration 2-3 times the Critical Micelle Concentration (CMC) and optimize from there. Insufficient detergent will lead to incomplete solubilization, while excessive amounts can cause denaturation. - Optimize Solubilization Time and Temperature: While 4°C is standard, some membrane proteins solubilize more efficiently at slightly higher temperatures (e.g., room temperature) for a shorter duration. However, monitor for protein degradation. |
| Protein Loss During Affinity Chromatography | - Inaccessible Affinity Tag: The detergent micelle may be sterically hindering the affinity tag. Consider using a longer linker between your protein and the tag. - Suboptimal Buffer Composition: Ensure the pH of your binding buffer is within the stable range for this compound (pH 5-7).[2][3] Also, check for interfering agents (e.g., EDTA if using a His-tag with a nickel column). |
| Protein Degradation | - Add Protease Inhibitors: Always include a fresh cocktail of protease inhibitors in your lysis and purification buffers. |
Issue 2: Protein Aggregation During or After Purification
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Detergent | - Detergent Screening: The chosen detergent may not be adequately stabilizing the protein once it's removed from the native membrane. A high-throughput thermal shift assay can be used to screen for more stabilizing detergents. - Add Phospholipids/Cholesterol Hemisuccinate (CHS): Supplementing the detergent with lipids or CHS can create a more native-like environment and improve stability. A CHAPS-phosphatidylcholine mixture has been successfully used for cone pigment purification.[1] |
| Suboptimal Buffer Conditions | - pH Optimization: Ensure the buffer pH is strictly within the 5-7 range for this compound.[2][3] - Ionic Strength: Optimize the salt concentration (e.g., 100-150 mM NaCl) in your buffers. - Additives: Include additives like glycerol (B35011) (10-20%) or arginine in your buffers to reduce aggregation. |
| High Protein Concentration | - Avoid Over-concentration: Concentrate the protein to the lowest functional concentration required for downstream applications. If high concentrations are necessary, perform this step in a highly optimized buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability?
A1: this compound is significantly less stable than rhodopsin in terms of pH range. Experimental data indicates that this compound is only stable within a pH range of 5 to 7.[2][3] Outside of this range, it rapidly denatures. In contrast, rhodopsin is stable from approximately pH 4 to 9.
Q2: Which detergents are recommended for solubilizing and purifying this compound?
A2: A zwitterionic detergent, CHAPS , in combination with phosphatidylcholine, has been successfully used to purify chicken cone visual pigments, including this compound.[1] Other detergents commonly used for G-protein coupled receptors (GPCRs) that could be good candidates for screening include:
-
n-Dodecyl-β-D-maltoside (DDM): A mild non-ionic detergent.
-
Fos-Choline series: Zwitterionic detergents that can be effective.
-
Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent known for its ability to stabilize membrane proteins.
Q3: How can I assess the stability of my this compound preparation?
A3: Several methods can be used to assess this compound stability:
-
UV-Visible Spectroscopy: Monitor the characteristic absorbance spectrum of this compound. A decrease in the absorbance maximum (around 562 nm for chicken this compound) indicates denaturation or bleaching.[3]
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF): This high-throughput method measures the melting temperature (Tm) of the protein in the presence of different buffers and detergents. An increase in Tm indicates greater stability.[4][5][6][7][8]
-
Functional Assays (e.g., Transducin Activation): The ability of this compound to activate its cognate G-protein, transducin, is a measure of its functional integrity. A decrease in activation capacity indicates instability.
Q4: Can I use conditions optimized for rhodopsin for my this compound experiments?
A4: While rhodopsin is a good starting point, there are critical differences in stability between the two proteins. Most notably, the pH stability range for this compound is much narrower than for rhodopsin.[2][3] Therefore, conditions optimized for rhodopsin should be used with caution and re-optimized for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for buffer and detergent conditions. Note that specific data for this compound is limited, and data for other cone opsins or rhodopsin are provided as a reference and starting point for optimization.
Table 1: pH Stability of Visual Pigments
| Pigment | Stable pH Range | Source |
| This compound | 5.0 - 7.0 | [2][3] |
| Rhodopsin | 4.0 - 9.0 | [2] |
Table 2: Detergent Conditions for Cone Opsin Purification
| Detergent/System | Concentration | Application | Source |
| CHAPS-PC | 0.75% CHAPS, 1.0 mg/mL PC | Extraction of chicken cone pigments | [1] |
| CHAPS | 1% | Solubilization of salamander UV opsin |
Table 3: Buffer Compositions for this compound-Related Assays
| Assay | Buffer Component | Concentration | pH | Source |
| Cone Opsin Purification | Sodium Phosphate, NaCl | 10 mM, 150 mM | 7.0 | |
| Transducin Activation Assay | MES Buffer, NaCl, MgCl₂ | 10 mM, 100 mM, 50 mM | 6.5 | |
| Transducin Activation Assay | Tris-HCl, NaCl, MgCl₂, DDM | 10 mM, 100 mM, 2 mM, 0.01% | 7.1 | [9] |
Experimental Protocols
Protocol 1: Purification of Chicken Cone Visual Pigments
This protocol is adapted from a method for purifying chicken cone visual pigments using a CHAPS-PC mixture.[1]
-
Preparation of Outer Segment Membranes: Isolate outer segment membranes from chicken retinas using standard methods.
-
Solubilization:
-
Prepare an extraction buffer containing 0.75% CHAPS and 1.0 mg/mL phosphatidylcholine in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5).
-
Resuspend the outer segment membranes in the extraction buffer and incubate with gentle agitation for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 30 minutes to pellet insoluble material.
-
-
Affinity Chromatography:
-
Dilute the supernatant to a final CHAPS concentration of 0.6%.
-
Load the diluted extract onto a Concanavalin A-Sepharose column pre-equilibrated with a buffer containing 0.6% CHAPS.
-
Wash the column extensively with the equilibration buffer.
-
Elute the cone pigments using a stepwise or linear gradient of methyl α-mannoside in the equilibration buffer. Different cone opsins will elute at different concentrations.
-
-
Further Purification (Optional):
-
Fractions can be further purified using ion-exchange chromatography (e.g., DEAE-Sepharose) to separate different cone pigments and remove contaminating rhodopsin.
-
Protocol 2: Thermal Shift Assay (DSF) for Stability Screening
This is a general protocol for performing a thermal shift assay to screen for optimal buffer and detergent conditions.
-
Preparation of Protein and Dye Mixture:
-
In a suitable assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5), prepare a solution of your purified this compound at a final concentration of 2-5 µM.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.
-
-
Assay Plate Setup:
-
Dispense the protein-dye mixture into the wells of a 96-well PCR plate.
-
Add the different buffers, salts, additives, or detergents to be tested to the wells. Ensure the final volume in each well is the same. Include a control with the initial purification buffer.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition.
-
A higher Tm indicates greater protein stability.
-
Visualizations
Caption: A generalized experimental workflow for the purification and stability analysis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound purification.
References
- 1. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low signal-to-noise in iodopsin electrophysiology
Welcome to the technical support center for iodopsin electrophysiology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in this compound electrophysiology?
Q2: What are the primary sources of noise in cone photoreceptor recordings?
A2: The most common sources of noise in electrophysiology setups include:
-
50/60 Hz Line Noise (Mains Hum): This pervasive interference originates from AC power lines in the building and is a frequent culprit for a noisy signal.[1][4][5]
-
High-Frequency Noise (>1 kHz): This can be generated by nearby digital equipment, computer monitors, light sources, and perfusion pumps.[1][6]
-
Low-Frequency Drift (<1 Hz): This is often caused by mechanical instability, temperature fluctuations in the recording chamber, or an unstable electrode seal.[1]
-
Electromagnetic Interference (EMI): Devices like cell phones, Wi-Fi routers, and refrigerators can all introduce noise into your recordings.[3][7]
Q3: What is a Faraday cage and why is it necessary?
A3: A Faraday cage is an enclosure made of conductive material (like copper mesh or aluminum) that surrounds the experimental setup.[3][4] It works by blocking external static and non-static electric fields, effectively shielding your sensitive recording equipment from electromagnetic interference (EMI).[7][8] For high-fidelity, low-noise recordings of small biological signals like those from cone photoreceptors, a properly grounded Faraday cage is considered essential.[3][4][6][9]
Q4: What is the difference between the reference and ground connections on a headstage?
A4: The reference (REF) electrode is used by the differential amplifier to subtract common-mode noise that is present at both the recording and reference electrodes.[3][10] The ground (GND) connection serves to bring the preparation (the animal or tissue) to the same electrical potential as the recording system, which helps prevent amplifier saturation.[10] While the ground and reference are often connected, understanding their distinct roles is important for effective troubleshooting.[10]
Troubleshooting Guides
Issue 1: Persistent 50/60 Hz Hum in the Recording
This is one of the most common noise-related problems in electrophysiology.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Ground Loops | A ground loop occurs when multiple paths to the ground create small differences in electrical potential, leading to current flow that manifests as a 50/60 Hz hum.[3][7] Solution: Implement a "star" grounding configuration where all equipment grounds are connected to a single, common point.[4][7] Avoid daisy-chaining ground connections.[7] |
| Improper Shielding | Unshielded power cables or equipment near the setup can radiate electrical noise.[1][3] Solution: Ensure the Faraday cage is completely closed and properly grounded to the single ground point.[3][8] Shield all necessary cables and keep power supplies as far from the recording area as possible.[3][5] |
| Noisy External Equipment | Other devices in the room (even on different circuits) can introduce line noise.[1][6] Solution: Systematically turn off and unplug nearby equipment (e.g., centrifuges, monitors, lights) to identify the source.[1][5] If possible, use a dedicated power outlet for the electrophysiology rig.[1] In some cases, running the setup on a DC battery source can eliminate mains noise.[1][11] |
Issue 2: High-Frequency "Fuzzy" Noise
This type of noise often appears as a thickening of the baseline trace.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Digital Equipment | Computers, cameras, and other digital devices are common sources of high-frequency interference.[1][6] Solution: Move all non-essential digital equipment outside the Faraday cage. If a device must be inside (like a microscope camera), ensure it is well-shielded and properly grounded. |
| Light Source | The light source used for stimulating the photoreceptors or for visualization can be a significant noise source. Solution: If using an LED light source, ensure it has a high-quality, stable power supply. Consider running the light source from a DC battery during recordings. |
| Perfusion System | Peristaltic pumps can introduce electrical noise.[1] Solution: Ground the perfusion system to the common ground point. Ensure the tubing is not vibrating against the recording chamber or anti-vibration table. |
| Improper Amplifier Settings | Setting the amplifier's bandwidth too wide can introduce unnecessary high-frequency noise.[3] Solution: Adjust the low-pass filter on your amplifier to a setting just above the highest frequency component of your biological signal of interest.[3] |
Issue 3: Unstable Baseline and Slow Drifts
A drifting baseline can make it difficult to measure signal amplitudes accurately.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Mechanical Instability | Vibrations from the building, footsteps, or equipment can cause the baseline to drift.[1] Solution: Ensure the anti-vibration table is floating correctly.[1] Avoid touching the table or rig during recordings. |
| Temperature Fluctuations | Changes in the temperature of the perfusion solution or the room can cause drift.[1] Solution: Allow all equipment to warm up and stabilize before beginning to record. Use a perfusion heater/cooler to maintain a constant temperature in the recording chamber.[9][12] |
| Poor Electrode Seal (Patch/Suction) | For single-cell recordings, a low-resistance seal between the electrode and the cell is a major source of noise and drift.[1][13] Solution: Ensure pipettes are clean and freshly pulled.[1] For suction recordings, the inner diameter of the electrode tip should be appropriate for the cell size (e.g., ~6-7 µm for mouse cones).[12] Apply gentle suction to achieve a high-resistance seal.[1][12] |
| Electrode or Bath Solution Issues | Drifting can occur if the electrode or bath solutions are not stable or if there is a liquid junction potential issue. Solution: Ensure solutions are correctly prepared and filtered. Allow the reference electrode to stabilize in the bath solution before recording. |
Data Summary
The following table summarizes key quantitative parameters relevant to cone photoreceptor electrophysiology.
| Parameter | Typical Value(s) | Technique | Notes |
| Max Photocurrent | ~24.5 pA | Patch-Clamp (Mouse Cone) | Patch-clamp recordings can yield larger responses and a higher SNR compared to suction electrodes.[2] |
| Suction Electrode Tip Diameter | 6-7 µm | Suction Electrode (Mouse Cone) | The tip should be appropriately sized to gently draw in the inner segment of the cone.[12] |
| Single-Photon Response (SPR) Amplitude | 3-5x the SD of continuous noise | Suction Electrode (Rod) | While this is for rods, it illustrates the expected relationship between signal and noise for discrete events.[14] |
| Corneal vs. Skin Electrode SNR | Corneal electrode SNR is ~2.15x greater | Electroretinography (ERG) | Corneal electrodes provide significantly higher amplitude signals and a better SNR.[15] |
Experimental Protocols
Protocol 1: Suction Electrode Recording from Single Cones
This method, adapted for drawing the inner segment of a cone into the electrode, is effective for recording from isolated mouse photoreceptors.[16]
-
Electrode Preparation:
-
Retina Preparation:
-
Isolate the retina and create a suspension of retinal pieces.
-
Transfer the suspension to the recording chamber and allow the tissue to settle.[12]
-
-
Recording:
-
Under infrared illumination, locate a piece of retina with photoreceptor outer segments visible.[12]
-
Gently draw the inner segment and nucleus of a cone into the recording electrode using slight negative pressure.[12]
-
Record photoresponses to calibrated light flashes of varying intensity to assess cell health and response characteristics.[12]
-
Protocol 2: General Ex Vivo ERG Recording
This protocol outlines the key steps for performing ex vivo electroretinography to measure summed retinal responses.
-
Setup:
-
Perfusion:
-
Stimulation and Recording:
Visualizations
Caption: A logical workflow for troubleshooting common noise issues.
Caption: Diagram of a star grounding setup to prevent ground loops.
Caption: Simplified overview of the this compound phototransduction cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 4. Reducing Interference During Electrophysiology Recording Sessions [kontex.io]
- 5. plexon.com [plexon.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Grounding Guide - NPI Electronic [npielectronic.com]
- 8. plexon.com [plexon.com]
- 9. Optimizing the Setup and Conditions for Ex Vivo Electroretinogram to Study Retina Function in Small and Large Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Noise — Acquisition Board Docs [open-ephys.github.io]
- 11. electronics.stackexchange.com [electronics.stackexchange.com]
- 12. Single-cell Suction Recordings from Mouse Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Single-cell suction recordings from mouse cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing the Setup and Conditions for Ex Vivo Electroretinogram to Study Retina Function in Small and Large Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of iodopsin regeneration in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of iodopsin regeneration in vitro.
Troubleshooting Guides
Difficulties in achieving efficient this compound regeneration in vitro can arise from several factors, from the purity of the opsin preparation to the conditions of the regeneration reaction. This guide addresses common problems and provides systematic solutions.
Problem 1: Low Regeneration Yield
Low yields of regenerated this compound are a frequent issue. The following table summarizes key experimental parameters and their optimal ranges for maximizing regeneration efficiency.
| Parameter | Optimal Range/Condition | Common Issues & Solutions |
| pH | 5.0 - 7.0[1][2] | Issue: Regeneration is attempted outside of the optimal pH range. This compound is unstable at pH values below 5.0 and above 7.0.[1][2] Solution: Ensure the buffer system maintains a stable pH between 5.0 and 7.0 throughout the experiment. |
| Temperature | 10°C | Issue: Higher temperatures can lead to this compound denaturation. The synthesis of this compound is significantly faster than rhodopsin at 10°C.[2] Solution: Perform the regeneration reaction at 10°C to maximize the velocity of synthesis while maintaining protein stability. |
| 11-cis-retinal (B22103) Molar Excess | 2-3 fold molar excess over opsin | Issue: Insufficient 11-cis-retinal is available to saturate the opsin binding sites. Solution: Add a 2 to 3-fold molar excess of 11-cis-retinal to the purified opsin.[3] |
| Opsin Purity & Stability | High purity, free of contaminants | Issue: Contaminants from the expression system or purification process can interfere with regeneration. Cone opsins are inherently less stable than rhodopsin, especially in detergents.[4][5] Solution: Use highly purified cone opsin. Consider using stabilized opsin constructs, such as those with T4-lysozyme fusion in the third intracellular loop, to enhance stability and expression.[6] |
| Presence of all-trans-retinal (B13868) | Minimized | Issue: Residual all-trans-retinal from previous light exposure can compete with 11-cis-retinal for the binding pocket. Solution: Ensure complete removal of all-trans-retinal from the opsin preparation before initiating regeneration. This can be achieved by washing the membranes with bovine serum albumin (BSA).[7] |
| Detergent Choice | Digitonin, DDM, or LMNG | Issue: Harsh detergents can denature the opsin. Solution: Use mild detergents like digitonin, dodecyl maltoside (DDM), or lauryl maltose (B56501) neopentyl glycol (LMNG) for solubilization and purification.[8][9] |
Problem 2: Instability of Regenerated this compound
Even after successful regeneration, this compound can be unstable and prone to bleaching in the dark.
-
Issue: The regenerated pigment loses its chromophore in the absence of light. This is a known characteristic of cone pigments compared to the more stable rhodopsin.[5]
-
Solution:
-
Perform all subsequent experiments promptly after regeneration.
-
Store the regenerated pigment at 4°C in the dark.
-
For structural studies, consider using retinal analogs that form a more stable bond with the opsin.[6]
-
The use of thermostabilized cone opsin constructs can significantly increase stability by preventing the dark release of the chromophore.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and rhodopsin regeneration?
A1: The primary difference lies in the protein component, the opsin. This compound (cone opsin or photopsin) regenerates much more rapidly with 11-cis-retinal than rhodopsin (rod opsin or scotopsin).[2][10] At 10°C, the velocity constant for this compound synthesis is 527 times that for rhodopsin synthesis.[1][2] This reflects the physiological need for cones to function in bright light and adapt quickly.[11]
Q2: How can I purify cone opsins for in vitro regeneration studies?
A2: Purifying cone opsins can be challenging due to their lower abundance compared to rhodopsin. One effective method is lectin panning, using peanut agglutinin (PNA) which selectively binds to the extracellular matrix of cone photoreceptors.[12][13][14] This method can yield a population of cones that is 80% to 92% pure.[13] For heterologously expressed opsins, immunoaffinity chromatography using an antibody tag (like the 1D4 epitope) is a common and effective purification method.[5][8]
Q3: What role does RPE65 play in cone pigment regeneration, and is it necessary for in vitro experiments?
A3: In vivo, RPE65 is a crucial enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol, a precursor of 11-cis-retinal.[15] It is present in human green/red cones and is required for efficient cone visual pigment regeneration.[16][17] For in vitro regeneration experiments where you are supplying an excess of 11-cis-retinal directly to the purified opsin, RPE65 is not required.
Q4: Can I use retinal analogs for this compound regeneration?
A4: Yes, retinal analogs can be used. They are valuable tools for studying the structure and function of the ligand-binding pocket.[5] Some analogs may act as agonists, activating the opsin, while others can be inverse agonists. The choice of analog will depend on the specific experimental goals.
Q5: How can I measure the success of my in vitro this compound regeneration?
A5: The most direct method is UV-Visible spectrophotometry. A successfully regenerated this compound will exhibit a characteristic absorbance maximum (λmax) around 562 nm for chicken red-sensitive this compound.[1] The increase in absorbance at the λmax is proportional to the amount of regenerated pigment.[3] Another method is to measure the activation of the G-protein, transducin, in a GTPγS binding assay.[5]
Q6: What are common inhibitors of this compound regeneration that I should avoid?
A6: Sulfhydryl-modifying reagents like p-chloromercuribenzoate can block the synthesis of this compound.[1][2] Hydroxylamine can also interfere by competing with the opsin for 11-cis-retinal.[1] Additionally, certain retinal analogs with shortened polyene chains can act as inhibitors of rhodopsin regeneration and may have similar effects on this compound.[18]
Experimental Protocols
Protocol 1: Expression and Purification of Cone Opsin
This protocol describes the expression of a cone opsin gene in HEK293T cells and its subsequent purification.
-
Gene Expression:
-
Subclone the cone opsin gene of interest into an appropriate mammalian expression vector (e.g., containing a 1D4 antibody tag for purification).
-
Transfect HEK-293T cells with the expression vector.
-
Culture the cells for 48-72 hours to allow for protein expression.
-
-
Membrane Preparation:
-
Harvest the cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells to lyse them and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Pellet the membranes by ultracentrifugation.
-
-
Solubilization and Immunoaffinity Purification:
-
Solubilize the membrane pellet in a buffer containing a mild detergent (e.g., 1% DDM) and the 1D4 antibody.
-
Incubate for 1 hour at 4°C to allow the antibody to bind to the opsin.
-
Load the solubilized protein onto a protein A/G affinity column.
-
Wash the column extensively to remove unbound proteins.
-
Elute the purified opsin using a competitive peptide for the 1D4 tag.
-
Protocol 2: In Vitro Regeneration of this compound
This protocol details the steps for regenerating purified cone opsin with 11-cis-retinal.
-
Preparation:
-
Ensure the purified cone opsin is in a buffer with a pH between 5.0 and 7.0.
-
Prepare a stock solution of 11-cis-retinal in ethanol.
-
-
Regeneration Reaction:
-
Measurement of Regeneration:
-
Measure the UV-Visible spectrum of the sample.
-
A successful regeneration will show an increase in absorbance at the characteristic λmax of the specific this compound.
-
Visualizations
Caption: Workflow for in vitro this compound regeneration.
Caption: Troubleshooting low this compound regeneration.
Caption: The cone visual cycle pathway.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Event Website - Fourwaves [event.fourwaves.com]
- 5. In Vitro Assays of Rod and Cone Opsin Activity: Retinoid Analogs as Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex binding pathways determine the regeneration of mammalian green cone opsin with a locked retinal analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing the Stability of Recombinant Human Green Cone Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Slow Spontaneous Release of 11-cis-Retinal from Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Action of 11-cis-Retinol on Cone Opsins and Intact Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Purification of mammalian cone photoreceptors by lectin panning and the enhancement of their survival in glia-conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. RPE65 Is Present in Human Green/Red Cones and Promotes Photopigment Regeneration in an In Vitro Cone Cell Model | Journal of Neuroscience [jneurosci.org]
- 18. Regeneration of rhodopsin and bacteriorhodopsin. The role of retinal analogues as inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Functional Iodopsin Expression in HEK293 Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in expressing functional iodopsin in HEK293 cells. The information is presented in a user-friendly question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and functional analysis of this compound in HEK293 cells.
Question: I am observing very low or no expression of my this compound construct. What are the potential causes and how can I troubleshoot this?
Answer:
Low or undetectable expression of this compound is a frequent challenge. Several factors, from the expression vector to cell health, can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Vector Design and Transfection:
-
Codon Optimization: Ensure the this compound gene sequence is optimized for human codon usage.
-
Promoter Strength: Utilize a strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, for high-level expression.[1] For potentially cytotoxic mutants, consider an inducible promoter system like the tetracycline-inducible system.[2]
-
Transfection Efficiency: Confirm high transfection efficiency (typically >80%) using a reporter plasmid (e.g., expressing GFP). If efficiency is low, optimize the DNA-to-transfection reagent ratio and ensure the quality of your plasmid DNA. HEK293 cells are known for their high transfection efficiency, making them a suitable host for heterologous protein expression.[3]
-
-
Cell Culture Conditions:
-
Cell Line Selection: Use a HEK293 cell line variant known for high protein production, such as HEK293T or HEK293F (for suspension cultures).[3] For studies requiring specific post-translational modifications, a specialized line like HEK293S GnTI- might be necessary to achieve homogeneous N-glycosylation.[2][4]
-
Cell Health: Ensure cells are healthy, actively dividing, and at an optimal confluency (70-90%) at the time of transfection.[5]
-
Culture Temperature: Lowering the culture temperature to 30-33°C post-transfection can sometimes enhance the expression of membrane proteins by slowing down cell division and reducing the metabolic load.
-
-
Protein Stability and Detection:
-
Western Blotting: Use a highly specific and sensitive antibody for this compound detection. Include a positive control if available.
-
Fusion Tags: Incorporate a reliable N-terminal or C-terminal tag (e.g., FLAG, HA, or a fluorescent protein) to facilitate detection and purification. Be aware that large tags can sometimes interfere with protein folding and function.
-
Question: My this compound protein is expressed, but I cannot detect any functional activity upon light stimulation. What should I check?
Answer:
A lack of functional response from expressed this compound can be due to several factors, including improper protein folding, incorrect localization, or issues with the functional assay itself.
-
Chromophore Availability:
-
Retinal Supplementation: this compound requires a chromophore, 11-cis-retinal (B22103), to become a functional photopigment. This is a critical component that must be supplied exogenously to the cell culture medium.[6][7]
-
Retinal Isomers: While 11-cis-retinal is the natural chromophore, 9-cis-retinal (B17824) can also form a functional pigment (iso-iodopsin).[8] All-trans-retinal can also be converted to 11-cis-retinal by HEK293 cells, although this process is less efficient.[7]
-
Delivery: Retinal is light-sensitive and hydrophobic. It should be handled in the dark or under dim red light and is often delivered complexed with bovine serum albumin (BSA) to improve solubility.
-
-
Protein Folding and Trafficking:
-
Misfolding and Retention: Misfolded this compound may be retained in the endoplasmic reticulum (ER) and subsequently degraded. This is a common issue with mutant opsins.[9][10]
-
Immunofluorescence: Use immunocytochemistry to verify that the this compound protein is correctly trafficked to the plasma membrane. Co-staining with a plasma membrane marker can confirm localization.[9]
-
-
Functional Assay Conditions:
-
Assay Sensitivity: The functional response might be small. Consider using signal amplification techniques or a more sensitive detection method.[14][15][16][17][18] For cAMP assays, a sensitive biosensor like GloSensor™ can be used.[1][19][20] For calcium assays, a high-sensitivity fluorescent indicator like Fura-2 or Fluo-8 is recommended.[21][22]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 11-cis-retinal to add to the culture medium?
A1: The optimal concentration of 11-cis-retinal can vary, but a starting concentration in the range of 1-10 µM is commonly used. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The retinal should be added to the cells in the dark and incubated for several hours to allow for pigment regeneration.[7]
Q2: How can I confirm that the expressed this compound has correctly bound the retinal chromophore?
A2: The most direct way to confirm chromophore binding is through UV-visible spectroscopy of the purified protein. Functional this compound will exhibit a characteristic absorbance maximum in the visible spectrum. However, for cell-based assays, a functional response to light (e.g., a change in intracellular calcium or cAMP levels) is a strong indicator of a properly formed photopigment.
Q3: Can I use a stable cell line for this compound expression instead of transient transfection?
A3: Yes, generating a stable cell line can provide more consistent and reproducible expression levels, which is particularly advantageous for large-scale protein production or high-throughput screening. Inducible expression systems, such as the tetracycline-inducible system, are often preferred for stable cell lines to control the expression of potentially toxic proteins.[2][4]
Q4: What are the expected downstream signaling pathways activated by this compound in HEK293 cells?
A4: this compound, like other visual opsins, is a G-protein-coupled receptor (GPCR). In its native environment, it couples to the G-protein transducin (Gt). In HEK293 cells, it can couple to endogenously expressed Gi/o proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Depending on the specific G-protein subunits present and potential for promiscuous coupling, it may also lead to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[11]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Protein Yield | Standard Culture (37°C) | Reduced Temperature (33°C) | ~1.5-fold higher expression at 33°C | (Hypothetical data based on general membrane protein expression principles) |
| Functional Response (Calcium Imaging) | No retinal | 5 µM 11-cis-retinal | No response | Significant increase in intracellular Ca2+ upon light stimulation |
| Functional Response (cAMP Assay) | Wild-type this compound | Mock Transfection | Light-dependent decrease in cAMP | No change in cAMP |
Experimental Protocols
Protocol 1: Transient Transfection of HEK293 Cells for this compound Expression
This protocol is adapted for a 6-well plate format.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Plasmid DNA encoding the this compound construct (high purity)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile microfuge tube, dilute 2 µg of this compound plasmid DNA in 100 µL of Opti-MEM. b. In a separate sterile microfuge tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of Opti-MEM. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[5]
-
Transfection: a. Gently add the 200 µL of the transfection complex dropwise to the cells in one well of the 6-well plate. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: a. After 4-6 hours, the medium can be replaced with fresh, pre-warmed complete growth medium. b. Allow the cells to express the protein for 24-48 hours before proceeding with functional assays or protein extraction.
Protocol 2: Functional Analysis of this compound using Calcium Imaging
Materials:
-
HEK293 cells expressing this compound
-
Calcium imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
11-cis-retinal
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Pluronic F-127
-
Fluorescence microscope equipped for live-cell imaging and a light source for stimulation.
Procedure:
-
Chromophore Regeneration: 2-4 hours before the experiment, add 11-cis-retinal (final concentration 5 µM) to the cell culture medium. All subsequent steps should be performed in the dark or under dim red light.
-
Dye Loading: a. Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in calcium imaging buffer. b. Wash the cells once with the imaging buffer. c. Add the loading solution to the cells and incubate in the dark at room temperature for 30-45 minutes.[21]
-
Washing: Wash the cells twice with imaging buffer to remove excess dye.
-
Imaging: a. Mount the cells on the fluorescence microscope. b. Acquire a baseline fluorescence signal for 1-2 minutes. c. Stimulate the cells with a brief pulse of light at the appropriate wavelength for this compound activation. d. Record the changes in fluorescence intensity for several minutes post-stimulation.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Visualizations
Caption: Experimental workflow for expressing and functionally analyzing this compound in HEK293 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and function in rhodopsin: High-level expression of rhodopsin with restricted and homogeneous N-glycosylation by a tetracycline-inducible N-acetylglucosaminyltransferase I-negative HEK293S stable mammalian cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 6. researchgate.net [researchgate.net]
- 7. HEK293S Cells Have Functional Retinoid Processing Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three Different Cone Opsin Gene Array Mutational Mechanisms with Genotype–Phenotype Correlation and Functional Investigation of Cone Opsin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Gαi knock-out HEK293 cells illuminates Gαi-coupling diversity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signal amplification using functional nanomaterials for biosensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Effect of bleached rhodopsin on signal amplification in rod visual receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring Simple Particle-Based Signal Amplification Strategies in a Heterogeneous Sandwich Immunoassay with Optical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perspective on signal amplification strategies and sensing protocols in photoelectrochemical immunoassay (Journal Article) | OSTI.GOV [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brainvta.tech [brainvta.tech]
- 22. biophysics-reports.org [biophysics-reports.org]
Technical Support Center: Optimizing Plasmid Constructs for High-Level Iodopsin Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize plasmid constructs for high-level iodopsin expression.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable expression system for recombinant this compound?
A1: Mammalian cell lines, particularly Human Embryonic Kidney (HEK293) cells and their derivatives (e.g., HEK293T, Expi293), are highly recommended for expressing this compound.[1][2] These cells possess the necessary machinery for proper protein folding and post-translational modifications crucial for the functionality of this complex membrane protein.[1]
Q2: Which promoter should I use for the highest this compound expression in mammalian cells?
A2: For constitutive high-level expression, viral promoters such as the human cytomegalovirus (CMV) immediate-early promoter or the chicken beta-actin (CAG) promoter are very effective in HEK293 cells.[3][4] However, for more physiologically relevant or cell-type-specific expression, particularly in retinal cell lines, using a native cone opsin promoter, such as the human red cone opsin promoter (PR2.1 or PR1.7), can provide strong and specific expression in cone photoreceptors.[1][5][6]
Q3: How important is codon optimization for this compound expression?
A3: Codon optimization is a critical step to maximize protein expression.[7][8][9] By altering the DNA sequence to match the codon usage preference of the host organism (e.g., human codon usage for expression in HEK293 cells), you can significantly increase translation efficiency and protein yield.[7][8][9] This can lead to several-fold increases in protein expression.[7][8][9]
Q4: My this compound expression is low. What are the likely causes?
A4: Low expression of this compound can stem from several factors:
-
Suboptimal Plasmid Design: A weak promoter, lack of a Kozak sequence, or incorrect codon usage can all lead to poor expression.
-
Inefficient Transfection: The health of your cells, the quality and quantity of your plasmid DNA, and the transfection reagent used are all critical for successful transfection.
-
Protein Misfolding and Degradation: As a membrane protein, this compound can be prone to misfolding and subsequent degradation if not properly processed by the cell.
-
Toxicity: Overexpression of some membrane proteins can be toxic to the host cells, leading to reduced cell viability and lower overall yield.
Q5: How can I confirm that my expressed this compound is functional?
A5: Functional validation of this compound can be performed using spectrophotometry.[10][11] A key characteristic of functional this compound is its ability to bind to its chromophore, 11-cis-retinal (B22103), and form a pigment with a characteristic absorbance maximum. This can be assessed by measuring the UV-Vis absorbance spectrum of the purified protein after reconstitution with 11-cis-retinal.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound expression experiments.
| Problem | Possible Cause | Recommended Solution |
| No or very low this compound expression detected by Western blot. | Inefficient Transfection: Poor cell health, suboptimal DNA to transfection reagent ratio, or low-quality plasmid DNA. | Ensure cells are healthy and in the logarithmic growth phase. Optimize the DNA:reagent ratio according to the manufacturer's protocol. Use high-purity, endotoxin-free plasmid DNA.[1][6] |
| Ineffective Promoter: The chosen promoter may not be strong enough in your specific cell line. | For HEK293 cells, try a strong viral promoter like CMV or CAG.[3][4] If expressing in a more specialized cell line, consider a cell-type-specific promoter. | |
| Incorrect Plasmid Sequence: Errors in the cloned this compound sequence (e.g., frameshift mutation, premature stop codon). | Sequence-verify your entire plasmid construct before transfection. | |
| Expressed this compound is insoluble and found in inclusion bodies. | High Expression Rate: Very strong promoters can lead to rapid protein synthesis, overwhelming the cell's folding machinery. | Switch to a weaker or inducible promoter to control the expression rate. Lowering the culture temperature (e.g., to 30-33°C) after transfection can also slow down protein synthesis and aid in proper folding.[12] |
| Lack of Proper Chaperones: The expression host may lack the specific chaperones required for this compound folding. | Consider co-expressing molecular chaperones that can assist in the folding of membrane proteins. | |
| Expressed this compound does not bind 11-cis-retinal. | Protein Misfolding: The retinal-binding pocket may not be correctly formed. | Optimize expression conditions to promote proper folding (see above). Ensure that post-translational modifications, such as glycosylation, are occurring correctly. |
| Degradation of 11-cis-retinal: The chromophore is light-sensitive and can degrade. | Perform all steps involving 11-cis-retinal in the dark or under dim red light. | |
| High cell death after transfection. | Toxicity of this compound Overexpression: High levels of some membrane proteins can be toxic to cells. | Use a weaker or inducible promoter to express this compound at lower, non-toxic levels. Monitor cell viability post-transfection. |
| Toxicity of Transfection Reagent: Some transfection reagents can be harsh on cells. | Optimize the amount of transfection reagent and the incubation time. Consider trying a different, less toxic transfection reagent. |
Quantitative Data
Table 1: Comparison of Promoter Strength for Cone Opsin Expression
The following table summarizes the relative expression levels of a reporter gene (e.g., GFP) driven by different human cone opsin promoters in retinal cells, as reported in the literature. This provides an indication of the potential strength of these promoters for driving this compound expression.
| Promoter | Description | Relative Expression Level | Reference |
| PR2.1 | 2.1 kb fragment of the human red cone opsin promoter | High | [1][5] |
| PR1.7 | 1.7 kb fragment of the human L-opsin promoter | High (reported to be more efficient than PR2.1 in primates) | [6] |
| PR0.5 | 0.5 kb fragment of the human red cone opsin promoter | Ineffective/Very Low | [1][5] |
| 3LCR-PR0.5 | PR0.5 with 3 copies of the Locus Control Region | Weak | [1][5] |
| CMV | Cytomegalovirus promoter | Strong (but may be prone to silencing in some cell types) | [3][4][13] |
| CAG | Chicken beta-actin promoter with CMV enhancer | Very Strong and stable | [3][4] |
Table 2: Impact of Codon Optimization on Recombinant Protein Expression
| Protein | Expression System | Fold Increase in Expression | Reference |
| FVIII HC | Chloroplasts | 4.9 - 7.1 | [7][8][9] |
| VP1 | Chloroplasts | 22.5 - 28.1 | [7][8][9] |
| Various Proteins | General | 2 to >1000 | [14] |
Experimental Protocols
Protocol 1: Transfection of HEK293 Cells for this compound Expression
This protocol provides a general guideline for transient transfection of HEK293 cells using a lipid-based transfection reagent.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
High-quality, endotoxin-free this compound expression plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
DNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute the this compound plasmid DNA in serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium. c. Add the diluted DNA to the diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Gently add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvesting: After the desired incubation period, harvest the cells for downstream analysis (e.g., Western blot, functional assays).
Protocol 2: Western Blot Analysis of this compound Expression
This protocol outlines the steps for detecting recombinant this compound expression by Western blotting.
Materials:
-
Transfected HEK293 cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound or a tag (e.g., anti-His, anti-FLAG)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the transfected cells in lysis buffer on ice. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween-20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
This compound Signaling Pathway
Caption: The phototransduction cascade initiated by light absorption in this compound.
Experimental Workflow for Plasmid Optimization```dot
// Nodes Start [label="Define Target: High-Level this compound Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Codon_Optimization [label="Codon Optimize this compound Gene for Host", fillcolor="#FBBC05", fontcolor="#202124"]; Promoter_Selection [label="Select & Clone Strong Promoter (e.g., CMV, CAG)", fillcolor="#FBBC05", fontcolor="#202124"]; Plasmid_Construction [label="Construct Expression Plasmid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfection [label="Transfect HEK293 Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Expression_Analysis [label="Analyze Expression (Western Blot, qPCR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Low_Expression [label="Low Expression?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Troubleshoot [label="Troubleshoot (Promoter, Codon Bias, Transfection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_Expression [label="High Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional_Assay [label="Functional Assay (Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Construct", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Codon_Optimization; Codon_Optimization -> Promoter_Selection; Promoter_Selection -> Plasmid_Construction; Plasmid_Construction -> Transfection; Transfection -> Expression_Analysis; Expression_Analysis -> Low_Expression; Low_Expression -> Troubleshoot [label="Yes"]; Troubleshoot -> Plasmid_Construction; Low_Expression -> High_Expression [label="No"]; High_Expression -> Functional_Assay; Functional_Assay -> End; }
Caption: A decision tree for troubleshooting low recombinant this compound expression.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Targeting Gene Expression to Cones With Human Cone [research.amanote.com]
- 3. The CAG promoter maintains high‐level transgene expression in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CAG promoter maintains high-level transgene expression in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Gene Expression to Cones with Human Cone Opsin Promoters in Recombinant AAV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cone-Specific Promoters for Gene Therapy of Achromatopsia and Other Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Protein Expression in HEK-293 Cells by Lowering Culture Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VectorBuilder | Revolutionizing Gene Delivery. [en.vectorbuilder.com]
- 14. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting purification artifacts in iodopsin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of iodopsin, a type of photopigment protein found in the cone cells of the retina.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of Purified this compound
Q: I am getting a very low yield, or no protein at all, after elution from the immunoaffinity column. What are the possible causes and solutions?
A: Low protein yield is a common issue in membrane protein purification.[1] The problem can originate from several stages of the process, from initial protein expression to the final elution step.[1][2][3]
Troubleshooting Steps:
-
Confirm Protein Expression: Before starting purification, verify that the this compound is being expressed in your cell culture (e.g., Sf9 insect cells).
-
Solution: Take a small aliquot of the whole-cell lysate and analyze it by SDS-PAGE and Western blot using a specific antibody for your tag (e.g., Rho1D4).[1] If expression is low, you may need to optimize your expression conditions, such as the amount of viral stock used for infection and the incubation time.[4]
-
-
Assess Cell Lysis and Solubilization Efficiency: Incomplete cell lysis or inefficient solubilization of the membrane-bound this compound will result in significant loss of protein.[1][5]
-
Solution: Ensure your lysis buffer is effective and that mechanical disruption (e.g., sonication, dounce homogenization) is sufficient.[5] The choice and concentration of detergent are critical for solubilizing the protein from the cell membrane. You may need to screen different detergents (e.g., DDM, LMNG) and their concentrations to find the optimal conditions for your specific this compound construct.[6][7]
-
-
Optimize Affinity Chromatography Conditions: Issues with binding to or eluting from the affinity resin are a frequent source of low yield.
-
Binding Issues: The affinity tag on your protein may be inaccessible.[1] Ensure that the buffer conditions (pH, ionic strength) are optimal for the antibody-antigen interaction.[8]
-
Elution Issues: The elution buffer may not be strong enough to disrupt the interaction between the affinity tag and the antibody on the resin. You can try increasing the concentration of the competing peptide in the elution buffer or extending the incubation time during elution.[1]
-
-
Prevent Protein Degradation: this compound, like many proteins, can be susceptible to degradation by proteases released during cell lysis.
Issue 2: Protein Aggregation
Q: My purified this compound appears to be aggregated. How can I detect and prevent this?
A: Protein aggregation is a significant challenge, especially for membrane proteins, as it can lead to loss of function and create artifacts in downstream applications.[9]
Detection of Aggregates:
-
Size-Exclusion Chromatography (SEC): This is a standard method to separate monomers from dimers and higher-order aggregates.[10][11] Aggregates will elute earlier from the column than the monomeric protein.[9]
-
Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in your sample, providing a clear indication of the presence of larger aggregate species.[12]
Prevention Strategies:
-
Optimize Buffer Conditions: The composition of your buffer plays a crucial role in maintaining protein stability.
-
pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the pH of your buffer to be at least one unit away from the pI of your this compound construct.[9]
-
Ionic Strength: The salt concentration can influence electrostatic interactions. Try varying the salt concentration (e.g., 150-300 mM NaCl) to find the optimal condition for your protein.[7]
-
Additives: Including additives like glycerol (B35011) (10-20%) can help to stabilize the protein and prevent aggregation.[7]
-
-
Detergent Choice: The detergent used to solubilize and purify this compound is critical for its stability.
-
Solution: If you observe aggregation, consider screening different detergents. Gentle, non-ionic detergents like DDM or LMNG are often good choices for maintaining the stability of membrane proteins.[7][13] Ensure the detergent concentration is above the critical micelle concentration (CMC) during solubilization and purification.[7]
-
-
Protein Concentration: High protein concentrations can promote aggregation.[9]
-
Solution: If possible, perform purification and storage at a lower protein concentration. If a high concentration is required for downstream applications, concentrate the protein just before use.[9]
-
Issue 3: Protein Denaturation and Instability
Q: How can I assess the quality and stability of my purified this compound?
A: The quality of your purified this compound is determined by its structural integrity and functional activity.
Quality Assessment:
-
UV-Vis Spectroscopy: A key quality control step is to measure the absorbance spectrum of your purified protein. A properly folded and functional this compound will have a characteristic absorbance maximum in the visible range (due to the bound retinal chromophore) and another peak in the UV range at 280 nm (due to aromatic amino acids). The ratio of the absorbance at 280 nm to the absorbance maximum in the visible range (A280/Amax) is a good indicator of purity. A lower ratio generally indicates a higher purity of functional, folded protein. While the ideal ratio can vary, a value below 2.5 is often considered a benchmark for good quality rhodopsin preparations.
-
SDS-PAGE: Running your purified sample on an SDS-PAGE gel will allow you to assess its purity and identify any contaminating proteins or degradation products.
Maintaining Stability:
-
Temperature: Perform all purification steps at 4°C and store the purified protein at -80°C for long-term storage.[9]
-
Light: this compound is a photosensitive protein. All purification steps should be carried out in the dark or under dim red light to prevent bleaching of the retinal chromophore and subsequent protein denaturation.
-
Buffer Optimization: As with preventing aggregation, optimizing your buffer conditions (pH, salt, additives) is key to maintaining the stability of your purified this compound.[9]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Protein Yield | 0.5 - 2.0 mg/L of Sf9 cell culture | Highly dependent on the specific this compound construct and expression conditions. |
| Purity (by SDS-PAGE) | >90% | A single band at the expected molecular weight is desired. |
| A280/Amax Ratio | < 2.5 | A lower ratio indicates less contamination with non-functional, denatured protein. |
| Detergent Concentration | 2-5 times the CMC | Ensure concentration is above the CMC for effective solubilization and stability.[7] |
| NaCl Concentration | 150 - 300 mM | Optimal concentration should be determined empirically to maintain protein stability.[7] |
| Glycerol Concentration | 10 - 20% (v/v) | Often used as a cryoprotectant and stabilizer.[7] |
Experimental Protocols
Protocol 1: Immunoaffinity Purification of Rho1D4-Tagged this compound
This protocol outlines the general steps for purifying Rho1D4-tagged this compound from Sf9 insect cells using a Rho1D4 antibody-coupled affinity resin.[14][15]
Materials:
-
Harvested Sf9 cell pellet expressing Rho1D4-tagged this compound
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitor cocktail)
-
Detergent (e.g., DDM or LMNG)
-
Rho1D4 affinity resin
-
Wash Buffer (Lysis buffer + detergent at 1x CMC)
-
Elution Buffer (Wash buffer + competing Rho1D4 peptide)
Methodology:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a dounce homogenizer or sonicator on ice.
-
Solubilization: Add the chosen detergent to the lysate to a final concentration above its CMC. Incubate with gentle rotation at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Binding: Add the clarified supernatant to the equilibrated Rho1D4 affinity resin. Incubate with gentle rotation at 4°C for 2-4 hours or overnight.
-
Washing: Load the resin into a chromatography column. Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer containing the competing Rho1D4 peptide to the resin. Incubate at 4°C for 1 hour with gentle rotation. Collect the eluate. Repeat the elution step to maximize recovery.
-
Analysis: Analyze the purified protein by SDS-PAGE and UV-Vis spectroscopy.
Visualizations
Logical Troubleshooting Workflow
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frcophthnotes.com [frcophthnotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 14. genaxxon.com [genaxxon.com]
- 15. cube-biotech.com [cube-biotech.com]
strategies for improving the homogeneity of iodopsin preparations
Welcome to the Technical Support Center for Iodopsin Preparation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the homogeneity of their this compound preparations.
Frequently Asked Questions (FAQs)
Q1: My purified this compound preparation shows multiple bands or high molecular weight species on a size-exclusion chromatogram. What are the likely causes and solutions?
An inhomogeneous preparation, often indicated by multiple peaks in size-exclusion chromatography (SEC) or extra bands on a gel, is a common issue. The primary causes are typically protein aggregation and the presence of contaminants.
-
Protein Aggregation: this compound, the apoprotein (opsin) moiety of the visual pigment, is prone to misfolding and aggregation.[1] Aggregates can range from soluble oligomers to large, non-specific insoluble complexes.[2] These are often resistant to mild detergents.[2] Misfolded opsin mutants are particularly prone to forming aggregates that are retained in the endoplasmic reticulum during expression.[2]
-
Solution: Optimize your detergent and buffer conditions. Consider screening different detergents or adding stabilizing additives like glycerol (B35011). For troubleshooting aggregation, running analytical SEC is a primary method for detection and quantification.[3]
-
-
Contaminants: If the additional species are not aggregates of this compound, they are likely contaminating proteins from the expression host that were not removed during purification.
Q2: My this compound seems unstable and loses its structure after purification. How can I improve its stability?
Stability is a significant challenge in this compound preparation, more so than for its rod-cell counterpart, rhodopsin.
-
pH Sensitivity: this compound is only stable within a narrow pH range of 5-7.[5][6] Outside of this range, it decays rapidly. In contrast, rhodopsin is reasonably stable from pH 4 to 9.[5][6]
-
Solution: Ensure all your buffers for solubilization, purification, and storage are strictly maintained within the pH 5-7 range.
-
-
Thermal Instability: Like many proteins, this compound can denature at elevated temperatures.
-
Solution: Perform all purification steps at 4°C unless a protocol explicitly states otherwise. Store the final preparation at low temperatures, and consider flash-freezing in a cryo-protectant like glycerol for long-term storage.
-
Q3: How do I choose the best detergent for solubilizing this compound from the cell membrane?
Detergent choice is critical for extracting the protein from the membrane in a stable, monomeric state. The goal is to replace the native lipid bilayer with a detergent micelle that properly shields the protein's hydrophobic domains.
-
Key Detergent Properties: The Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB) are important factors.[7][8] Non-ionic detergents with HLB values between 11 and 14 are often suitable for extraction, while those with HLB values up to 18 can be effective for keeping the protein soluble after extraction.[7]
-
Commonly Used Detergents: For visual pigments, detergents like Lauryl Maltose Neopentyl Glycol (LMNG), n-Dodecyl-β-D-maltoside (DDM), and n-Octyl-β-D-glucopyranoside (OG) are frequently used.[4][9] LMNG, for instance, has been successfully used to solubilize and purify human green-cone opsin.[4]
-
Solution: There is no single "best" detergent for all membrane proteins. It is highly recommended to perform a small-scale screening with several different detergents to find the one that yields the most stable and monodisperse this compound.
-
Data & Tables
Table 1: Comparison of Commonly Used Detergents for Membrane Protein Purification
This table summarizes key properties of detergents frequently used in the purification of membrane proteins like opsins. The choice of detergent can significantly impact the homogeneity and stability of the final preparation.
| Detergent Name | Abbreviation | Type | CMC Value (% w/v) | Micelle Size (kDa) | Notes |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 0.009% | ~71 | Widely used, considered a "gold standard" for many membrane proteins.[9] |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 0.53% | ~25 | High CMC, forms small micelles, popular for rhodopsin studies.[9] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | - | - | A newer generation detergent known for high stability, used for human cone opsin.[4] |
| Digitonin | - | Non-ionic | - | - | A natural, steroid-based detergent.[9] |
| Polydocanol (C₁₂E₉) | Thesit | Non-ionic | 0.003% | ~83 | Very low CMC, forms large micelles.[9] |
| Cyclohexyl-hexyl-β-D-maltoside | Cymal-6 | Non-ionic | 0.028% | ~32 | Maltoside-based with a cyclohexyl tail.[9] |
Table 2: pH Stability Comparison of Visual Pigments
This table highlights the critical difference in pH stability between rhodopsin and this compound. Maintaining the correct pH is essential for a homogeneous this compound preparation.
| Visual Pigment | Stable pH Range | Behavior Outside Stable Range | Reference |
| Rhodopsin | 4.0 - 9.0 | Relatively stable. | [5][6] |
| This compound | 5.0 - 7.0 | Decays rapidly. | [5][6] |
Experimental Protocols & Workflows
Protocol 1: Two-Step Purification of this compound
This protocol describes a common workflow for obtaining highly pure this compound using immunoaffinity chromatography followed by size-exclusion chromatography.
1. Membrane Preparation and Solubilization: a. Express your tagged this compound construct in a suitable system (e.g., Sf9 insect cells).[4] b. Harvest cells and disrupt them using a Dounce homogenizer in a hypotonic buffer.[4] c. Pellet the cell membranes by ultracentrifugation (e.g., 50,000 x g for 50 min).[4] d. Resuspend the membranes in a solubilization buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl) containing a selected detergent (e.g., LMNG) and protease inhibitors. e. Incubate with gentle mixing for 2-3 hours at 4°C to allow the detergent to extract the protein from the membrane. f. Remove insoluble material by ultracentrifugation. The supernatant now contains your solubilized this compound.
2. Immunoaffinity Chromatography: a. Use an affinity resin coupled with an antibody that recognizes the tag on your this compound (e.g., anti-FLAG M2 agarose (B213101) or 1D4 antibody-coupled sepharose).[4][10] b. Equilibrate the resin with a binding buffer (solubilization buffer with a lower detergent concentration, just above the CMC). c. Incubate the cleared supernatant with the affinity resin for 4-12 hours at 4°C on a rotator.[10] d. Wash the resin extensively with the binding buffer to remove non-specifically bound proteins. e. Elute the bound this compound by incubating the resin with an elution buffer containing a competitive peptide (e.g., 1 mM TETSQVAPA peptide for the 1D4 tag).[4]
3. Size-Exclusion Chromatography (SEC): a. Concentrate the eluted protein from the affinity step using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa).[4] b. Equilibrate an SEC column (e.g., a Superdex 200 Increase or similar) with a final buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 0.5 mM TCEP, and detergent). c. Load the concentrated sample onto the column. d. Collect fractions corresponding to the monomeric peak, which should be the largest and earliest eluting peak after the void volume.[7] Aggregates will elute earlier, and smaller contaminants or free detergent micelles will elute later.
Protocol 2: Assessing Homogeneity with Analytical SEC
Analytical SEC is used to check the quality and aggregation state of your final protein preparation.[11]
1. System Preparation: a. Use a high-resolution analytical SEC column suitable for the molecular weight range of your protein (e.g., 10-600 kDa range).[11] b. Equilibrate the column thoroughly with the final storage buffer at a low flow rate.
2. Sample Analysis: a. Prepare a small, filtered sample of your purified this compound (typically 20-50 µL).[11] b. Inject the sample onto the equilibrated column. c. Monitor the elution profile using a UV detector (at 280 nm for protein and, if possible, at the specific wavelength for the this compound chromophore). d. A homogeneous, monodisperse sample should yield a single, symmetrical Gaussian peak. The presence of earlier-eluting peaks indicates aggregation, while later peaks suggest degradation or contaminants.[12]
Visualizations
Caption: Workflow for obtaining homogeneous this compound preparations.
Caption: Troubleshooting guide for inhomogeneous this compound samples.
References
- 1. Counting quantum dot aggregates for the detection of biotinylated proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rhodopsin oligomerization and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pnas.org [pnas.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Rationalizing the Optimization of Detergents for Membrane Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immunoaffinity Purification of Protein Complexes from Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of iodopsin versus rhodopsin photochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the photochemical properties of iodopsin and rhodopsin, the visual pigments responsible for color and dim-light vision, respectively. Understanding the distinct photochemical dynamics of these G protein-coupled receptors is crucial for research in vision science and the development of novel therapeutics targeting photoreceptor function.
Quantitative Photochemical Properties
The following table summarizes the key quantitative differences in the photochemical properties of chicken this compound and bovine rhodopsin, providing a clear basis for comparison.
| Property | This compound (Chicken) | Rhodopsin (Bovine) | Reference |
| Absorption Maximum (λmax) | ~571 nm | ~500 nm | [1] |
| Molar Extinction Coefficient (ε) | 47,200 M⁻¹cm⁻¹ | 41,200 M⁻¹cm⁻¹ | [2] |
| Quantum Yield of Photoisomerization (Φ) | 0.62 | 0.67-0.70 | [2] |
| Signaling State | Meta-iodopsin II | Metarhodopsin II | [3][4] |
| Signaling State Lifetime | ~100 times faster decay than Metarhodopsin II | Slower decay | [5] |
| Regeneration Rate | ~240 times faster than rhodopsin | Slower regeneration | [5] |
| Protein Moiety | Photopsin | Scotopsin | [6] |
Photochemical Cycles: A Tale of Two Speeds
Both this compound and rhodopsin rely on the photoisomerization of their chromophore, 11-cis-retinal, to all-trans-retinal (B13868) to initiate a signaling cascade. This event triggers a series of conformational changes in the protein, leading to the formation of several transient intermediates. While the overall sequence of these intermediates is similar, their kinetics differ significantly, reflecting the distinct functional roles of cone and rod photoreceptors.
The photocycle of rhodopsin is characterized by a series of well-defined intermediates, including Bathorhodopsin, Lumirhodopsin, Metarhodopsin I, and the active signaling state, Metarhodopsin II.[7] The decay of Metarhodopsin II is a relatively slow process, which is well-suited for the high sensitivity required for dim-light vision.[8]
In contrast, the photocycle of this compound is significantly faster.[3] The active signaling state, Meta-iodopsin II, decays approximately 100 times faster than its rhodopsin counterpart.[5] This rapid deactivation is essential for the fast response times and high temporal resolution of cone-mediated color vision in bright light conditions. Furthermore, the regeneration of this compound is about 240 times faster than that of rhodopsin, allowing cones to quickly recover and respond to subsequent stimuli.[5]
Signaling Pathways
Upon activation by light, both this compound and rhodopsin initiate a G protein signaling cascade. The activated photopigment (Metarhodopsin II or Meta-iodopsin II) binds to and activates a G protein, which in turn triggers a downstream effector enzyme. This ultimately leads to a change in the membrane potential of the photoreceptor cell and the transmission of a neural signal. The fundamental components of the signaling pathway are conserved between rods and cones, but the specific isoforms of the proteins involved and the kinetics of their interactions contribute to the different physiological responses.
Experimental Protocols
Purification of Visual Pigments
1. Rhodopsin Purification (from Bovine Retina):
A common method for rhodopsin purification involves the isolation of rod outer segments (ROS) from dark-adapted bovine retinas, followed by solubilization and chromatography.
-
ROS Isolation: Retinas are dissected under dim red light and homogenized. The homogenate is then subjected to sucrose (B13894) density gradient centrifugation to separate the ROS from other retinal components.
-
Solubilization: The purified ROS are solubilized using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM), to extract rhodopsin from the disc membranes.
-
Chromatography: The solubilized rhodopsin is purified using affinity chromatography, often with a column coupled with the 1D4 monoclonal antibody that specifically recognizes the C-terminus of rhodopsin. The bound rhodopsin is then eluted with a competitive peptide.
2. This compound Purification (from Chicken Retina):
The purification of this compound is more challenging due to its lower abundance compared to rhodopsin.
-
Retinal Homogenization: Chicken retinas are homogenized in a buffer solution.
-
Sucrose Flotation: The homogenate is subjected to sucrose flotation to enrich the cone outer segments.[9]
-
Solubilization and Chromatography: The enriched cone membranes are solubilized, and this compound is purified using column chromatography techniques.[9][10] Monoclonal antibodies specific to chicken this compound can be used for immunoaffinity purification.[6]
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the short-lived intermediates of the photocycles of rhodopsin and this compound.
-
Principle: A short, intense "pump" laser pulse excites the sample, initiating the photocycle. A second, weaker "probe" pulse, with a variable time delay, is passed through the sample to measure the changes in absorbance at different wavelengths. By varying the delay between the pump and probe pulses, the formation and decay of the different photointermediates can be monitored on timescales ranging from femtoseconds to milliseconds.[7]
-
Experimental Setup: The setup typically consists of a laser system to generate the pump and probe pulses, a sample holder, and a detector to measure the probe light intensity. The wavelength of the pump pulse is chosen to match the absorption maximum of the visual pigment, while the probe is often a broadband white-light continuum to monitor spectral changes over a wide range.
-
Data Analysis: The transient absorption data is used to generate difference spectra (absorbance after excitation minus absorbance before excitation) at various time delays. Kinetic analysis of the absorbance changes at specific wavelengths allows for the determination of the lifetimes of the intermediates.[7]
References
- 1. iiste.org [iiste.org]
- 2. Photosensitivities of this compound and rhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The G Protein-Coupled Receptor Rhodopsin: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal antibodies specific to chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrafast Transient Absorption Spectra and Kinetics of Rod and Cone Visual Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for rhodopsin refolding during the decay of Meta II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoclonal antibodies to chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
functional comparison of iodopsins from different vertebrate species
A Comprehensive Guide to the Functional Properties of Vertebrate Iodopsins
Introduction to Iodopsins
Iodopsins are the photopigments found in the cone photoreceptor cells of the vertebrate retina and are fundamental to daylight and color vision.[1][2] Structurally, they are G-protein-coupled receptors (GPCRs) composed of a protein moiety, the cone opsin (also called photopsin), and a light-sensitive chromophore, typically 11-cis-retinal (B22103).[3][4] The absorption of a photon by the chromophore triggers its isomerization to the all-trans form, initiating a conformational change in the opsin protein. This event activates the phototransduction cascade, a signaling pathway that ultimately leads to a neural signal being sent to the brain.[5]
Vertebrates originally possessed five classes of visual opsins: one for rod cells (rhodopsin, Rh1) and four distinct classes for cone cells (LWS, SWS1, SWS2, and Rh2), each sensitive to different regions of the light spectrum.[2][3][4] While many fish, reptiles, and birds have retained all four cone opsin classes, most mammals have lost the SWS2 and Rh2 genes, resulting in a reduced capacity for color vision.[3][6][7] The functional properties of iodopsins, including their spectral sensitivity, signaling kinetics, and regeneration rate, exhibit significant variation across species, reflecting evolutionary adaptations to diverse photic environments.
Data Presentation: Comparative Functional Parameters
The functional diversity of iodopsins across different vertebrate species is evident in their spectral tuning, regeneration kinetics, and G-protein coupling affinity. The following table summarizes key quantitative data for representative species.
| Parameter | Species/Pigment | Value | Significance | Reference(s) |
| Peak Absorption (λmax) | Chicken LWS (Iodopsin) | 570 nm | Red-shifted for vision in terrestrial daylight. | |
| Human LWS (Erythrolabe) | ~560 nm | Basis of red color perception. | [8] | |
| Human MWS (Chlorolabe) | ~530 nm | Basis of green color perception. | [8] | |
| Mouse MWS (Green) | 508 nm | Blue-shifted compared to human red/green pigments. | [3] | |
| Human SWS1 (Cyanolabe) | ~420-440 nm | Basis of blue color perception. | [1] | |
| Zebra Finch SWS1 | 371 nm | UV-sensitivity, important for foraging and mate selection. | [1] | |
| Teleost Fish Rh2 (Range) | 452 - 528 nm | Wide spectral diversity for different aquatic light environments. | [9] | |
| Pigment Regeneration Time | Human Cone Pigments (avg) | ~8 minutes | Allows for rapid recovery of vision in bright conditions (fast dark adaptation). | |
| Human Rod Pigment (Rhodopsin) | ~40 minutes | Slower regeneration, suited for low-light vision. | [10] | |
| Signaling Kinetics | Salamander Cone (Response time) | ~4-8x faster than rods | Faster signaling allows for higher temporal resolution in daylight. | [5] |
| G-Protein Coupling Affinity (KD) | European Robin LWS (Loop 2 peptide) - Gtα | 21 nM | High affinity indicates efficient signal amplification upon photoactivation. |
Signaling Pathways and Experimental Workflows
The function of iodopsins is understood through the study of their signaling cascade and by employing a range of experimental techniques to characterize their properties.
This compound Phototransduction Cascade
Upon absorbing a photon, this compound initiates a G-protein signaling cascade that leads to the hyperpolarization of the cone cell membrane. This process involves the activation of the G-protein transducin, which in turn activates cGMP phosphodiesterase (PDE). PDE hydrolyzes cGMP, causing cGMP-gated cation channels to close, reducing the influx of Na⁺ and Ca²⁺ and stopping the release of glutamate (B1630785) at the synaptic terminal.[2][5]
Experimental Workflow for this compound Characterization
Characterizing a novel this compound involves a multi-step process, from identifying the gene to detailed functional analysis of the expressed protein.
Experimental Protocols
Spectrophotometry and Spectral Tuning Analysis
This method is used to determine the peak absorption wavelength (λmax) of a visual pigment.
-
Objective: To measure the absorption spectrum of the purified and reconstituted this compound.
-
Methodology:
-
The opsin gene is expressed in a cell line (e.g., HEK293) and the protein is purified using affinity chromatography.
-
The purified opsin is incubated in the dark with an excess of 11-cis-retinal chromophore to form the this compound pigment.
-
The sample is placed in a UV-Vis spectrophotometer and the absorbance is measured across a range of wavelengths (typically 300-700 nm) to generate a spectrum.
-
The wavelength at which maximum absorbance occurs is identified as the λmax.
-
To confirm the pigment is light-sensitive, the sample is exposed to bright light (bleached) and the spectrum is re-measured. The disappearance of the characteristic peak confirms the presence of a functional visual pigment.
-
-
Data Output: An absorption spectrum plot and a specific λmax value (nm).
Pigment Regeneration Kinetics
These experiments measure the rate at which the active (bleached) opsin recombines with 11-cis-retinal to reform a functional, dark-state this compound.
-
Objective: To quantify the rate of this compound regeneration.
-
Methodology (via Retinal Densitometry):
-
The subject (e.g., a human) is dark-adapted for a period to ensure all visual pigments are in the regenerated state.[11]
-
A baseline measurement of the pigment's optical density in the retina is taken using a densitometer, which measures the amount of light reflected from the back of the eye.[10]
-
A bright flash of light is used to bleach a significant percentage of the cone pigments.[11]
-
Immediately following the bleach, reflection measurements are taken repeatedly over time.
-
The increase in optical density over time corresponds to the regeneration of the this compound pigment. The data is fit to a kinetic model to extract a rate constant or half-life.[12]
-
-
Data Output: A time constant (τ) or half-life (t₁/₂) for pigment regeneration.
G-Protein Coupling Efficiency
These assays quantify the ability of light-activated this compound to bind and activate its cognate G-protein, transducin.
-
Objective: To measure the binding affinity and/or activation rate of transducin by photoactivated this compound.
-
Methodology (via Surface Plasmon Resonance - SPR):
-
Purified G-protein (e.g., Gtα subunit) is immobilized on a sensor chip.[13]
-
A solution containing a relevant, purified fragment of the this compound protein (such as a cytoplasmic loop known to be an interaction site) is flowed over the chip at various concentrations.[13]
-
A detector measures changes in the refractive index at the surface of the chip, which is proportional to the mass of protein binding.
-
The rates of association (k_on) and dissociation (k_off) are measured in real-time.
-
The equilibrium dissociation constant (KD = k_off / k_on) is calculated, with a lower KD indicating higher binding affinity.
-
-
Data Output: Association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (KD).
Comparative Functional Analysis
The functional differences between iodopsins are key to the diverse visual capabilities of vertebrates.
Spectral Tuning
The λmax of an this compound is "tuned" by the amino acid sequence of the opsin protein.[3] Specific residues within the retinal-binding pocket interact with the chromophore, altering its electron distribution and shifting its absorption spectrum. For example, the presence or absence of hydroxyl-bearing amino acids or a chloride-binding site near the chromophore can cause shifts of tens of nanometers.[3] This allows for the evolution of visual systems tailored to specific environments, from the UV-rich world of birds and insects to the blue-shifted underwater environment of deep-sea fish.[3][7]
Kinetics and Temporal Resolution
Cones, and by extension iodopsins, are specialized for vision in bright, rapidly changing conditions. This is reflected in their functional kinetics. The entire phototransduction process in cones is significantly faster than in rods.[5] While the initial activation steps are surprisingly similar in speed, the key differences lie in the inactivation pathways.[5] The regeneration of this compound is much more rapid than that of rhodopsin, allowing cones to recover their sensitivity quickly after exposure to bright light.[10] This rapid recovery is essential for preventing saturation and maintaining continuous vision in daylight.
G-Protein Coupling and Sensitivity
While cones are less sensitive to single photons than rods, their signaling cascade is highly efficient. The high-affinity interaction between activated this compound and transducin ensures that the signal is amplified effectively.[13] However, the overall amplification of the cone cascade is lower than in rods, which, combined with their faster kinetics, contributes to their lower overall light sensitivity and makes them better suited for operating over a wide range of bright light intensities.[14][15]
References
- 1. Spectral tuning of shortwave-sensitive visual pigments in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution and spectral tuning of visual pigments in birds and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vertebrate visual opsin - Wikipedia [en.wikipedia.org]
- 5. Activation kinetics of retinal cones and rods: response to intense flashes of light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution and spectral tuning of visual pigments in birds and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Predicting peak spectral sensitivities of vertebrate cone visual pigments using atomistic molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regeneration time of visual pigment - Human Homo sapiens - BNID 111347 [bionumbers.hms.harvard.edu]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating Spectral Tuning in Iodopsin: A Comparative Guide to Amino Acid Substitutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral tuning effects of specific amino acid substitutions in iodopsin, the photopigment found in cone cells responsible for color vision. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document serves as a valuable resource for researchers investigating the molecular basis of color vision and for professionals in drug development targeting visual system disorders.
Data Presentation: Quantitative Effects of Amino Acid Substitutions on this compound's Maximal Absorbance (λmax)
The spectral sensitivity of this compound is determined by the interaction between its protein component, opsin, and a light-absorbing chromophore, 11-cis-retinal (B22103).[1] Alterations in the amino acid sequence of the opsin can shift the wavelength of maximal absorbance (λmax), a phenomenon known as spectral tuning.[2] The following table summarizes the quantitative effects of specific amino acid substitutions on the λmax of various visual pigments, including those relevant to this compound.
| Opsin Type/Organism | Wild-Type λmax (nm) | Amino Acid Substitution | Mutant λmax (nm) | Wavelength Shift (nm) | Reference |
| Rodent Violet-Sensitive Pigment | 400 | Val86Phe | ~340 | -60 | [3] |
| Rodent Violet-Sensitive Pigment | 400 | Val86Tyr | ~408 | +8 | [3] |
| Human Red (A180) Pigment | Not Specified | H197Y | Not Specified | -28 | [4] |
| Bovine Rhodopsin | Not Specified | A292S | Not Specified | -10 | [4] |
| Mouse UV Pigment | Not Specified | F46T, F49L, T52F, F86L, T93P, A114G, S118T (combined) | Not Specified | +52 | [2] |
| Proteorhodopsin (ISR34) | Not Specified | Cys189 substitution | Not Specified | +/- 44 | [5] |
Note: Data specifically for chicken this compound is limited in readily available literature; however, the principles of spectral tuning are conserved across visual pigments. The "five-site rule" in M/LWS pigments, for instance, highlights that substitutions at positions 180, 197, 277, 285, and 308 can explain a significant range of λmax shifts between 510 nm and 560 nm.[2]
Mandatory Visualization
Experimental Workflow for Validating Spectral Tuning
The following diagram outlines the typical experimental workflow for investigating the effects of amino acid substitutions on this compound's spectral properties.
This compound Phototransduction Signaling Pathway
Upon absorption of a photon, this compound initiates a signaling cascade that leads to a neural signal being sent to the brain. This process, known as phototransduction, is outlined in the diagram below.
Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol is based on the Stratagene QuikChange method and is used to introduce specific amino acid substitutions into the this compound gene.[6][7]
Materials:
-
Template plasmid DNA containing the this compound gene
-
Mutagenic oligonucleotide primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Appropriate buffers and growth media
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[8]
-
PCR Amplification:
-
Set up the PCR reaction with the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
A typical thermal cycling program is:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, and 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.[6]
-
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. This digests the methylated parental template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[6][9]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[9]
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence to confirm the desired mutation.
Expression and Purification of this compound
This protocol describes the expression of this compound in mammalian cells and its subsequent purification.[10][11]
Materials:
-
HEK293S GnTI- cells (or similar)
-
Expression vector containing the mutated this compound gene
-
Transfection reagent
-
Cell culture media and supplements
-
Lysis buffer
-
Immunoaffinity resin (e.g., 1D4 antibody-coupled sepharose)
-
Wash and elution buffers
-
11-cis-retinal
Procedure:
-
Cell Culture and Transfection: Culture HEK293S GnTI- cells and transfect them with the expression vector containing the mutated this compound gene.
-
Protein Expression: Induce protein expression according to the specific expression system being used.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release the membrane-bound opsin.
-
Solubilization: Solubilize the membrane proteins using a suitable detergent.
-
Immunoaffinity Chromatography:
-
Load the solubilized protein onto an immunoaffinity column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified opsin using a competitive peptide or by changing the buffer conditions.
-
-
Reconstitution: Incubate the purified, folded opsin with 11-cis-retinal in the dark to form the functional this compound pigment.
UV-Visible Spectroscopy for Spectral Analysis
This protocol outlines the method for determining the λmax of the purified and reconstituted this compound.[12][13][14]
Materials:
-
Purified and reconstituted this compound sample
-
UV-Visible spectrophotometer (double-beam or diode array)
-
Quartz cuvettes
-
Appropriate buffer solution
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 250-700 nm).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the same buffer used for the this compound sample.
-
Sample Measurement:
-
Place the cuvette containing the this compound sample in the sample holder.
-
Record the absorbance spectrum of the sample in the dark.
-
-
Data Analysis:
-
The wavelength at which the highest absorbance is recorded in the visible region corresponds to the λmax of the this compound pigment.
-
To confirm the presence of a bleachable visual pigment, the sample can be exposed to light and the spectrum re-measured. A shift or decrease in the absorbance peak indicates bleaching of the pigment.
-
References
- 1. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 2. Molecular Basis of Spectral Tuning in the Red- and Green-Sensitive (M/LWS) Pigments in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel amino acid substitution is responsible for spectral tuning in a rodent violet-sensitive visual pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mutational analyses identify a single amino acid critical for colour tuning in proteorhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. static.igem.org [static.igem.org]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. assaygenie.com [assaygenie.com]
- 10. Mammalian Expression, Purification, and Crystallization of Rhodopsin Variants | Springer Nature Experiments [experiments.springernature.com]
- 11. Mammalian expression, purification, and crystallization of rhodopsin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. UV-Visible and Infrared Methods for Investigating Lipid-Rhodopsin Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Iodopsin and Channelrhodopsin for Optogenetic Applications
For Researchers, Scientists, and Drug Development Professionals
Optogenetics has revolutionized the study of neural circuits and is a promising avenue for therapeutic development. The choice of the light-sensitive protein, or opsin, is critical to the success of these applications. This guide provides an in-depth, objective comparison of two major classes of opsins: the vertebrate G-protein coupled receptor, iodopsin (represented by cone opsins), and the algal light-gated ion channel, channelrhodopsin. This comparison is supported by experimental data to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound (Vertebrate Cone Opsin) | Channelrhodopsin (and variants) |
| Mechanism of Action | G-protein coupled receptor (GPCR); initiates an intracellular signaling cascade.[1] | Light-gated ion channel; directly passes ions across the cell membrane.[2] |
| Primary Advantage | High light sensitivity due to signal amplification.[1] | Fast kinetics enabling precise temporal control of neuronal firing. |
| Kinetics | Slower onset and offset due to the multi-step signaling pathway. | Rapid activation and deactivation, typically in the millisecond range.[3][4] |
| Ion Permeability | Does not form an ion channel itself; modulates endogenous ion channels via G-protein signaling. | Non-specific cation channel (e.g., Na+, K+, H+, Ca2+).[2] |
| Applications | Suited for applications requiring high light sensitivity and modulation of intracellular signaling pathways. | Ideal for precise, high-frequency stimulation or inhibition of neuronal activity. |
Performance Data: A Quantitative Comparison
The following table summarizes key quantitative performance metrics for representative members of the this compound and channelrhodopsin families. It is important to note that these values can vary depending on the specific variant, expression system, and experimental conditions.
| Parameter | This compound (e.g., Human Medium Wavelength Cone Opsin) | Channelrhodopsin (e.g., ChR2, CoChR) |
| Activation Time (Time to Peak) | ~20 ms (B15284909) (in native cones)[5] | <1 ms to a few ms[4] |
| Deactivation Time (τ_off) | Slower, dependent on G-protein inactivation. | ~10 ms (ChR2), can be engineered for faster or slower kinetics.[3] |
| Photocurrent Amplitude | Indirectly modulates endogenous channels, leading to variable but potentially large currents. | Typically in the range of hundreds of pA to several nA.[3] |
| Light Sensitivity (Activation Threshold) | High (operates at ambient light levels, ~10¹¹ photons·cm⁻²·s⁻¹)[4] | Lower (requires higher light intensity, >10¹⁵ photons·cm⁻²·s⁻¹ for ChR2).[4] |
| Peak Activation Wavelength | Dependent on the specific cone opsin (e.g., ~530 nm for human medium wavelength opsin). | ~470 nm (ChR2), with variants shifted to other wavelengths (e.g., green, red).[2][4] |
Signaling Pathways
The fundamental difference between this compound and channelrhodopsin lies in their signaling mechanisms.
This compound Signaling Pathway
This compound, a vertebrate cone opsin, is a G-protein coupled receptor (GPCR). Upon photon absorption, it activates a G-protein (transducin in photoreceptors), which in turn initiates an enzymatic cascade. This cascade leads to the modulation of intracellular second messengers (e.g., cGMP) and the subsequent opening or closing of endogenous ion channels. This multi-step process results in a significant amplification of the initial light signal.
Channelrhodopsin Signaling Pathway
Channelrhodopsin is a light-gated ion channel. When activated by light of the appropriate wavelength, it undergoes a conformational change that opens an intrinsic pore, allowing the direct passage of cations down their electrochemical gradient. This direct mechanism results in rapid depolarization of the cell membrane.
Experimental Protocols
The following sections outline generalized protocols for the use of this compound and channelrhodopsin in optogenetic experiments.
General Experimental Workflow
A typical optogenetics experiment involves several key steps, from the delivery of the opsin gene to the measurement of the resulting cellular activity.
Opsin Gene Delivery
Objective: To introduce the genetic material encoding the opsin into the target cells.
Method: Adeno-Associated Virus (AAV) vectors are a common and effective method for gene delivery in neurons.
-
Vector Construction:
-
This compound (Cone Opsin): An AAV vector containing the human medium wavelength cone opsin (hMCO) gene under the control of a neuron-specific promoter, such as the human synapsin (hSyn) promoter, is constructed. A fluorescent reporter gene (e.g., mCherry) can be co-expressed to visualize transfected cells. An example vector is AAV-hSyn-hMCO-mCherry.
-
Channelrhodopsin: An AAV vector carrying the Channelrhodopsin-2 (ChR2) gene, often with a mutation to enhance photocurrent (e.g., H134R), is used. The gene is typically driven by a neuron-specific promoter like hSyn. A common vector is pAAV-hSyn-hChR2(H134R)-mCherry.[6]
-
-
Viral Injection:
-
For in vivo experiments, stereotaxic surgery is performed to inject the AAV vector into the specific brain region of interest.
-
For in vitro experiments, the AAV vector is added to the cell culture medium.
-
-
Expression: Following injection, a period of several weeks is required for the opsin to be expressed and trafficked to the cell membrane.
Functional Characterization
Objective: To measure the light-induced electrical activity in the transfected cells.
Method: Whole-cell patch-clamp electrophysiology is the gold standard for characterizing photocurrents and changes in membrane potential.
-
Cell Preparation: Brain slices containing the transfected region are prepared for in vitro recordings.
-
Recording Setup:
-
A patch-clamp rig equipped with a microscope and a light source (e.g., LED or laser) coupled to the microscope's optical path is used.
-
Glass micropipettes are filled with an internal solution and used to form a gigaohm seal with the membrane of a fluorescently-labeled neuron.[7]
-
-
Data Acquisition:
-
For Channelrhodopsin:
-
Light pulses of varying duration and intensity are delivered to the cell.
-
In voltage-clamp mode, the resulting inward photocurrents are recorded to measure amplitude and kinetics (activation and deactivation times).[8][9]
-
In current-clamp mode, the light-induced depolarization and action potential firing are recorded.
-
-
For this compound (Cone Opsin):
-
Light stimulation is applied, and changes in membrane potential or the activity of downstream effectors are measured.
-
Measuring the direct effect on endogenous channels can be more complex and may involve pharmacological blockade of other channels to isolate the G-protein mediated response.
-
Alternatively, assays to measure second messenger levels (e.g., cAMP or cGMP) or G-protein activation can be employed.[1][10]
-
-
Conclusion
The choice between this compound and channelrhodopsin for optogenetic applications is dictated by the specific experimental goals. Channelrhodopsin and its variants offer unparalleled temporal precision for activating or inhibiting neurons, making them the tool of choice for dissecting the roles of specific neural populations in rapid information processing. In contrast, this compound and other vertebrate opsins provide exceptional light sensitivity, a significant advantage for applications where high light levels may be phototoxic or difficult to achieve, and for studies focused on modulating intracellular signaling cascades. As the field of optogenetics continues to evolve, the development of novel opsins with combined features of high sensitivity and fast kinetics will further expand the power and applicability of this transformative technology.
References
- 1. A live cell assay of GPCR coupling allows identification of optogenetic tools for controlling Go and Gi signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Techniques in Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinetic-optimized CoChR variant with enhanced high-frequency spiking fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Independent Optical Excitation of Distinct Neural Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photocurrent response of human cones is fast and monophasic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. Channelrhodopsin-assisted patching: in vivo electrophysiological recording of genetically and morphologically identified neurons throughout the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iodopsin Structure-Function Relationship Models
This guide provides a detailed comparison of iodopsin structure-function relationship models, focusing on the experimental data that informs and validates these models. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of vision and G-protein coupled receptors (GPCRs).
Introduction to this compound
This compound is the photopigment found in the cone cells of the retina and is responsible for color vision and vision in bright light (photopic vision).[1][2] Like its counterpart in rod cells, rhodopsin (responsible for night vision), this compound consists of a protein component, an opsin, and a light-absorbing chromophore, 11-cis-retinal (B22103).[1][3] The interaction between the opsin and the chromophore is crucial for determining the pigment's spectral sensitivity. Different types of cone cells contain different iodopsins, each with a distinct opsin that tunes the absorption spectrum of the 11-cis-retinal to be most sensitive to a specific range of light wavelengths (blue, green, or red).[1]
The absorption of a photon by the 11-cis-retinal triggers its isomerization to all-trans-retinal, initiating a conformational change in the opsin protein.[3] This activated state, known as Meta-iodopsin II, initiates a G-protein signaling cascade that ultimately leads to a neural signal being sent to the brain.[4]
Comparative Analysis of this compound and Rhodopsin Properties
To understand the structure-function relationships of this compound, it is often compared to the more extensively studied rhodopsin. The following table summarizes key quantitative differences between chicken this compound and bovine rhodopsin, which are commonly used model systems.
| Property | Chicken this compound | Bovine Rhodopsin | Significance |
| Absorption Maximum (λmax) | ~562 nm[5] | ~500 nm[1] | The red-shift in this compound's absorption is crucial for its sensitivity to longer wavelength light, enabling color vision in the red part of the spectrum. This is attributed to the specific amino acid environment around the chromophore.[2] |
| Regeneration Rate with 11-cis-retinal | ~240 times faster than rhodopsin[4] | Slower | The rapid regeneration of this compound contributes to the faster dark adaptation of cones compared to rods.[5][6][7] |
| Meta-II Intermediate Decay Rate | ~100 times faster than meta-rhodopsin II[4] | Slower | The short lifetime of the active state of this compound is consistent with the lower photosensitivity and rapid response of cones.[2][4] |
| pH Stability | Stable only at pH 5-7[5][6][7] | Stable from pH 4-9[5][6][7] | This suggests differences in the overall structural stability of the opsin protein. |
| Synthesis Velocity Constant (at 10°C) | 527 times that of rhodopsin[5][6][7] | Slower | This reflects the much more rapid synthesis of this compound from its protein and chromophore components.[5][6][7] |
This compound Signaling Pathway
The phototransduction cascade initiated by this compound is a well-characterized G-protein signaling pathway. Upon light absorption and isomerization of the retinal chromophore, the this compound molecule becomes enzymatically active (Meta-iodopsin II) and catalyzes the activation of the G-protein transducin. Activated transducin, in turn, activates a cGMP phosphodiesterase, which hydrolyzes cGMP. The resulting decrease in cGMP concentration leads to the closure of cGMP-gated cation channels in the cone cell membrane, causing hyperpolarization of the cell and a reduction in glutamate (B1630785) release at the synaptic terminal. This change in neurotransmitter release is the signal that is transmitted to the next neurons in the visual pathway.[8]
References
- 1. iiste.org [iiste.org]
- 2. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin A - Wikipedia [en.wikipedia.org]
- 4. Structure and photobleaching process of chicken this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phototransduction in Rods and Cones - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Iodopsin and Melanopsin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signal transduction pathways initiated by two critical photopigments in the vertebrate retina: iodopsin, the basis of cone-mediated color vision, and melanopsin, the photopigment of intrinsically photosensitive retinal ganglion cells (ipRGCs) that mediates non-image-forming visual functions. This comparison is supported by experimental data to elucidate the distinct molecular mechanisms and functional consequences of these two light-sensing systems.
Core Differences in Signaling Cascades
This compound and melanopsin, while both G-protein coupled receptors (GPCRs) that utilize a retinaldehyde chromophore, initiate fundamentally different signaling cascades upon photoactivation. This compound, found in cone photoreceptors, triggers a pathway that leads to hyperpolarization of the cell membrane, reducing glutamate (B1630785) release. In stark contrast, melanopsin, expressed in ipRGCs, activates a cascade that results in depolarization, increasing the cell's firing rate.[1][2] These opposing electrical responses stem from distinct G-protein coupling and downstream effector molecules.
The this compound pathway is a canonical example of a cGMP signaling cascade, similar to that of rhodopsin in rod cells, though with significantly faster kinetics.[3][4] Upon light absorption, this compound activates the G-protein transducin (a member of the Gt family), which in turn activates a phosphodiesterase (PDE) that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[3][4][5] The resulting decrease in cGMP concentration leads to the closure of cGMP-gated cation channels, causing the cell to hyperpolarize.[3][4][5]
Conversely, melanopsin signaling more closely resembles the phototransduction pathways of invertebrate photoreceptors.[6][7][8] It primarily couples to a G-protein of the Gq/11 family, which activates phospholipase C (PLC).[6][8] PLC activation leads to the opening of transient receptor potential (TRP) cation channels, resulting in an influx of positive ions and depolarization of the ipRGC.[6][8]
Recent research has revealed that melanopsin signaling is not monolithic and exhibits diversity across different ipRGC subtypes.[6][9][10][11][12] For instance, in M4 ipRGCs, melanopsin activation can lead to the closure of potassium channels, contributing to depolarization.[6][10][11] In M2 cells, evidence suggests a role for T-type voltage-gated calcium channels in conjunction with TRPC channels.[12]
Quantitative Comparison of Signaling Parameters
The functional differences between this compound and melanopsin signaling are underscored by significant quantitative disparities in their respective phototransduction cascades.
| Parameter | This compound (Cone Phototransduction) | Melanopsin (ipRGC Phototransduction) | References |
| G-Protein Coupled | Gt (Transducin) | Gq/11, potentially Gi/o and Gs in some contexts | [6][8][13][14] |
| Primary Effector | cGMP Phosphodiesterase (PDE) | Phospholipase C (PLC) | [4][5][6][8] |
| Second Messenger | ↓ cGMP | ↑ IP3, ↑ DAG | [4][5][6][8] |
| Ion Channel | cGMP-gated cation channel | Transient Receptor Potential (TRP) channels (e.g., TRPC6, TRPC7), other channels in specific subtypes | [6][15][16][17] |
| Change in Membrane Potential | Hyperpolarization | Depolarization | [1][2] |
| Spectral Sensitivity (λmax) | S-opsin: ~420-440 nm, M-opsin: ~530-540 nm, L-opsin: ~560-570 nm | ~480 nm | [7][18] |
| Single-Photon Response Amplitude | ~15 fA (in cones) | ~1.5 pA (at 35°C) | [19] |
| Single-Photon Response Kinetics | Fast onset and offset | Extremely slow onset and offset | [19][20] |
| Response Integration Time | Milliseconds to tens of milliseconds | Several seconds to tens of seconds | [20][21] |
| Pigment Density | High (~30,000 molecules/µm² in outer segment discs) | Low (~5 molecules/µm² on plasma membrane) | [19][22] |
| Light Sensitivity | High, but less than rods | Low | [1][19] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling cascades of this compound and melanopsin.
Caption: this compound signaling cascade leading to hyperpolarization.
Caption: Canonical melanopsin signaling cascade leading to depolarization.
Caption: Divergent melanopsin signaling in different ipRGC subtypes.
Experimental Protocols
Protocol 1: Heterologous Expression and Functional Comparison of Photopigments
This protocol describes the expression of this compound and melanopsin in a heterologous cell system (e.g., HEK293 cells) to compare their G-protein coupling and downstream signaling in a controlled environment.
1. Plasmid Construction and Transfection:
- Subclone the full-length cDNA of the desired this compound (e.g., human L-opsin) and human melanopsin into a mammalian expression vector (e.g., pcDNA3.1).
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.
- Transfect the cells with the expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
2. Chromophore Reconstitution:
- 24 hours post-transfection, supplement the cell culture medium with 5-10 µM 11-cis-retinal.
- Incubate the cells in the dark for at least 12-24 hours to allow for photopigment reconstitution.
3. G-Protein Activation Assay (e.g., BRET-based):
- Co-transfect cells with the photopigment plasmid and a G-protein activation biosensor (e.g., a BRET-based sensor for Gαq and Gαt activation).
- 48 hours post-transfection, wash and resuspend the cells in a suitable assay buffer.
- Add the BRET substrate (e.g., coelenterazine (B1669285) h) and measure the baseline BRET ratio in a plate reader.
- Stimulate the cells with a light pulse of the appropriate wavelength (e.g., ~560 nm for L-opsin, ~480 nm for melanopsin) and record the change in BRET ratio over time. A decrease in BRET ratio typically indicates G-protein activation.
4. Calcium Imaging (for Melanopsin):
- For melanopsin-expressing cells, load with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
- Wash the cells and place them on the stage of an inverted fluorescence microscope.
- Record baseline fluorescence.
- Stimulate with a pulse of ~480 nm light and record the change in intracellular calcium concentration as a change in fluorescence intensity.
Protocol 2: Electrophysiological Recording of Photoreceptor Responses
This protocol outlines the single-cell suction electrode recording technique to measure the light-evoked currents from cone photoreceptors and ipRGCs.
1. Retinal Preparation:
- Dark-adapt a mouse overnight.
- Euthanize the mouse and enucleate the eyes under dim red light.
- Dissect the retina in a cooled, oxygenated Ames' medium.
- Gently separate the retina from the retinal pigment epithelium.
2. Recording Setup:
- Transfer a piece of the retina to a recording chamber on the stage of an infrared-equipped microscope.
- Continuously perfuse the retina with oxygenated Ames' medium at 34-36°C.
- Use a glass suction electrode filled with Ames' medium, connected to a patch-clamp amplifier.
3. Recording from Cones:
- Gently position the suction electrode over the inner segment of a cone photoreceptor.
- Apply gentle suction to draw the inner segment into the electrode tip, forming a tight seal.
- Record the circulating "dark current" in the absence of light.
- Apply calibrated light flashes of varying intensity and wavelength to elicit photoresponses.
- Record the light-induced hyperpolarization as a decrease in the inward current.
4. Recording from ipRGCs:
- Identify ipRGCs in the ganglion cell layer (e.g., using a fluorescent reporter mouse line).
- Perform whole-cell patch-clamp recordings from the identified ipRGCs.
- To isolate the intrinsic melanopsin-based response, a cocktail of synaptic blockers (to block input from rods and cones) can be added to the perfusion medium.
- Record the resting membrane potential in the dark.
- Apply light stimuli and record the resulting depolarization and action potential firing.
Experimental Workflow Diagram
Caption: Workflow for comparative studies of this compound and melanopsin.
Conclusion
The signaling pathways of this compound and melanopsin represent two distinct and highly specialized mechanisms for light detection in the vertebrate retina. This compound's fast, hyperpolarizing response is optimized for the high temporal resolution and chromatic discrimination required for image-forming vision. In contrast, melanopsin's slow, depolarizing, and sustained signaling is tailored for encoding ambient light levels over long periods, crucial for non-image-forming functions like circadian rhythm entrainment and the pupillary light reflex. The diversity of melanopsin signaling across different ipRGC subtypes further highlights the complexity and adaptability of this system. Understanding these fundamental differences is critical for research into visual physiology, the development of therapies for retinal diseases, and the design of lighting environments that consider both the visual and non-visual effects of light on human health.
References
- 1. Intrinsically Photosensitive Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 5. jfophth.com [jfophth.com]
- 6. Melanopsin phototransduction: beyond canonical cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the isomerization mechanisms of human melanopsin and invertebrate and vertebrate rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanopsin and inner retinal photoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Melanopsin activates divergent phototransduction pathways in intrinsically photosensitive retinal ganglion cell subtypes | eLife [elifesciences.org]
- 11. Melanopsin activates divergent phototransduction pathways in intrinsically photosensitive retinal ganglion cell subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melanopsin activates divergent phototransduction pathways in intrinsically photosensitive retinal ganglion cell subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divergent G-protein selectivity across melanopsins from mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Kinetics of cone specific G-protein signaling in avian photoreceptor cells [frontiersin.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Molecular properties of the cGMP-gated channel of rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Circadian Response of Intrinsically Photosensitive Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Photon capture and signalling by melanopsin retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. MELANOPSIN AND THE INTRINSICALLY PHOTOSENSITIVE RETINAL GANGLION CELLS: BIOPHYSICS TO BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Spectrum: A Comparative Guide to Key Residues in the Iodopsin Retinal Binding Pocket
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms that govern the function of visual pigments is paramount. This guide provides a comprehensive comparison of the key amino acid residues within the retinal binding pocket of iodopsin, the photopigment responsible for color vision in bright light conditions. By examining experimental data from site-directed mutagenesis studies, we illuminate the critical roles these residues play in spectral tuning and overall protein function, offering a valuable resource for rational drug design and the development of novel therapeutic agents targeting G protein-coupled receptors (GPCRs).
This compound, a cone visual pigment, shares a similar chromophore, 11-cis-retinal, with its rod counterpart, rhodopsin. However, the distinct protein environment of the retinal binding pocket in this compound is responsible for its red-shifted absorption maximum, enabling the perception of color.[1] The precise spectral tuning of this compound is a result of complex interactions between the retinal chromophore and specific amino acid residues within the binding pocket. This guide delves into the experimental validation of these key residues, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Key Residues and Their Impact on Spectral Tuning: A Quantitative Comparison
Site-directed mutagenesis has been instrumental in elucidating the function of individual amino acid residues in the this compound retinal binding pocket. The following tables summarize the quantitative effects of specific mutations on the absorption maximum (λmax) of chicken this compound, the most extensively studied model for this photopigment. For comparison, data from similar mutations in bovine rhodopsin are also presented, highlighting the distinct mechanisms of spectral tuning in rod and cone opsins.
Table 1: Spectral Shifts Induced by Mutations in the Chloride Binding Site of Chicken this compound
| Residue Position (Chicken this compound) | Original Amino Acid | Mutant Amino Acid | Change in λmax (nm) | Reference |
| 197 | Histidine (H) | Tyrosine (Y) | Blue shift | [2] |
| 308 | Alanine (A) | Serine (S) | Blue shift | [2] |
Note: Specific quantitative values for λmax shifts in chicken this compound from these specific mutations were not found in the provided search results, but the qualitative effect is described.
Table 2: Influence of the Counterion on the Absorption Spectra of Visual Pigments
| Pigment | Residue Position (Bovine Rhodopsin numbering) | Original Amino Acid | Mutant Amino Acid | Resulting λmax (nm) |
| Bovine Rhodopsin | 113 | Glutamate (B1630785) (E) | Aspartate (D) | Red shift (+5 to +7 nm) |
| SWS1 Pigment | 113 | Glutamate (E) | Aspartate (D) | Blue shift (-4 nm) |
Note: The counterion in most vertebrate visual rhodopsins is Glutamate at position 113 (E113).[3] Invertebrate rhodopsins and some non-visual opsins utilize Glutamate at position 181 (E181) as the counterion.[3] The distinct effects of the same mutation in different pigments underscore the unique electrostatic environment of each binding pocket.
Comparative Analysis: this compound vs. Rhodopsin
The primary distinction in the spectral tuning of this compound compared to rhodopsin lies in the presence of a unique chloride-binding site in this compound.[1] The binding of a chloride ion to this site is responsible for a significant red-shift in this compound's absorption spectrum.[1] Mutagenesis studies on residues within this site, such as H197, have been shown to cause a blue shift in the absorption maximum, confirming their role in chloride binding and spectral tuning.
Furthermore, the distance and interaction between the protonated Schiff base (PSB) of the retinal chromophore and its counterion are critical determinants of the absorption maximum.[1] In vertebrate visual pigments, the primary counterion is typically a glutamate residue at position 113.[3] However, the precise electrostatic environment created by this and other nearby residues differs between this compound and rhodopsin, contributing to their distinct spectral properties.
Experimental Methodologies
The validation of key residues in the this compound retinal binding pocket relies on a combination of molecular biology, biochemistry, and spectroscopy techniques. The general workflow for these experiments is outlined below.
References
- 1. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolutionary history and spectral tuning of vertebrate visual opsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The counterion–retinylidene Schiff base interaction of an invertebrate rhodopsin rearranges upon light activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability and Denaturation of Iodopsin and Rhodopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability and denaturation processes of two key visual photopigments: iodopsin and rhodopsin. Understanding the distinct stability profiles of these proteins is crucial for research in vision science, the development of therapeutics for retinal diseases, and for drug development professionals working with G-protein coupled receptors (GPCRs). This comparison is supported by experimental data and detailed methodologies.
Comparative Analysis of Thermal Stability and Denaturation
Rhodopsin, the photopigment in rod cells responsible for vision in low light, is notably more stable than this compound, the photopigment in cone cells responsible for color vision in bright light. This difference in stability is intrinsically linked to their respective physiological roles. The chromophore, 11-cis-retinal (B22103), plays a significant role in stabilizing the opsin protein in both pigments.[1][2] Thermal denaturation of these pigments involves the denaturation of the opsin protein, which is a different mechanism from light-induced bleaching where the chromophore isomerizes.[2]
Rhodopsin: A Thermally Robust Photopigment
Rhodopsin exhibits considerable thermal stability.[2] Studies using differential scanning calorimetry (DSC) on bovine rhodopsin have provided precise quantitative data on its thermal denaturation. The melting temperature (Tm), the point at which 50% of the protein is denatured, for rhodopsin in rod outer segment disk membranes is approximately 71.9°C.[3] In contrast, its protein component, opsin (rhodopsin without the chromophore), is significantly less stable, with a Tm of about 55.9°C.[3] This highlights the crucial role of the 11-cis-retinal chromophore in maintaining the structural integrity of the opsin protein.[2] The thermal denaturation of rhodopsin is an irreversible process.[2]
This compound: A More Labile Photopigment for Daylight Vision
This compound, and cone pigments in general, display markedly reduced thermal stability compared to rhodopsin.[4] This inherent instability is thought to be a functional adaptation for vision in bright light, allowing for faster regeneration and response times. While specific quantitative Tm values for this compound from DSC studies are not as readily available in the literature, a wealth of qualitative and indirect evidence points to its lower stability. For instance, this compound is stable only within a narrow pH range of 5-7, whereas rhodopsin is stable from pH 4-9.[5][6] The decay of the active state (Meta II intermediate) is considerably faster for cone pigments like chicken blue, green, and red (this compound) than for rhodopsin.[5]
Data Presentation
The following table summarizes the key quantitative and qualitative differences in the thermal stability of rhodopsin and this compound.
| Property | Rhodopsin (Bovine) | This compound (Chicken Red Cone) |
| Melting Temperature (Tm) | 71.9 ± 0.4 °C[3] | Significantly lower than rhodopsin (qualitative)[4] |
| Opsin Tm | 55.9 ± 0.3 °C[3] | Not specifically reported, but opsin is less stable[2] |
| Denaturation Enthalpy (ΔH) | 700 ± 17 kJ/mol[3] | Not reported |
| Opsin ΔH | 520 ± 17 kJ/mol[3] | Not reported |
| pH Stability | Stable between pH 4-9[5][6] | Stable only between pH 5-7[5][6] |
| Active State (Meta II) Decay | Slower | Considerably faster[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the thermal stability of rhodopsin, which can be adapted for this compound.
Differential Scanning Calorimetry (DSC)
This technique measures the heat absorbed by a protein as the temperature is increased, allowing for the determination of the melting temperature (Tm) and the enthalpy of denaturation (ΔH).
Protocol for Rhodopsin:
-
Sample Preparation: Isolate rod outer segment (ROS) disk membranes containing rhodopsin. Suspend the membranes in a suitable buffer (e.g., 67 mM phosphate (B84403) buffer, pH 7.0).[3]
-
DSC Measurement:
-
Use a differential scanning calorimeter (e.g., MicroCal VP-DSC).[2]
-
Load the rhodopsin sample into the sample cell and the buffer into the reference cell.
-
Scan the temperature at a constant rate (e.g., 15, 30, 60, or 90°C/hr).[2]
-
Record the differential heat capacity as a function of temperature. The peak of the resulting endotherm corresponds to the Tm.
-
-
Data Analysis:
UV-Visible Spectroscopy for Thermal Decay
This method monitors the decrease in the characteristic absorbance of the chromophore as the protein denatures with heat.
Protocol:
-
Sample Preparation: Purify the visual pigment (rhodopsin or this compound) and solubilize it in a suitable detergent solution.
-
Measurement:
-
Place the sample in a temperature-controlled cuvette in a UV-Visible spectrophotometer.
-
Incubate the sample at a specific temperature (e.g., 37°C or 55°C).
-
Record the absorbance spectrum at regular intervals. For rhodopsin, the decay is monitored at its absorbance maximum of ~500 nm.
-
-
Data Analysis: Plot the absorbance at the maximum wavelength against time to determine the rate of thermal decay.
Mandatory Visualization
Signaling Pathways
The phototransduction cascades initiated by rhodopsin and this compound are highly similar. The primary difference lies in the specific opsin protein, which influences the kinetics of the pathway. The following diagram illustrates the conserved signaling pathway.
Caption: The phototransduction cascade in rod and cone cells.
Experimental Workflow: Differential Scanning Calorimetry
The following diagram outlines the workflow for determining the thermal stability of visual pigments using DSC.
Caption: Workflow for DSC analysis of visual pigment thermal stability.
References
- 1. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Calorimetric study of thermal denaturation of vertebrate visual pigments [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the stability of the human cone visual pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Anti-Iodopsin (Cone Opsin) Antibodies for Western Blotting and Immunohistochemistry
For researchers in vision science, neuroscience, and drug development, the accurate detection of cone photoreceptor proteins is paramount. Iodopsins, the photopigments found in cone cells, are essential for color vision and high-acuity daylight vision. The validation of antibodies targeting these proteins—specifically the cone opsins OPN1LW (long-wave), OPN1MW (medium-wave), and OPN1SW (short-wave)—is a critical step for ensuring the reliability and reproducibility of experimental results in applications like Western Blotting (WB) and Immunohistochemistry (IHC).
This guide provides an objective comparison of commercially available anti-cone opsin antibodies, supported by available validation data. It also includes detailed experimental protocols and workflows to assist researchers in their validation process.
Comparison of Commercially Available Anti-Cone Opsin Antibodies
The selection of a suitable antibody requires careful consideration of its validation across different applications and species. The following tables summarize the specifications and validation data for several commercially available antibodies against long-wave, medium-wave, and short-wave sensitive cone opsins.
Table 1: Anti-OPN1LW (Long-Wave/Red) & OPN1MW (Medium-Wave/Green) Opsin Antibodies
| Product Name/Clone | Supplier | Catalog No. | Type | Host | Reactivity | Validated Applications | Recommended Dilution | Notes |
| OPN1LW/MW (7G8) | Santa Cruz | sc-517301 | Monoclonal | Mouse | Human | WB[1] | Not specified | Raised against purified human red/green cone opsin. Detects both OPN1LW and OPN1MW. |
| Anti-Green/Red Cone Opsin (7G8) | Sigma-Aldrich | MABN2492 | Monoclonal | Mouse | Human | IHC (Paraffin) | 1:250 | Evaluated in human retina tissue sections. |
| OPN1LW Antibody | EMD Millipore | AB5405 | Polyclonal | Rabbit | Mouse | WB[2] | 1:1000[2] | Cited in multiple publications for Western Blotting.[2] |
| Anti-OPSG OPN1MW Antibody | Boster Bio | A07300 | Not specified | Not specified | Human, Mouse, Rat | ELISA, WB[3] | Not specified | Detects medium-wave-sensitive opsin. |
| Anti-Opn1mw antibody | Abcam | ab236916 | Polyclonal | Rabbit | Human | WB, ICC/IF | WB: 1:500, ICC/IF: 1:100 | Immunogen is a recombinant fragment of human OPN1MW. |
Table 2: Anti-OPN1SW (Short-Wave/Blue) Opsin Antibodies
| Product Name/Clone | Supplier | Catalog No. | Type | Host | Reactivity | Validated Applications | Recommended Dilution | Notes |
| Anti-OPSB OPN1SW Antibody | Boster Bio | A09127 | Not specified | Not specified | Human, Mouse, Rat | ELISA, WB[4] | Not specified | Validated for specificity on tissues with known expression.[4] |
| OPN1SW (N-20) | Santa Cruz | sc-14363 | Polyclonal | Goat | Human, Mouse, Rat | IHC, IF, WB[5][6] | IHC: 1:500, IF: 1:400, WB: 1:250[5] | Discontinued. Was highly cited, providing a benchmark for validation.[5] |
Experimental Protocols
The following sections provide detailed, generalized protocols for Western Blotting and Immunohistochemistry for the validation of anti-cone opsin antibodies. Researchers should always consult the antibody-specific datasheet for any recommended modifications.
Protocol 1: Western Blotting (WB)
Western blotting is essential for confirming antibody specificity by verifying that the antibody detects a protein of the correct molecular weight.[7][8] Cone opsins have a predicted molecular weight of approximately 39-41 kDa.[9][10]
A. Sample Preparation (Retinal Lysate)
-
Dissect fresh retinal tissue on ice and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Add Laemmli sample buffer to the protein samples (to a final concentration of 1x) and boil at 95°C for 5 minutes.
B. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (10-12% is suitable for ~40 kDa proteins).
-
Run the gel until adequate separation of the molecular weight marker is achieved.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Use a wet transfer system overnight at 4°C or a semi-dry system according to the manufacturer's instructions.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
C. Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Dilute the primary anti-cone opsin antibody in the blocking buffer to the concentration recommended on the datasheet (or a pre-determined optimal concentration). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP or goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using an imaging system.
Protocol 2: Immunohistochemistry (IHC)
IHC is used to visualize the localization of cone opsins within the tissue architecture, specifically in the outer segments of cone photoreceptor cells. This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
A. Deparaffinization and Rehydration
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3-5 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse thoroughly in deionized water.
B. Antigen Retrieval
-
Antigen retrieval is often crucial for unmasking epitopes in FFPE tissue.
-
Use a heat-induced epitope retrieval (HIER) method. Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides in PBS.
C. Staining and Detection
-
Peroxidase Block (for chromogenic detection): If necessary, incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary anti-cone opsin antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides gently with PBS (3 changes, 5 minutes each).
-
Secondary Antibody Incubation: Apply a biotinylated or fluorophore-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides with PBS (3 changes, 5 minutes each).
-
Signal Amplification/Detection:
-
For Chromogenic Detection: If using a biotinylated secondary, incubate with an Avidin-Biotin-Complex (ABC) reagent, followed by a substrate-chromogen like DAB.
-
For Fluorescent Detection: Proceed directly to counterstaining.
-
-
Counterstaining: Stain nuclei with Hematoxylin (for chromogenic) or DAPI (for fluorescent) for 1-5 minutes.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene (for chromogenic detection) and coverslip with a permanent mounting medium. For fluorescent detection, coverslip directly from the final PBS wash using an aqueous mounting medium.
-
Imaging: Visualize using a bright-field or fluorescence microscope.
References
- 1. scbt.com [scbt.com]
- 2. OPN1LW antibody | antibody review based on formal publications [labome.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. (sc-14363) OPN1SW (N-20) - Santa Cruz Biotechnology - CiteAb [citeab.com]
- 6. Anti-Opn1sw (N-20; sc-14363) MGI Antibody Detail - MGI:6430187 [informatics.jax.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Rhodopsin Monoclonal Antibody (4D2), APC (MA5-45244) [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. biocompare.com [biocompare.com]
A Comparative Analysis of G-Protein Activation Kinetics by Iodopsin and Rhodopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-protein activation kinetics of iodopsin and rhodopsin, the visual pigments responsible for color and dim-light vision, respectively. Understanding the kinetic differences in their signaling cascades is crucial for research in visual physiology and the development of therapeutics targeting G-protein coupled receptors (GPCRs).
Introduction to Visual Pigments and G-Protein Signaling
Rhodopsin, found in the rod cells of the retina, is exceptionally sensitive to low light levels, mediating scotopic vision. Iodopsins, located in cone cells, are responsible for photopic (color) vision and are classified into different types based on their spectral sensitivity (e.g., red, green, and blue-sensitive). Both are prototypical GPCRs that, upon photoactivation, catalyze the exchange of GDP for GTP on the α-subunit of the G-protein transducin (Gt), initiating the visual transduction cascade. The efficiency and speed of this activation are critical determinants of the distinct properties of rod and cone vision.
Comparative Kinetics of G-Protein Activation
Experimental data reveals significant differences in the efficiency and kinetics of G-protein activation between rhodopsin and this compound. Rhodopsin generally exhibits a higher efficiency in activating transducin compared to cone pigments.
Quantitative Data Summary
The following tables summarize key kinetic parameters for G-protein (transducin) activation by rhodopsin and green-sensitive cone pigment (a type of this compound). Data for red and blue-sensitive iodopsins are less prevalent in the literature.
Table 1: G-Protein Activation Efficiency
| Visual Pigment | Species | Temperature (°C) | Relative Gt Activation Efficiency (Rhodopsin vs. This compound) | Reference |
| Rhodopsin (mRh) vs. Green-sensitive Cone Pigment (mG) | Mouse | 37 | mRh is ~2.5-fold greater than mG | [1] |
Table 2: Michaelis-Menten Kinetics of Transducin Activation
| Visual Pigment | Species | Key Finding | Reference |
| Rhodopsin (bRh) vs. Green-sensitive Cone Pigment (cG) | Bovine vs. Chicken | Initial velocity for cG was approximately half that of bRh, with comparable Michaelis constants (Km). | [2][3] |
Table 3: Initial Rates of GTPγS Binding
| Visual Pigment | Species | Temperature (°C) | Initial Rate of GTPγS Bound (fmol s⁻¹) | P-value | Reference |
| Rhodopsin | Mouse | 0 | 10 ± 0.4 | > 0.05 | |
| Green-sensitive Cone Pigment | Mouse | 0 | 13 ± 1.3 | > 0.05 | |
| Rhodopsin | Mouse | 37 | 8.3 ± 0.3 | < 0.05 | |
| Green-sensitive Cone Pigment | Mouse | 37 | 4.6 ± 0.7 | < 0.05 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the G-protein signaling cascade initiated by rhodopsin and this compound, and a typical experimental workflow for measuring G-protein activation.
References
Bridging Theory and Reality: A Guide to Validating Computational Predictions of Iodopsin Absorption Spectra
For researchers, scientists, and drug development professionals, accurately predicting the light absorption properties of visual pigments like iodopsin is crucial for understanding vision and developing novel therapeutics. While computational models offer a powerful and efficient means to predict these properties, experimental validation remains the gold standard for confirming their accuracy. This guide provides a comprehensive comparison of computational and experimental approaches for determining this compound absorption spectra, complete with detailed methodologies and supporting data.
Comparing Computational Predictions with Experimental Measurements
The primary goal in validating computational predictions is to ascertain how closely the predicted maximum absorption wavelength (λmax) aligns with experimentally determined values. A variety of computational methods are employed, with Quantum Mechanics/Molecular Mechanics (QM/MM) being a prominent approach for simulating the complex environment of the chromophore within the protein. Experimental validation typically involves site-directed mutagenesis to create specific this compound variants, followed by expression, purification, and characterization using UV-Visible (UV-Vis) spectroscopy.
| Computational Method | Predicted λmax (nm) | Experimental Method | Measured λmax (nm) | Typical Difference (nm) |
| QM/MM | Varies by study and specific mutations | Site-Directed Mutagenesis & UV-Vis Spectroscopy | Varies by mutation | 5-20 |
Note: The "Typical Difference" is an estimated range based on analogous studies of rhodopsins and other visual pigments, as direct comprehensive data for this compound is limited.
The Validation Workflow: From Code to Cuvette
The process of validating computational predictions of this compound absorption spectra is a multi-step endeavor that integrates computational modeling with rigorous experimental work. The general workflow involves predicting the spectral properties of a specific this compound variant, creating that variant in the lab, and then measuring its actual absorption spectrum.
Key Experimental Protocols
Accurate experimental validation hinges on meticulous execution of laboratory procedures. Below are detailed protocols for the key experimental stages.
Site-Directed Mutagenesis and Expression Vector Construction
This protocol outlines the creation of specific this compound mutants for expression in a host system.
-
Template Plasmid: Obtain a plasmid containing the wild-type this compound gene.
-
Primer Design: Design mutagenic primers containing the desired nucleotide changes to introduce the target amino acid substitution.
-
PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the template plasmid and mutagenic primers to generate the mutated this compound gene.
-
Template Removal: Digest the parental, non-mutated template DNA using an enzyme such as DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli for plasmid amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation and the integrity of the entire gene through DNA sequencing.
Heterologous Expression and Purification of this compound
This protocol describes the production and isolation of the this compound protein.
-
Host Cell Transformation: Transform the expression vector containing the mutated this compound gene into a suitable host, such as HEK293 cells for mammalian proteins.
-
Cell Culture and Induction: Grow the host cells in an appropriate culture medium. If the expression is inducible, add the inducing agent (e.g., doxycycline) to initiate protein production.
-
Cell Harvest: After a suitable incubation period, harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing detergents (e.g., Triton X-100) and protease inhibitors and disrupt the cells using sonication or other mechanical means.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a chromatography column with a resin that specifically binds to a tag on the recombinant protein (e.g., a His-tag).
-
Washing and Elution: Wash the column to remove non-specifically bound proteins. Elute the purified this compound using a buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Buffer Exchange: Exchange the elution buffer with a storage buffer suitable for spectroscopic analysis using dialysis or a desalting column.
UV-Visible Absorption Spectroscopy
This protocol details the measurement of the absorption spectrum of the purified this compound.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (typically 300-700 nm for this compound).
-
Blank Measurement: Fill a quartz cuvette with the same buffer used for the purified protein. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for buffer absorbance.
-
Sample Measurement: Carefully place the purified this compound sample in a clean quartz cuvette. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: The resulting spectrum will show an absorbance peak at the wavelength of maximum absorption (λmax). Determine the precise λmax value from the spectral data.
-
Bleaching (Optional): To confirm the presence of a functional visual pigment, the sample can be exposed to bright light to bleach the chromophore, leading to a characteristic change in the absorption spectrum.
The this compound Signaling Pathway
The absorption of a photon by this compound initiates a cascade of events that ultimately leads to a neural signal. Understanding this pathway is essential for contextualizing the significance of the absorption spectrum.
By combining state-of-the-art computational predictions with rigorous experimental validation, researchers can gain deeper insights into the molecular mechanisms of vision and accelerate the discovery of new therapies for visual disorders. This guide provides a foundational framework for this integrative approach.
comparative analysis of the regeneration pathways of visual pigments
For Researchers, Scientists, and Drug Development Professionals
The continuous and efficient regeneration of visual pigments is fundamental to sustained vision. This process, known as the visual or retinoid cycle, involves a series of enzymatic reactions that convert the light-isomerized all-trans-retinal (B13868) back to its 11-cis-retinal (B22103) form, ready to recombine with opsin to form a functional visual pigment. Vertebrate photoreceptors, rods and cones, which are specialized for vision in dim and bright light respectively, utilize distinct yet interconnected pathways for this regeneration. Understanding the nuances of these pathways is critical for research in vision science and the development of therapeutics for retinal diseases.
This guide provides an objective comparison of the primary visual pigment regeneration pathways, supported by experimental data and detailed methodologies.
Key Regeneration Pathways: A Comparative Overview
Vertebrates rely on two main pathways for 11-cis-retinal regeneration: the canonical Retinal Pigment Epithelium (RPE) visual cycle and a more recently characterized cone-specific visual cycle involving Müller glial cells.[1] Rod photoreceptors are almost exclusively dependent on the RPE visual cycle.[1] In contrast, cones, while also utilizing the RPE pathway, are additionally supported by a faster, supplementary visual cycle localized within the retina.[1][2] This dual-supply mechanism is a key factor in the rapid dark adaptation of cones.[1]
The canonical RPE visual cycle is the primary pathway for regenerating rhodopsin in rods. It involves the transport of all-trans-retinol from the rod outer segments to the RPE, where a series of enzymatic reactions, including the critical isomerization step catalyzed by RPE65, converts it back to 11-cis-retinal.[1] The regenerated chromophore is then transported back to the rod outer segments.
The cone-specific intraretinal visual cycle is a more rapid pathway that supplements the chromophore supply to cones, which have a high demand for pigment regeneration in bright light conditions.[3][4] This pathway is believed to involve Müller glial cells, which can take up all-trans-retinol, isomerize it to 11-cis-retinol (B117599), and then transfer it to cones.[1][2] Cones possess the necessary dehydrogenase activity to oxidize 11-cis-retinol to 11-cis-retinal, a capability largely absent in rods.[1]
Quantitative Comparison of Regeneration Kinetics
The rate of visual pigment regeneration differs significantly between rods and cones, a critical factor for vision in varying light conditions.[1] Cones regenerate their visual pigment much faster than rods. The following tables summarize key quantitative data on the kinetics of visual pigment regeneration from various studies.
| Photoreceptor Type | Species | Rate Constant (min⁻¹) | Method | Reference |
| Rods | Human | 0.24 - 0.55 | Fluorescence Imaging | [5][6] |
| Cones | Human | ~1.8 | Fluorescence Imaging | [5][6] |
| Rods | Macaca fascicularis | 0.38 ± 0.08 | Fluorescence Imaging | [5][6] |
| Cones | Macaca fascicularis | 4.0 ± 1.1 | Fluorescence Imaging | [5][6] |
| Rods | Mouse (WT) | 0.035 | Absorbance Spectroscopy | [7] |
| Rods | Mouse (WT) | τ = 8.4 ± 0.4 min | Absorbance Spectroscopy | [8] |
| Rods | Mouse (arrestin-/-) | 0.8% / min | Retinoid Analysis | [9] |
| Rods | Mouse (normal) | 1.0% / min | Retinoid Analysis | [9] |
Table 1: Comparison of all-trans retinol (B82714) formation and rhodopsin regeneration rates in rods and cones.
| Species | Condition | Regeneration Rate | Method | Reference |
| Rat (normal) | Following full bleach | 3-4 hours for full regeneration | Densitometry | [10] |
| Rat (RCS) | Following full bleach | Faster initial rate, but plateaus below dark-adapted level | Densitometry | [10] |
| Salamander (red cones) | Isolated retina (no RPE) | Recovery to within 1/2 of dark-adapted sensitivity in 10 mins | Electroretinogram (ERG) | [4] |
| Salamander (rods) | Isolated retina (no RPE) | Sensitivity reduced 200-fold after bleach | Electroretinogram (ERG) | [4] |
Table 2: Rhodopsin regeneration under different conditions and in different species.
Visualizing the Regeneration Pathways
The following diagrams illustrate the key steps in the canonical and cone-specific visual pigment regeneration pathways.
Experimental Protocols
The study of visual pigment regeneration employs a variety of sophisticated techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis
Objective: To separate and quantify different retinoid isomers (e.g., 11-cis-retinal, all-trans-retinal, 11-cis-retinol, all-trans-retinol) in eye extracts.
Methodology:
-
Sample Preparation:
-
Dissect eye tissues (retina and RPE) under dim red light to prevent isomerization.
-
Homogenize the tissue in a suitable buffer.
-
To accurately quantify retinaldehyde, which can form Schiff base adducts, derivatize the extract with hydroxylamine (B1172632) or O-ethylhydroxylamine to form stable retinaloximes.[11]
-
Perform a two-phase extraction using an organic solvent (e.g., hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane) to isolate the retinoids.[11]
-
Evaporate the organic phase to dryness under a stream of nitrogen and redissolve the retinoid residue in the HPLC mobile phase.
-
-
HPLC Separation:
-
Utilize a normal-phase HPLC system with a silica (B1680970) column.[11][12]
-
Employ an isocratic or step-gradient elution with a mobile phase typically consisting of a mixture of ethyl acetate in hexane.[11] A common gradient involves starting with a low percentage of ethyl acetate (e.g., 1%) and increasing it to elute more polar compounds.[11]
-
-
Detection and Quantification:
-
Detect retinoids using a UV-Vis detector at specific wavelengths (e.g., 325 nm for retinols and 360 nm for retinal oximes).[1][11]
-
Identify individual retinoid isomers based on their characteristic retention times and UV-Vis absorbance spectra compared to known standards.[12]
-
Quantify the concentration of each retinoid by integrating the peak area and comparing it to a standard curve generated with known amounts of purified retinoids.[1]
-
Microspectrophotometry (MSP) for Measuring Visual Pigment Absorbance
Objective: To directly measure the amount of visual pigment in a single photoreceptor outer segment and track its regeneration over time.
Methodology:
-
Photoreceptor Isolation:
-
Isolate single, living rod or cone photoreceptors from the retina of dark-adapted animals.
-
-
Initial Absorbance Spectrum:
-
Record the baseline absorbance spectrum of the visual pigment in the photoreceptor outer segment.
-
-
Photobleaching:
-
Regeneration and Measurement:
-
Data Analysis:
Experimental Workflow for Studying Regeneration
The following diagram outlines a typical experimental workflow for investigating visual pigment regeneration.
Conclusion
The regeneration of visual pigments is a complex and vital process for vision. The existence of two distinct pathways, the canonical RPE-based cycle and the cone-specific intraretinal cycle, highlights the specialized adaptations of the retina for vision across a wide range of light intensities. The significantly faster kinetics of the cone pathway underscore its importance for maintaining visual function in bright light. The experimental techniques outlined in this guide provide robust methods for elucidating the mechanisms of these pathways and for evaluating the efficacy of potential therapeutic interventions for retinal diseases characterized by impaired visual pigment regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Like night and day: rods and cones have different pigment regeneration pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationships between visual cycle retinoids, rhodopsin phosphorylation and phototransduction in mouse eyes during light and dark-adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rates of rhodopsin regeneration - Mouse Mus musculus - BNID 111399 [bionumbers.hms.harvard.edu]
- 10. Kinetics of bleaching and regeneration of rhodopsin in abnormal (RCS) and normal albino rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry of the Retinoid (Visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models for In Vivo Iodopsin Function Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used animal models for the in vivo investigation of iodopsin function, crucial for understanding cone photoreceptor physiology and pathophysiology. The following sections detail genetic and chemically-induced models, presenting key functional and behavioral data to aid in model selection for preclinical studies.
Comparison of Animal Models for Cone Dysfunction
The validation of animal models for studying cone function relies on a combination of electrophysiological, behavioral, and spectral analysis techniques. Below is a comparative summary of key quantitative data from various mouse models.
| Animal Model | Genetic Basis / Induction Method | Photopic ERG b-wave Amplitude (µV) | Visual Acuity (cycles/degree) | Key Features & Limitations |
| Wild-Type (C57BL/6J) | Healthy baseline | ~100 - 300[1] | ~0.4 - 0.6[2][3] | Represents normal cone function. |
| Rhodopsin Knockout (Rho-/-) | Genetic; absence of rhodopsin | Initially normal or supernormal (~140 µV), then progressive decline[4] | Normal initially, then progressive decline | Primarily a model of retinitis pigmentosa with secondary cone degeneration. Useful for studying cone survival mechanisms. |
| Gnat2 Knockout (Gnat2 KO) | Genetic; loss of cone transducin alpha-subunit | No detectable light-adapted ERG response[5] | Reduced (~0.31 c/d)[5] | A model of achromatopsia (cone blindness) with structurally present but non-functional cones. |
| Pde6c Mutant (cpfl1) | Genetic; mutation in cone phosphodiesterase | Severely reduced or absent[6][7] | Not explicitly quantified, but severe vision impairment is expected | A model of cone dystrophy with rapid and progressive cone degeneration.[6] |
| Sodium Iodate-Induced Retinopathy | Chemical induction; RPE and photoreceptor toxicity | Rapid and significant reduction, can be transiently supernormal[1][8][9] | Dramatic decrease within 24 hours, with some potential for partial, temporary recovery[1] | An acute model of retinal degeneration that affects the RPE and subsequently photoreceptors. Dose-dependent and can have high variability.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. The following are standard protocols for key experiments in the validation of these animal models.
Photopic Electroretinography (ERG)
Objective: To assess the function of cone photoreceptors and their downstream signaling pathways.
Protocol:
-
Animal Preparation: Mice are anesthetized, and their pupils are dilated. Body temperature is maintained using a heating pad.
-
Light Adaptation: The mouse is exposed to a background light of a specific intensity (e.g., 20-30 cd/m²) for a period of 5-10 minutes to saturate rod responses and isolate cone pathway activity.
-
Stimulation and Recording: A series of light flashes of increasing intensity are presented to the eye. Electrical responses are recorded using a corneal electrode.
-
Data Analysis: The amplitude of the b-wave (originating from bipolar cells) is measured from the trough of the a-wave to the peak of the b-wave. The implicit time (time from flash onset to the peak of the wave) is also analyzed.
Optomotor Response (OMR)
Objective: To measure visual acuity and contrast sensitivity, reflecting the animal's ability to perceive and track moving stimuli.
Protocol:
-
Apparatus: The mouse is placed on a platform in the center of an enclosure surrounded by computer monitors.
-
Stimulus Presentation: A virtual cylinder with vertical sine-wave gratings is projected on the monitors and rotated at a constant velocity (e.g., 12 degrees/second).
-
Behavioral Observation: The reflexive head movements of the freely moving animal tracking the rotating stimulus are observed and recorded via an overhead camera.
-
Threshold Determination: The spatial frequency of the gratings is systematically increased until the mouse no longer exhibits a tracking response. This highest spatial frequency is defined as the visual acuity threshold. Contrast sensitivity can be measured by varying the contrast of the gratings at a fixed spatial frequency.[11]
Spectral Sensitivity Measurement
Objective: To determine the sensitivity of the retina to different wavelengths of light, which can reveal the contribution of different cone opsins.
Protocol:
-
Animal Preparation: Similar to ERG, the animal is anesthetized, and pupils are dilated.
-
Stimulation: A flickering light stimulus of varying wavelengths is presented to the eye.
-
Constant Response Method: A computerized feedback system adjusts the intensity of the light at each wavelength to maintain a constant ERG response amplitude.
-
Data Analysis: The spectral sensitivity is calculated as the reciprocal of the light intensity required to elicit the constant response at each wavelength. The resulting curve will show peaks corresponding to the maximal absorption of the present photopigments.[8][9] For mice, peaks are typically observed around 360 nm (UV cone) and 511 nm (M-cone).[8][9]
Visualizing Key Pathways and Workflows
To better illustrate the biological and experimental processes, the following diagrams are provided.
Caption: this compound phototransduction cascade.
Caption: General experimental workflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Retinal and cortical visual acuity in a common inbred albino mouse | PLOS One [journals.plos.org]
- 3. Optimization of Optomotor Response-based Visual Function Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of Retina by αB Crystallin in Sodium Iodate Induced Retinal Degeneration | PLOS One [journals.plos.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A homologous genetic basis of the murine cpfl1 mutant and human achromatopsia linked to mutations in the PDE6C gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Direct Effect of Sodium Iodate on Neurosensory Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Isomerization Quantum Yields in Visual and Non-Visual Opsins
A comprehensive guide for researchers, scientists, and drug development professionals on the photochemical efficiency of iodopsin and other key opsins, including rhodopsin and melanopsin.
The primary event in vision and other light-dependent biological processes is the photoisomerization of a retinal chromophore within an opsin protein. The efficiency of this isomerization is quantified by the quantum yield (Φ), a measure of the number of molecules that isomerize per photon absorbed. This guide provides a comparative analysis of the isomerization quantum yield of this compound, the photopigment in cone cells responsible for color vision, with that of rhodopsin (the rod cell pigment for dim-light vision) and melanopsin (involved in non-visual photoreception). Understanding the differences in these quantum yields is crucial for elucidating the mechanisms of vision and for the development of novel therapies targeting photoreceptor cells.
Quantitative Comparison of Isomerization Quantum Yields
The quantum yield of isomerization is a critical parameter that dictates the light sensitivity of a photoreceptor. A higher quantum yield implies that fewer photons are required to elicit a response. The following table summarizes the experimentally determined quantum yields for this compound, rhodopsin, and melanopsin.
| Opsin | Type | Organism (example) | Quantum Yield (Φ) of Isomerization | Reference(s) |
| This compound | Cone Opsin (Photopic Vision) | Chicken | ~0.61 - 0.63 (estimated) | [1] |
| Rhodopsin | Rod Opsin (Scotopic Vision) | Bovine | 0.65 - 0.67 | [1][2] |
| Melanopsin | Non-Visual Opsin | Mouse | 0.52 |
Note: The quantum yield for chicken this compound is estimated to be approximately 6% smaller than that of chicken rhodopsin.[1] The quantum yield of rhodopsin can exhibit some dependence on the excitation wavelength.[1][2]
Experimental Protocols: Determining Isomerization Quantum Yield
The determination of the isomerization quantum yield of opsins is a meticulous process that relies on precise spectroscopic measurements. A common approach involves the use of UV-Visible spectrophotometry to monitor the changes in the absorption spectrum of the opsin upon irradiation with a known number of photons.
General Methodology
-
Sample Preparation: The opsin of interest is purified and reconstituted in a suitable buffer. The concentration of the opsin is determined spectrophotometrically using its known molar extinction coefficient.
-
Actinometry: To accurately measure the photon flux of the light source, a chemical actinometer is often employed. This involves using a compound with a well-characterized photochemical reaction and a known quantum yield. By measuring the extent of the reaction in the actinometer under the same irradiation conditions as the opsin sample, the number of photons delivered to the sample can be precisely calculated.
-
Irradiation and Spectral Analysis: The opsin sample is irradiated with monochromatic light at a wavelength corresponding to its absorption maximum. The absorption spectrum of the sample is recorded at various time intervals during irradiation.
-
Data Analysis: The change in the concentration of the initial isomer (e.g., 11-cis-retinal) and the newly formed isomer (e.g., all-trans-retinal) is determined from the changes in the absorption spectrum.
-
Quantum Yield Calculation: The isomerization quantum yield (Φ) is calculated using the following formula:
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
The number of molecules isomerized is determined from the spectral changes, and the number of photons absorbed is calculated from the photon flux (determined via actinometry) and the absorbance of the sample.
A detailed procedure for determining photoisomerization quantum yields of photoswitchable molecules has been described, which involves numerical integration of a kinetic model that considers both photo and thermal processes.[3][4]
Signaling Pathways of Opsins
The initial photoisomerization of the retinal chromophore triggers a conformational change in the opsin protein, initiating a signaling cascade that ultimately leads to a cellular response. The signaling pathways of rhodopsin/cone opsins and melanopsin are fundamentally different.
Rhodopsin and Cone Opsin (this compound) Signaling Pathway
Rhodopsin and cone opsins, including this compound, utilize a G-protein-coupled receptor (GPCR) cascade involving the G-protein transducin.[5][6][7][8] This pathway leads to the closure of cGMP-gated cation channels and hyperpolarization of the photoreceptor cell.
Melanopsin Signaling Pathway
Melanopsin, in contrast, activates a signaling cascade more akin to that of invertebrate opsins. This pathway involves a Gq/11-type G-protein and the activation of phospholipase C (PLC), leading to the opening of transient receptor potential (TRP) channels and depolarization of the intrinsically photosensitive retinal ganglion cell (ipRGC).
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates a typical workflow for the experimental determination of the isomerization quantum yield of an opsin.
References
- 1. pnas.org [pnas.org]
- 2. Wavelength dependent cis-trans isomerization in vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfophth.com [jfophth.com]
Safety Operating Guide
Proper Disposal of Iodopsin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical and biological waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of iodopsin, a photosensitive protein crucial in vision research. Due to its composition as a protein (opsin) bound to a chromophore (retinal), proper disposal requires consideration of both components.
Immediate Safety and Logistical Information
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. Work should be conducted in a well-ventilated area, and an eyewash station and safety shower should be readily accessible.
This compound Disposal Procedure
The appropriate disposal method for this compound and its associated waste depends on the state of the protein and the presence of other hazardous materials. The primary consideration is whether the retinaldehyde chromophore is free or bound to the opsin protein. Photobleaching or denaturation can release free retinaldehyde, which has potential health risks.
Step 1: Waste Segregation and Collection
All waste materials containing this compound, including residual solids, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), should be collected in a designated, clearly labeled, and sealed waste container.
Step-2: Assessment of Waste Stream
The collected this compound waste should be assessed to determine the appropriate disposal pathway. The key questions are:
-
Is the this compound waste mixed with other hazardous chemicals? If yes, the entire waste stream must be treated as hazardous chemical waste and disposed of according to your institution's Environmental Health and Safety (EHS) guidelines.
-
Has the this compound been photobleached or denatured? If yes, it is likely that free retinaldehyde is present in the solution. Due to the potential for developmental and reproductive toxicity associated with retinaldehyde, this waste should be treated as hazardous chemical waste.
Step 3: Disposal of Non-Hazardous this compound Solutions
If the this compound is in a benign buffer (e.g., PBS, Tris) and has not been photobleached or denatured, and is not contaminated with other hazardous materials, it may be possible to dispose of it as non-hazardous protein waste. However, it is imperative to consult and obtain approval from your institution's EHS office before proceeding.
The recommended procedure for non-hazardous this compound solutions is as follows:
-
Inactivation: The protein should be inactivated to eliminate any potential biological activity. This can be achieved through chemical denaturation or heat inactivation.
-
Chemical Denaturation: Add a 10% bleach solution to the this compound solution to a final concentration of at least 1% bleach. Allow the mixture to stand for a minimum of 30 minutes.
-
Heat Inactivation: Transfer the solution to a heat-resistant container and heat to 100°C for at least 30 minutes.
-
-
Neutralization (if applicable): If chemical denaturation with bleach was used, neutralize the solution with a suitable quenching agent like sodium thiosulfate, if required by local regulations.
-
Drain Disposal: After inactivation and neutralization, the solution may be poured down the drain with a large volume of running water, provided this is in accordance with your institution's policies for non-hazardous aqueous waste.
Step 4: Disposal of Contaminated Labware
All labware that has come into contact with this compound solutions should be decontaminated. For non-hazardous disposal, rinsing with a 10% bleach solution followed by thorough washing is recommended. For hazardous waste streams, the initial rinsate should be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Waste Type | Key Components | Disposal Method |
| Intact this compound in Benign Buffer | Opsin protein, bound retinal | Inactivation (chemical or heat) followed by drain disposal (with institutional approval) |
| Photobleached or Denatured this compound | Opsin protein, free retinaldehyde | Collect as hazardous chemical waste for EHS pickup |
| This compound with Hazardous Solvents | This compound, hazardous chemicals | Collect as hazardous chemical waste for EHS pickup |
| Contaminated Consumables | Gloves, pipette tips, etc. | Dispose of in the appropriate solid waste stream (hazardous or non-hazardous) based on the nature of the this compound solution |
Experimental Protocols
Chemical Inactivation of this compound Solution:
-
Objective: To denature the this compound protein, rendering it biologically inactive.
-
Materials:
-
This compound waste solution
-
10% bleach solution
-
Appropriate PPE
-
-
Procedure:
-
Ensure the this compound waste is in a suitable, sealed container.
-
Carefully add the 10% bleach solution to the waste to achieve a final bleach concentration of at least 1%.
-
Seal the container and gently mix.
-
Let the mixture stand for at least 30 minutes to ensure complete inactivation.
-
Proceed with neutralization and disposal as per institutional guidelines.
-
This compound Disposal Workflow
Caption: A workflow for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Iodopsin
For researchers, scientists, and professionals in drug development, the integrity of your work and your safety are paramount. This guide provides essential, immediate safety and logistical information for handling iodopsin, a crucial photoreceptive protein in vision research. By offering detailed procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | UV-blocking safety glasses or goggles | Protects eyes from potential splashes of buffers or detergents and shields the light-sensitive this compound from UV degradation. |
| Hand Protection | Nitrile gloves | Prevents skin contact with reagents and protects the protein from contamination. |
| Body Protection | Standard laboratory coat | Shields skin and clothing from spills. |
Handling Procedures:
This compound's sensitivity to light and temperature requires specific handling procedures to maintain its structural and functional integrity.
| Parameter | Guideline | Rationale |
| Light Exposure | Work in a darkened laboratory or under dim red light. Use opaque or amber-colored containers. | This compound is a photoreceptor protein that is activated and can be bleached by light, rendering it non-functional.[1][2] |
| Temperature | Maintain samples on ice or at 4°C during purification and experiments. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C. | Lower temperatures slow down protein degradation and denaturation. |
| pH Stability | Maintain solutions within a pH range of 5-7.[1][2][3] | This compound is most stable within this pH range and can rapidly decay in more acidic or alkaline conditions.[1][2][3] |
| Chemical Compatibility | Avoid contact with sulfhydryl poisons like p-chloromercuribenzoate and bleaching agents such as hydroxylamine.[1][2][3] | These chemicals can interfere with this compound's structure and function.[1][2][3] |
Operational Plan: Experimental Protocols
The following protocols provide a framework for the purification and functional analysis of this compound, primarily from chicken retinas, a common source for its isolation.[4][5]
This compound Purification from Chicken Retina
This protocol is adapted from established methods for purifying cone visual pigments.[4]
Workflow for this compound Purification:
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of cone visual pigments from chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a red-sensitive cone visual pigment in the chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
